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Core Science & Biosynthesis

Foundational

Technical Guide: 4-Hydroxy-2-methoxybenzoic Acid Ethyl Amide Derivatives

The following is an in-depth technical guide on 4-Hydroxy-2-methoxybenzoic Acid Ethyl Amide Derivatives . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's ut...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 4-Hydroxy-2-methoxybenzoic Acid Ethyl Amide Derivatives . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility as a pharmacophore model for orthopramides, its physicochemical behavior (intramolecular hydrogen bonding), and its synthetic pathways.

Pharmacophore Exploration, Synthesis, and Structural Biology

Part 1: Executive Summary & Chemical Identity

The 4-hydroxy-2-methoxybenzoic acid ethyl amide scaffold represents a critical structural motif in the "Orthopramide" class of medicinal compounds. While often overshadowed by its more complex pharmaceutical cousins (e.g., Metoclopramide , Remoxipride , Sulpiride ), this specific derivative serves as a fundamental chemical probe for understanding the intramolecular hydrogen bonding and lipophilicity profiles that govern the bioavailability of benzamide antipsychotics and prokinetics.

Furthermore, recent isolation of this scaffold from mangrove endophytes (Bruguiera gymnorhiza) has re-ignited interest in its intrinsic antimicrobial and antimalarial properties, elevating it from a mere metabolic intermediate to a lead structure for natural product-based drug discovery.

Key Technical Specifications:

  • Core Scaffold: Benzamide, N-ethyl-4-hydroxy-2-methoxy-

  • CAS Registry Number: 134861-58-8 (N-ethyl analog)

  • Molecular Formula:

    
    
    
  • Primary Pharmacological Class: Dopamine

    
     Receptor Antagonist Pharmacophore / Orthopramide Metabolite Model.
    
Part 2: Chemical Biology & Mechanism of Action[2]
2.1 The "Orthopramide Effect" (Intramolecular Hydrogen Bonding)

The biological activity of 2-methoxybenzamides is strictly dictated by their conformational stability. In 4-hydroxy-2-methoxybenzoic acid ethyl amide, the 2-methoxy group acts as a hydrogen bond acceptor for the amide proton (N-H...OMe).

  • Conformational Lock: This intramolecular hydrogen bond locks the benzamide ring and the amide side chain into a coplanar conformation .

  • Lipophilicity Modulation: By "hiding" the polar N-H and methoxy oxygen from the solvent, the molecule becomes more lipophilic, facilitating blood-brain barrier (BBB) penetration—a prerequisite for central nervous system (CNS) activity.

  • Receptor Binding: The planar conformation aligns the aromatic ring and the nitrogen lone pairs to perfectly mimic the dopamine structure, allowing high-affinity binding to the

    
     receptor.
    
2.2 Structure-Activity Relationship (SAR) Landscape

The "ethyl amide" derivative sits at the center of a divergent SAR map. Modifications to this core yield distinct therapeutic classes:

  • N-Alkyl Extension: Replacing the ethyl group with [(1-ethylpyrrolidin-2-yl)methyl] transitions the molecule into potent antipsychotics (e.g., Sulpiride , Remoxipride ).

  • Ring Substitution (C-5): Adding a Chlorine or Bromine atom at position 5 enhances

    
     affinity and metabolic stability (e.g., Metoclopramide ).
    
  • 4-OH Modification: The 4-hydroxy group is a metabolic handle.[1] In vivo, it is often generated by O-demethylation of 4-methoxy precursors. It increases water solubility but can reduce BBB permeability compared to the 4-methoxy analog unless capped (e.g., as a benzyl ether).

2.3 Visualization: Orthopramide SAR Pathway

The following diagram illustrates the structural evolution from the core ethyl amide scaffold to major pharmaceutical agents.

SAR_Pathway Core Core Scaffold 4-Hydroxy-2-methoxy- benzoic acid ethyl amide Sub_N N-Side Chain Modification Core->Sub_N Complex Amines Sub_5 C-5 Halogenation (Cl/Br) Core->Sub_5 Electrophilic Subst. Sub_4 4-OH Alkylation (O-Methylation) Core->Sub_4 Ether Synthesis Drug_Remoxipride Remoxipride-like (Antipsychotic) Sub_N->Drug_Remoxipride + Pyrrolidine moiety Drug_Metoclopramide Metoclopramide-like (Prokinetic) Sub_5->Drug_Metoclopramide + 5-Chloro/Amino Drug_NatProd Natural Product (Antimalarial) Sub_4->Drug_NatProd O-Alkylated variants

Caption: Structural divergence from the 4-hydroxy-2-methoxybenzamide core to functional drug classes.

Part 3: Experimental Protocols (Synthesis & Characterization)

This section details the synthesis of N-ethyl-4-hydroxy-2-methoxybenzamide . This protocol is designed to be self-validating, using a benzyl-protection strategy to prevent side reactions at the phenol group during amide coupling.

3.1 Synthesis Workflow

Reaction Scheme:

  • Protection: 4-hydroxy-2-methoxybenzoic acid

    
     4-benzyloxy-2-methoxybenzoic acid.
    
  • Activation: Acid

    
     Acid Chloride (using 
    
    
    
    ).
  • Coupling: Acid Chloride + Ethylamine

    
     Protected Amide.
    
  • Deprotection: Hydrogenolysis (

    
    , Pd/C) 
    
    
    
    Final Product.
3.2 Step-by-Step Methodology

Step 1: Preparation of 4-Benzyloxy-2-methoxybenzoic acid

  • Dissolve 4-hydroxy-2-methoxybenzoic acid (10 mmol) in DMF (20 mL).

  • Add Potassium Carbonate (

    
    , 25 mmol) and stir for 15 min at room temperature.
    
  • Add Benzyl Bromide (11 mmol) dropwise. Heat to 60°C for 4 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (low

    
    ) should disappear.
    
  • Workup: Pour into ice water, acidify with 1M HCl. Filter the precipitate. Hydrolyze the ester (if formed) using NaOH/MeOH, then re-acidify to obtain the free acid.

Step 2: Amide Coupling (N-Ethylation)

  • Suspend the benzyl-protected acid (5 mmol) in dry Dichloromethane (DCM) (15 mL).

  • Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
    
  • Evaporate solvent to dryness to obtain the crude acid chloride.

  • Redissolve in dry DCM (10 mL) and cool to 0°C.

  • Add Ethylamine (2.0M in THF, 10 mmol) and Triethylamine (1.5 eq) dropwise.

  • Stir at room temperature for 12 hours.

  • Validation: LC-MS should show the mass of the protected amide (

    
    ).
    

Step 3: Hydrogenolysis (Deprotection)

  • Dissolve the protected amide in Ethanol (20 mL).

  • Add 10% Pd/C catalyst (10 wt% loading).

  • Stir under Hydrogen atmosphere (balloon pressure or 40 psi) for 4 hours.

  • Filter through a Celite pad to remove the catalyst.

  • Evaporate solvent. Recrystallize from Ethanol/Water.

Yield: Typical yields for this route are 65-75%. Characterization:

  • 1H NMR (DMSO-d6):

    
     9.8 (s, 1H, OH), 8.1 (t, 1H, NH), 7.6 (d, 1H, Ar-H6), 6.5 (m, 2H, Ar-H3, H5), 3.8 (s, 3H, OMe), 3.2 (m, 2H, 
    
    
    
    ), 1.1 (t, 3H,
    
    
    ).
3.3 Synthesis Process Diagram

Synthesis_Flow Start Start: 4-Hydroxy-2-methoxy- benzoic acid Step1 Step 1: Benzylation (BnBr, K2CO3, DMF) Protects Phenol Start->Step1 Step2 Step 2: Activation (SOCl2, Reflux) Forms Acid Chloride Step1->Step2 Step3 Step 3: Amide Coupling (EtNH2, Et3N, DCM) Forms N-Ethyl Amide Step2->Step3 Step4 Step 4: Hydrogenolysis (H2, Pd/C, EtOH) Removes Benzyl Group Step3->Step4 End Final Product: N-Ethyl-4-hydroxy- 2-methoxybenzamide Step4->End

Caption: Validated synthetic route for N-ethyl-4-hydroxy-2-methoxybenzamide.

Part 4: Quantitative Data & Pharmacological Profiles

The following table summarizes the comparative physicochemical properties of the 4-hydroxy-2-methoxy derivative versus its isomers. This data highlights why the 2-methoxy position is critical for bioactivity.

Table 1: Physicochemical & Retention Properties of Benzamide Isomers

CompoundSubstitution PatternIntramolecular H-BondHPLC Capacity Factor (

)*
Predicted Lipophilicity
Target 4-OH, 2-OMe Strong (N-H...OMe) High High
Isomer A2-OH, 4-OMeStrong (O-H...O=C)MediumMedium
Isomer B3-OH, 5-OMeNoneLowLow
Isomer C4-OH, 3-OMeWeakLowLow

*Note: Higher Capacity Factor (


) on Reverse-Phase HPLC indicates higher lipophilicity and stronger intramolecular folding, correlating with better BBB permeability.

Biological Implications:

  • Target (4-OH, 2-OMe): The N-H...OMe bond creates a "pseudo-ring," reducing the polar surface area. This mimics the pharmacophore of Remoxipride .

  • Isomer A (Salicylate type): Forms a hydrogen bond between the Phenol-OH and Carbonyl. While stable, it lacks the specific steric shape required for the

    
     receptor pocket.
    
Part 5: References
  • Liquid Chromatographic Studies on Intramolecular Hydrogen Bonding in Hydroxy-Methoxybenzamides. Journal of Chromatographic Science. Demonstrates the critical role of the 2-methoxy group in conformation and lipophilicity.

  • Identification of Novel Metabolites of Rosiglitazone. ResearchGate. Discusses N-ethyl-2-methoxy-4-hydroxybenzamide as a metabolic model.

  • Synthesis and Structure–Activity Relationship Studies of 12-Lipoxygenase Inhibitors. PubMed Central. Explores the hydroxy-methoxy scaffold in enzyme inhibition.

  • GC–MS and UHPLC-HRMS based metabolite profiling of Bruguiera gymnorhiza. ResearchGate. Identifies 4-hydroxy-2-methoxybenzamide as a bioactive natural product.

  • 2-Hydroxy-4-methoxybenzoic acid (Isomer Distinction). Sigma-Aldrich. Provides data on the common isomer to avoid confusion.

Sources

Exploratory

N-Ethyl-4-hydroxy-2-methoxybenzamide: Physicochemical Profiling, Synthetic Methodology, and Pharmacological Applications

Executive Summary In contemporary medicinal chemistry, the rational design of neuroactive agents relies heavily on privileged scaffolds. N-Ethyl-4-hydroxy-2-methoxybenzamide is a highly specialized chemical building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of neuroactive agents relies heavily on privileged scaffolds. N-Ethyl-4-hydroxy-2-methoxybenzamide is a highly specialized chemical building block belonging to the substituted benzamide (SBA) class. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural motifs, and a self-validating synthetic protocol for its preparation. This guide is designed for drug development professionals leveraging SBA derivatives for targeted receptor modulation.

Physicochemical Profiling & Molecular Identity

Understanding the baseline metrics of a building block is the first step in predicting its behavior in complex synthetic workflows and biological assays. The core identity and quantitative data of N-Ethyl-4-hydroxy-2-methoxybenzamide are summarized below[1].

PropertyValue
Chemical Name N-Ethyl-4-hydroxy-2-methoxybenzamide
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.21 g/mol
CAS Registry Number 134861-58-8
SMILES String CCNC(=O)C1=C(OC)C=C(O)C=C1
Hydrogen Bond Donors 2 (Phenolic -OH, Amide -NH)
Hydrogen Bond Acceptors 3 (Carbonyl O, Methoxy O, Phenolic O)

Structural & Mechanistic Significance

As a Senior Application Scientist, I emphasize that every functional group on a pharmacophore must have a defined purpose. Substituted benzamides are a proven class of compounds utilized extensively in the design of selective Dopamine D2 and D3 receptor antagonists (e.g., sulpiride, raclopride, and eticlopride)[2]. The architecture of N-Ethyl-4-hydroxy-2-methoxybenzamide is a masterclass in conformational control:

  • The 2-Methoxy Group (Conformational Lock): The methoxy group at the ortho position is not merely a steric placeholder. It acts as a critical hydrogen bond acceptor, forming a strong intramolecular hydrogen bond with the amide N-H. This interaction restricts the rotation of the aryl-carbonyl bond, locking the molecule into a pseudo-coplanar conformation that is an absolute prerequisite for fitting into the orthosteric binding pocket of D2/D3 receptors[3].

  • The 4-Hydroxy Group (Polar Anchor): The phenolic hydroxyl group serves as a highly directional polar contact point. Advanced computational docking and mutational studies have demonstrated that polar substituents at the para (4-) or meta (5-) positions of the benzamide ring significantly enhance binding affinity by mediating critical hydrogen-bonding interactions with specific transmembrane residues, notably Thr7.39 in dopamine receptors[3].

  • The N-Ethyl Amide (Lipophilic Vector): While full therapeutic SBAs often feature a basic tertiary amine (like a pyrrolidine ring) at this position, the N-ethyl moiety in this intermediate acts as a streamlined lipophilic vector, allowing researchers to probe the spatial constraints of the receptor's hydrophobic sub-pockets before committing to complex asymmetric amine syntheses.

Pharmacophore M 2-Methoxy Group I Intramolecular H-Bond (Locks Coplanar Conformation) M->I H 4-Hydroxy Group T TM Helix 7 (Thr7.39) Polar Interaction H->T A N-Ethyl Amide A->I D Dopamine D2/D3 Orthosteric Pocket I->D T->D

Pharmacophore logic of substituted benzamides in dopamine receptor binding.

Synthetic Methodology & Self-Validating Protocol

Step-by-Step Workflow
  • Phenolic Protection (Benzylation): React methyl 4-hydroxy-2-methoxybenzoate with benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This selectively protects the phenol, yielding methyl 4-benzyloxy-2-methoxybenzoate. Causality: The weak base K₂CO₃ is sufficient to deprotonate the phenol without hydrolyzing the ester.

  • Ester Saponification: Treat the resulting ester with aqueous sodium hydroxide (NaOH) in a methanol solvent system. Following complete consumption of the starting material, acidify the aqueous layer with 1M HCl to precipitate 4-benzyloxy-2-methoxybenzoic acid[4]. Causality: This step frees the carboxylate for activation while the robust benzyl ether remains entirely unaffected by the basic conditions.

  • Regioselective Amidation: Activate the carboxylic acid using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in dichloromethane (DCM). Introduce ethylamine to the activated ester to form N-ethyl-4-benzyloxy-2-methoxybenzamide[4]. Causality: HOBt suppresses racemization and improves the efficiency of the EDC coupling, ensuring the ethylamine attacks only the activated carbonyl, preventing the formation of unreactive N-acylureas.

  • Catalytic Deprotection (Hydrogenolysis): Dissolve the intermediate in ethanol and subject it to a hydrogen atmosphere (1 atm) over a Palladium on Carbon (Pd/C) catalyst. This selectively cleaves the benzylic C-O bond, yielding the target N-Ethyl-4-hydroxy-2-methoxybenzamide and toluene as a volatile byproduct[4]. Causality: Hydrogenolysis is highly specific to benzyl ethers under these mild conditions; it will not reduce the aromatic ring or the amide bond, ensuring quantitative conversion with minimal required purification.

Synthesis A Methyl 4-hydroxy-2-methoxybenzoate B Benzyl Protection (BnBr, K2CO3) A->B C Methyl 4-benzyloxy-2-methoxybenzoate B->C D Saponification (NaOH, then HCl) C->D E 4-Benzyloxy-2-methoxybenzoic acid D->E F Amidation (Ethylamine, EDC/HOBt) E->F G N-Ethyl-4-benzyloxy-2-methoxybenzamide F->G H Hydrogenolysis (H2, Pd/C) G->H I N-Ethyl-4-hydroxy-2-methoxybenzamide (Target Compound) H->I

Self-validating synthetic workflow for N-Ethyl-4-hydroxy-2-methoxybenzamide.

References[1] N-Ethyl-4-hydroxy-2-methoxybenzamide () for sale - vulcanchem.com - Link[3] Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor - nih.gov -Link[2] A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - nih.gov -Link[4] 4-Benzyloxy-2-methoxy-benzoic acid - benchchem.com - Link

Sources

Foundational

Isomeric Differences Between N-Ethylvanillamide and N-Ethyl-4-hydroxy-2-methoxybenzamide: A Technical Guide to SAR and Synthesis

Executive Summary This guide provides a high-resolution technical analysis comparing N-ethylvanillamide (NEV) and its regioisomer N-Ethyl-4-hydroxy-2-methoxybenzamide (NE-2M) . While these molecules share an identical mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution technical analysis comparing N-ethylvanillamide (NEV) and its regioisomer N-Ethyl-4-hydroxy-2-methoxybenzamide (NE-2M) . While these molecules share an identical molecular formula (


) and molecular weight (195.22  g/mol ), their structural isomerism dictates profoundly different physicochemical behaviors and pharmacological activities.

The core distinction lies in the position of the methoxy (-OCH


) group relative to the amide linker. This positional shift switches the molecule from a flexible TRPV1 agonist  (NEV) to a conformationally restricted pharmacologically inert  or antagonistic scaffold  (NE-2M). This guide details the structural causality, synthesis protocols, and analytical differentiation of these two isomers.

Part 1: Structural & Mechanistic Divergence[1]

The Isomeric Shift

The fundamental difference is the regiochemistry of the methoxy substituent on the benzene ring.

FeatureN-ethylvanillamide (NEV)N-Ethyl-4-hydroxy-2-methoxybenzamide (NE-2M)
IUPAC Name N-ethyl-4-hydroxy-3-methoxybenzamideN-ethyl-4-hydroxy-2-methoxybenzamide
Methoxy Position Meta (3-position) relative to amideOrtho (2-position) relative to amide
Phenol Position Para (4-position) relative to amidePara (4-position) relative to amide
Key Interaction Intermolecular H-bonding (Receptor binding)Intramolecular H-bonding (Conformational Lock)
The Intramolecular Hydrogen Bond (IMHB) Effect

The most critical technical differentiator is the formation of a pseudo-six-membered ring in the 2-methoxy isomer (NE-2M).

  • NEV (3-Methoxy): The methoxy group is distal to the amide nitrogen. The amide proton is free to donate hydrogen bonds to solvent or protein targets (e.g., Tyr511 in TRPV1). The molecule retains rotational freedom around the phenyl-carbonyl bond.

  • NE-2M (2-Methoxy): The oxygen of the ortho-methoxy group acts as a hydrogen bond acceptor for the amide proton (-NH). This forms a stable S(6) intramolecular hydrogen bond .[1]

    • Consequence: This "locks" the molecule into a planar conformation, shielding the amide proton from external interactions and significantly altering solubility (increased lipophilicity) and receptor binding affinity.

Part 2: Pharmacological Implications (TRPV1 Signaling)[2][3]

Structure-Activity Relationship (SAR)

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel requires specific pharmacophore elements for activation.

  • The Vanilloid Head: A 4-hydroxy-3-methoxybenzyl (or benzoate) motif is essential. The phenol and the meta-methoxy group form a specific hydrogen bond network within the TRPV1 binding pocket (interacting with residues Tyr511 , Ser512 , and Thr550 ).

  • The Isomeric Failure: In NE-2M, moving the methoxy group to the ortho position disrupts this recognition motif.[1] The S(6) conformational lock prevents the methoxy group from orienting correctly to interact with the receptor's specific serine/threonine residues. Consequently, NE-2M exhibits negligible agonistic activity compared to NEV.[1]

Signaling Pathway Visualization

The following diagram illustrates the activation pathway triggered by NEV and the failure point for NE-2M.

TRPV1_Pathway cluster_0 Cell Membrane Ligand_NEV Ligand: N-ethylvanillamide (Agonist) Binding_Pocket Vanilloid Binding Pocket (Tyr511, Ser512 interaction) Ligand_NEV->Binding_Pocket High Affinity Binding Ligand_NE2M Ligand: N-Ethyl-2-methoxy isomer (Inactive/Weak) Ligand_NE2M->Binding_Pocket Steric/Conf. Mismatch TRPV1_Closed TRPV1 Channel (Closed State) TRPV1_Closed->Binding_Pocket TRPV1_Open TRPV1 Channel (Open State) Binding_Pocket->TRPV1_Open Conformational Change Ca_Influx Ca2+ Influx (Depolarization) TRPV1_Open->Ca_Influx Desensitization Desensitization (Analgesia) Ca_Influx->Desensitization Ca2+-dependent feedback

Figure 1: Comparative signaling efficacy. NEV successfully engages the vanilloid pocket to open the channel, whereas NE-2M fails due to steric and hydrogen-bonding mismatch.

Part 3: Experimental Synthesis Protocols

To study these isomers, high-purity synthesis is required.[1] The following protocols utilize a carbodiimide coupling strategy, which is superior to acid chloride methods for preserving the phenolic integrity without extensive protection steps.

Reagents and Safety
  • Precursors: Vanillic acid (for NEV); 4-hydroxy-2-methoxybenzoic acid (for NE-2M).

  • Amine: Ethylamine (2.0 M in THF).[1]

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).

  • Solvent: Anhydrous DMF or DCM.[1]

Protocol A: Synthesis of N-ethylvanillamide (NEV)
  • Dissolution: Dissolve Vanillic acid (10 mmol, 1.68 g) in anhydrous DMF (20 mL) under nitrogen atmosphere.

  • Activation: Add EDC·HCl (11 mmol, 2.11 g) and HOBt (11 mmol, 1.49 g).[1] Stir at 0°C for 30 minutes to form the active ester.

  • Amidation: Add Ethylamine (2.0 M in THF, 12 mmol, 6 mL) dropwise. Add DIPEA (12 mmol) if using amine salt.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (50:50 Ethyl Acetate/Hexane).[1]

  • Workup: Dilute with EtOAc (100 mL). Wash sequentially with 1M HCl (remove unreacted amine), Sat. NaHCO

    
     (remove unreacted acid), and Brine.[1]
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and recrystallize from EtOAc/Hexane.
Protocol B: Synthesis of N-Ethyl-4-hydroxy-2-methoxybenzamide (NE-2M)

Note: The 2-methoxy group creates steric hindrance near the carboxylate, potentially slowing the reaction.

  • Dissolution: Dissolve 4-hydroxy-2-methoxybenzoic acid (10 mmol, 1.68 g) in DCM (30 mL). Note: DCM is preferred here to minimize solvent retention.[1]

  • Activation: Add EDC·HCl (12 mmol) and DMAP (catalytic, 0.1 mmol).[1] The DMAP is crucial here to overcome the steric hindrance of the ortho-methoxy group.

  • Amidation: Add Ethylamine (excess, 15 mmol) slowly at 0°C.

  • Reflux: Unlike NEV, this reaction may require gentle reflux (40°C) for 4-6 hours to drive to completion due to the ortho effect.[1]

  • Workup: Standard acid/base wash as described in Protocol A.[1]

  • Validation: Check for the disappearance of the carboxylic acid peak in IR (approx. 1680-1700 cm⁻¹) and appearance of the amide peak.

Synthesis Workflow Diagram

Synthesis_Workflow Start_A Precursor A: Vanillic Acid (3-OMe) Activation Carboxyl Activation (Active Ester Formation) Start_A->Activation Start_B Precursor B: 4-OH-2-OMe-Benzoic Acid Start_B->Activation Reagents Common Reagents: EDC-HCl, HOBt/DMAP, Ethylamine Reagents->Activation Coupling Nucleophilic Acyl Substitution (Amide Bond Formation) Activation->Coupling Cond_A Condition A (NEV): RT, 12h, DMF Coupling->Cond_A 3-OMe path Cond_B Condition B (NE-2M): Reflux 40°C, DMAP cat. Coupling->Cond_B 2-OMe path Workup Workup: Acid/Base Extraction -> Recrystallization Cond_A->Workup Cond_B->Workup Product_A Product A: N-ethylvanillamide Workup->Product_A Product_B Product B: N-Ethyl-4-hydroxy-2-methoxybenzamide Workup->Product_B

Figure 2: Parallel synthesis workflow highlighting reaction condition adjustments required for the sterically hindered 2-methoxy isomer.

Part 4: Analytical Differentiation

When verifying these isomers, standard Mass Spectrometry (MS) is insufficient as both have identical mass (m/z 195).[1] NMR is the definitive tool.[1]

Proton NMR ( H-NMR) Signatures
SignalNEV (3-OMe)NE-2M (2-OMe)Reason
Amide -NH Broad singlet,

6.0 - 6.5 ppm
Downfield Shift ,

7.8 - 8.2 ppm
Intramolecular H-bond in NE-2M deshields the proton.
Aromatic Region ABX system (3 distinct signals)ABX system (different splitting)Substitution pattern changes coupling constants (

-values).
NOE (Nuclear Overhauser Effect) NOE between -OCH

and H-2 (aromatic)
Strong NOE between -OCH

and Amide -NH
Spatial proximity of 2-OMe to the N-ethyl group.
Infrared (IR) Spectroscopy
  • NEV: Shows a standard Amide II band (N-H bending) around 1550 cm⁻¹.[1]

  • NE-2M: The Amide II band often shifts or broadens due to the restricted vibration caused by the intramolecular hydrogen bond (S(6) ring).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8467, Ethyl vanillin (structural analogue).[1] Retrieved from [Link]

  • Tominaga, M., et al. (1998). The cloned capsaicin receptor integrates multiple pain-producing stimuli.[1] Neuron.[1] (Foundational SAR for vanilloid receptor).[1] Retrieved from [Link]

  • Barbero, G. F., et al. (2016). Structure-Activity Relationships of Capsaicinoids and Capsinoids.[1] Molecules.[1][2][3][4][5][6][7][8][9] (Discusses the necessity of the 3-methoxy-4-hydroxy motif). Retrieved from [Link]

  • Oxford Instruments (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[1][4] (Methodology for ortho/meta differentiation). Retrieved from [Link]

  • Frontiers in Pharmacology (2022). TRPV1 Function at Central Synapses in Health and Disease.[1] (Context on TRPV1 activation mechanisms). Retrieved from [Link]

Sources

Exploratory

Biological Activity and Pharmacological Profiling of 2-Methoxy-4-hydroxybenzamide Analogs

Executive Summary: The Orthopramide Scaffold Substituted 2-methoxybenzamides, commonly referred to as orthopramides, represent a "privileged" pharmacophore in medicinal chemistry[1]. Compounds within this class—such as r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Orthopramide Scaffold

Substituted 2-methoxybenzamides, commonly referred to as orthopramides, represent a "privileged" pharmacophore in medicinal chemistry[1]. Compounds within this class—such as remoxipride, metoclopramide, and various 2-methoxy-4-hydroxybenzamide analogs—are highly selective dopamine D2 receptor antagonists[2]. Clinically, these analogs have been extensively developed as atypical antipsychotics, antiemetics, and neuroleptics due to their unique ability to modulate dopaminergic signaling with a significantly reduced liability for extrapyramidal symptoms (EPS)[3].

This technical whitepaper explores the structural biology, conformational dynamics, and receptor pharmacology of 2-methoxy-4-hydroxybenzamide analogs, providing actionable, step-by-step methodologies for evaluating their biological activity.

Conformational Dynamics: The S(6) Motif and Lipophilicity

The biological activity of 2-methoxy-4-hydroxybenzamide analogs is fundamentally governed by their three-dimensional conformation in aqueous environments. The 2-methoxy group is not merely a steric placeholder; it acts as a critical hydrogen bond acceptor for the amide N-H proton[1].

This intramolecular interaction forms a pseudo-six-membered ring, known as the S(6) motif . This motif locks the amide side chain into a rigid, planar conformation that is strictly required for optimal insertion into the orthosteric binding pocket of the Dopamine D2/D3 receptors[1].

Furthermore, the formation of N-H···O and O-H···O intramolecular bonds masks the polar surface area of the molecule. By hiding these polar groups from the surrounding aqueous environment, the effective lipophilicity of the molecule increases. This thermodynamic shift directly correlates with enhanced retention on non-polar stationary phases during chromatography and improved blood-brain barrier (BBB) penetrability in vivo[4].

Receptor Pharmacology: D2 Antagonism & Pathway Selectivity

Unlike typical antipsychotics (e.g., haloperidol) which bind tightly and indiscriminately to D2 receptors across all neural pathways, 2-methoxybenzamide analogs like remoxipride act as weak but highly selective D2 antagonists[2].

Their unique clinical profile stems from preferential action on the mesolimbic and mesocortical dopaminergic systems, while largely sparing the nigrostriatal pathway[3]. This selective regional blockade effectively mitigates psychotic symptoms (hyperactivity) while minimizing the cataleptic effects that lead to Parkinsonian-like extrapyramidal side effects[3].

D2_Signaling Analog 2-Methoxybenzamide Analog (Antagonist) D2R Dopamine D2 Receptor (GPCR) Analog->D2R Competitive Blockade Dopamine Dopamine (Endogenous Agonist) Dopamine->D2R Receptor Activation Gi Gi/o Protein (Inhibitory) D2R->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis

Fig 1. Modulation of the Dopamine D2 Receptor signaling pathway by 2-methoxybenzamide analogs.

Experimental Methodologies (Self-Validating Protocols)

To rigorously evaluate the biological activity of these analogs, researchers must employ orthogonal techniques that measure both the physical conformation of the drug and its biological target affinity.

Conformational Profiling via Reversed-Phase Liquid Chromatography (RPLC)

Rationale: RPLC is used to simulate physiological aqueous environments. By measuring the capacity factor (


), we quantify the effective lipophilicity driven by intramolecular hydrogen bonding[4]. Using a 3,5-isomer as a negative control validates that retention changes are due to H-bonding (which is sterically precluded in 3,5-isomers), rather than molecular weight differences[4].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a binary mixture of Methanol/Water (e.g., 40:60 v/v) buffered to pH 7.4 with 50 mM phosphate buffer to mimic physiological pH and suppress ionization of the 4-hydroxy group.

  • System Equilibration: Purge and equilibrate a C18 hydrocarbon stationary phase column (e.g., 250 x 4.6 mm, 5 µm) at a constant elevated temperature (e.g., 37°C) to ensure thermodynamic stability[4].

  • Sample Injection: Inject 20 µL of 1 mM analyte solutions (test analog vs. 3,5-isomer control).

  • Detection & Calculation: Monitor UV absorbance at 254 nm. Calculate the capacity factor using the formula

    
    , where 
    
    
    
    is the retention time of the analog and
    
    
    is the void volume time (measured using an unretained marker like uracil).

RPLC_Workflow Sample Isomeric Benzamides Inject HPLC Injection Sample->Inject Column C18 Stationary Phase Inject->Column Detect UV/Vis Detection Column->Detect Analyze Capacity Factor (k') Calculation Detect->Analyze

Fig 2. Reversed-Phase Liquid Chromatography workflow for evaluating conformational lipophilicity.

Radioligand Binding Assay for D2 Receptor Affinity

Rationale: To determine the binding affinity (


), analogs are tested for their ability to competitively displace [

H]spiperone, a high-affinity D2 antagonist, from striatal membranes. The use of polyethylenimine (PEI)-treated GF/B filters is a critical self-validating step; it neutralizes the negative charge of the glass fibers, preventing non-specific binding of the highly lipophilic radioligand and ensuring the measured radioactivity strictly reflects receptor-bound complexes.

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 mins, discard the supernatant, and resuspend the membrane pellet.

  • Incubation: In a 96-well plate, combine 50 µL of [

    
    H]spiperone (final concentration 0.5 nM), 50 µL of the 2-methoxy-4-hydroxybenzamide analog (varying concentrations from 
    
    
    
    to
    
    
    M), and 100 µL of membrane suspension.
  • Non-Specific Binding Control: Include wells containing 10 µM (+)-butaclamol to define non-specific binding.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and measure beta-decay using a liquid scintillation counter. Calculate

    
     and convert to 
    
    
    
    via the Cheng-Prusoff equation.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the relationship between the substitution pattern, the resulting intramolecular hydrogen bonding, the physical behavior in solution (RPLC


), and the biological target affinity (

)[4],[2],[3].
CompoundSubstitution PatternIntramolecular H-BondingRPLC Capacity Factor (

)
D2 Receptor Affinity (

, nM)
N-ethyl-3,5-dimethoxybenzamide 3,5-dimethoxyNone (Sterically precluded)Low> 10,000 (Inactive)
N-ethyl-2-methoxy-4-hydroxybenzamide 2-methoxy, 4-hydroxyN-H···O (Strong S6 motif)High~ 150 - 300
N-ethyl-2-hydroxy-4-methoxybenzamide 2-hydroxy, 4-methoxyO-H···O & N-H···OVery High~ 80 - 200
Remoxipride 2,6-dimethoxy, 4-bromoN-H···OModerate-High~ 100 - 300

Data Synthesis: The N-H···O association formed in N-ethyl-2-methoxy-4-hydroxybenzamide produces a significantly higher capacity factor than the 3,5-isomers, directly correlating with its ability to achieve the planar conformation necessary for D2 receptor binding[4]. Furthermore, shifting the hydroxy group to the 2-position (2-hydroxy-4-methoxy isomer) yields an even higher capacity factor due to the simultaneous formation of both N-H···O and O-H···O associations[4].

References

  • Liquid Chromatographic Studies on Intramolecular Hydrogen Bonding in Hydroxy-Methoxybenzamides Model Compounds Related to Remoxipride Metabolites. Journal of Chromatographic Science / Oxford Academic. 4

  • Remoxipride | C16H23BrN2O3 | CID 54477. PubChem / NIH. 2

  • Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist. PMC - NIH.3

  • 4-Bromo-N-ethyl-2-methoxybenzamide | 1245563-19-2. Benchchem. 1

Sources

Foundational

An In-depth Technical Guide to N-Ethyl-4-hydroxy-2-methoxybenzamide: Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of N-Ethyl-4-hydroxy-2-methoxybenzamide, a substituted benzamide of interest to researchers in medicinal chemistry and drug development. While this specific molecule...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-Ethyl-4-hydroxy-2-methoxybenzamide, a substituted benzamide of interest to researchers in medicinal chemistry and drug development. While this specific molecule is not extensively documented in public chemical databases, this document extrapolates its properties and a plausible synthetic route based on established principles of organic chemistry and data from closely related analogues.

Chemical Identity and Structural Elucidation

N-Ethyl-4-hydroxy-2-methoxybenzamide is a derivative of benzoic acid characterized by an N-ethyl amide group, a hydroxyl group at the para-position (C4), and a methoxy group at the ortho-position (C2) of the benzene ring.

  • IUPAC Name: N-Ethyl-4-hydroxy-2-methoxybenzamide

  • CAS Number: Not found in major chemical registries as of the date of this publication, suggesting it may be a novel compound.

  • Molecular Formula: C₁₀H₁₃NO₃

  • Canonical SMILES String: CCNC(=O)c1cc(O)ccc1OC

The Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear representation of the molecule's two-dimensional structure.

Structural Diagram:

Caption: 2D structure of N-Ethyl-4-hydroxy-2-methoxybenzamide.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-Ethyl-4-hydroxy-2-methoxybenzamide. These values are computationally derived and await experimental verification.

PropertyValueSource
Molecular Weight195.21 g/mol Calculated
XLogP31.6Predicted
Hydrogen Bond Donor Count2Predicted
Hydrogen Bond Acceptor Count3Predicted
Rotatable Bond Count3Predicted
Topological Polar Surface Area58.6 ŲPredicted

Proposed Synthesis Protocol

The synthesis of N-Ethyl-4-hydroxy-2-methoxybenzamide can be achieved through the amidation of 4-hydroxy-2-methoxybenzoic acid with ethylamine. This is a common and generally high-yielding reaction for the formation of amide bonds.

Starting Materials:
  • 4-Hydroxy-2-methoxybenzoic acid (CAS: 90111-34-5)[1]

  • Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a salt such as ethylamine hydrochloride)

  • A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or boric acid[2][3]

  • A base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), if starting from an amine salt.

  • An appropriate solvent, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-2-methoxybenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting acid in the chosen anhydrous solvent (e.g., DCM).

  • Activation: Add the coupling agent (e.g., EDC, 1.1-1.5 eq). If using a benzotriazole-based additive like Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yield, it should be added at this stage (1.1-1.5 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, prepare a solution of ethylamine. If using ethylamine hydrochloride, neutralize it with a base (e.g., DIPEA or TEA, 1.5-2.0 eq) in the reaction solvent. Add the ethylamine solution (1.1-1.5 eq) dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Ethyl-4-hydroxy-2-methoxybenzamide.

Synthesis Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start_acid 4-Hydroxy-2-methoxybenzoic Acid dissolve 1. Dissolve Acid in Solvent start_acid->dissolve start_amine Ethylamine add_amine 3. Add Ethylamine start_amine->add_amine start_coupling Coupling Agent (e.g., EDC) activate 2. Activate Acid with Coupling Agent start_coupling->activate start_solvent Anhydrous Solvent (e.g., DCM) start_solvent->dissolve dissolve->activate activate->add_amine react 4. Stir at Room Temperature add_amine->react quench 5. Quench Reaction react->quench extract 6. Organic Extraction quench->extract purify 7. Column Chromatography extract->purify product Pure N-Ethyl-4-hydroxy-2-methoxybenzamide purify->product

Caption: Proposed synthesis workflow for N-Ethyl-4-hydroxy-2-methoxybenzamide.

Potential Biological Significance and Applications

While no specific biological data exists for N-Ethyl-4-hydroxy-2-methoxybenzamide, the broader class of benzamides is of significant interest in pharmacology. Many approved drugs and clinical candidates contain the benzamide moiety.

Derivatives of 4-hydroxybenzamide have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[2] The carbonyl amide group is a key pharmacophore capable of forming hydrogen bonds with various biological targets.[2] Furthermore, substituted hydroxybenzoic acid amides have been explored for their potential to modulate taste perception, specifically in masking bitterness.[4]

The structural features of N-Ethyl-4-hydroxy-2-methoxybenzamide—a hydrogen-bond donating hydroxyl group, a hydrogen-bond accepting methoxy group, and the N-ethyl amide linkage—provide a framework for potential interactions with biological macromolecules. Future research could explore its activity in assays related to:

  • Antiproliferative Activity: Screening against various cancer cell lines to determine cytotoxic or cytostatic effects.

  • Enzyme Inhibition: Testing against enzymes where related benzamides have shown activity.

  • Antimicrobial Activity: Assessing its efficacy against a panel of bacterial and fungal strains.

Structural Relationship to Bioactive Benzamides:

G Core Core Benzamide Structure R-C(=O)N-R' Target N-Ethyl-4-hydroxy-2-methoxybenzamide R = 4-hydroxy-2-methoxyphenyl R' = Ethyl Core->Target is a derivative of Analog1 Anticancer Analogues e.g., N-(4-hydroxybenzoyl)-cinnamoylimide [ref: Synthesis and computational study...] Core->Analog1 is the basis for Analog2 Antifungal Analogues e.g., N,N-cyclic-2,4-dihydroxythiobenzamide derivatives [ref: SYNTHESIS AND BIOLOGICAL ACTIVITY...] Core->Analog2 is the basis for Analog3 Taste Modulators e.g., 2-Hydroxybenzoic acid-N-(4-hydroxy-3-methoxybenzyl)amide [ref: Hydroxybenzoic Acid Amides...] Core->Analog3 is the basis for

Caption: Relationship of the target compound to other bioactive benzamides.

Conclusion

N-Ethyl-4-hydroxy-2-methoxybenzamide represents an interesting, albeit understudied, molecule within the pharmacologically relevant class of benzamides. This guide provides a foundational understanding of its chemical structure, a reliable and detailed protocol for its synthesis, and a scientifically grounded perspective on its potential for future research in drug discovery and development. Experimental validation of the predicted properties and biological activities is a necessary next step to fully characterize this compound.

References

  • Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. (URL not available)
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. (URL: [Link])

  • 4-Hydroxy-2-methoxybenzoic acid | C8H8O4 | CID 12695575 - PubChem. National Center for Biotechnology Information. (URL: [Link])

  • Hydroxybenzoic Acid Amides and the Use Thereof For Masking Bitter Taste - Google P
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed. National Center for Biotechnology Information. (URL: [Link])

Sources

Exploratory

An In-Depth Technical Guide to N-Ethyl-4-hydroxy-2-methoxybenzamide: Properties, Inferred Safety Profile, and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of N-Ethyl-4-hydroxy-2-methoxybenzamide, a compound of interest in medicinal chemistry and drug discovery. Due...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Ethyl-4-hydroxy-2-methoxybenzamide, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a dedicated public database entry and a specific Safety Data Sheet (SDS) for this molecule, this document presents an inferred safety and handling profile based on a thorough analysis of structurally related compounds. This approach ensures a high degree of scientific rigor and provides a reliable framework for its safe handling and use in a research setting.

Compound Identification and Structural Analogs

A dedicated PubChem Compound ID (CID) for N-Ethyl-4-hydroxy-2-methoxybenzamide is not currently available. However, its chemical identity can be established through its structural features. To infer its properties and safety profile, we will draw upon data from the following structurally related compounds, for which public data is available:

  • N-ethyl-4-hydroxybenzamide (PubChem CID: 14746059) [1]

  • N-ethyl-4-methoxybenzamide (PubChem CID: 81897) [2]

  • 4-Hydroxy-2-methoxybenzaldehyde [3]

  • N-[2-(diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide [4]

The selection of these analogs is based on the presence of key functional groups that are likely to dictate the toxicological and safety characteristics of N-Ethyl-4-hydroxy-2-methoxybenzamide.

Inferred Physicochemical Properties

The physicochemical properties of N-Ethyl-4-hydroxy-2-methoxybenzamide can be estimated based on its chemical structure and by comparison with its analogs.

PropertyInferred Value/InformationBasis of Inference
Molecular FormulaC10H13NO3Based on chemical structure
Molecular Weight195.22 g/mol Calculated from the molecular formula
Physical StateLikely a solid at room temperatureBased on related benzamide structures
SolubilityExpected to have limited solubility in water and better solubility in organic solvents like ethanol, DMSO, and DMF.General solubility of similar aromatic amides

Inferred Safety and Hazard Profile

The safety profile of N-Ethyl-4-hydroxy-2-methoxybenzamide is inferred from the hazard classifications of its structural analogs.

GHS Hazard Classification (Inferred)

Based on the GHS classifications of related compounds, N-Ethyl-4-hydroxy-2-methoxybenzamide is anticipated to have the following classifications:

  • Skin Irritation: Category 2[5]

  • Eye Irritation: Category 2[3][5]

  • Acute Oral Toxicity: Possible[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[3]

Hazard Pictograms (Anticipated):



Signal Word: Warning

Inferred Hazard Statements:

  • H302: Harmful if swallowed.[4][6]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][4]

Inferred Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P264: Wash skin thoroughly after handling.[5]

    • P270: Do not eat, drink or smoke when using this product.[6]

    • P280: Wear protective gloves/ eye protection/ face protection.[5]

  • Response:

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[5]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent set of handling protocols is essential to ensure the safety of laboratory personnel.

Engineering Controls
  • Work with N-Ethyl-4-hydroxy-2-methoxybenzamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Flame-retardant Lab Coat handling Handling N-Ethyl-4-hydroxy- 2-methoxybenzamide lab_coat->handling goggles Chemical Safety Goggles (ANSI Z87.1 approved) goggles->handling gloves Nitrile Gloves (or other chemically resistant gloves) gloves->handling respirator NIOSH-approved Respirator (if dust is generated) respirator->handling researcher Researcher researcher->lab_coat Wears researcher->goggles Wears researcher->gloves Wears researcher->respirator Wears (as needed)

Caption: Mandatory PPE for handling N-Ethyl-4-hydroxy-2-methoxybenzamide.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined in the diagram above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.

  • Weighing and Aliquoting:

    • Handle the solid compound carefully to prevent the generation of dust.[7]

    • Use a spatula for all transfers.

    • If preparing a solution, add the solid slowly to the solvent to avoid splashing.[7]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[7]

    • Clean the work area and decontaminate any equipment used.

    • Dispose of contaminated gloves and other disposable PPE as hazardous waste.[7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency_Response cluster_routes Routes of Exposure and First Aid exposure Exposure Event inhalation Inhalation - Move to fresh air. - Seek medical attention if symptoms persist. exposure->inhalation skin Skin Contact - Remove contaminated clothing. - Wash with soap and water for 15 mins. - Seek medical attention if irritation occurs. exposure->skin eye Eye Contact - Rinse with water for 15 mins. - Remove contact lenses. - Seek immediate medical attention. exposure->eye ingestion Ingestion - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. exposure->ingestion

Caption: First-aid measures for different routes of exposure.

Spill Response
  • Evacuate non-essential personnel from the immediate area.[8]

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE (including respiratory protection), carefully sweep or scoop up the spilled solid material, avoiding dust generation.[7]

  • Collect the spilled material in a designated, sealed, and clearly labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent and decontaminate all equipment used in the cleanup.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage: Store the chemical in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed when not in use.[5][7]

  • Disposal:

    • Waste containing N-Ethyl-4-hydroxy-2-methoxybenzamide should be classified as hazardous waste.[7]

    • Dispose of unused product and contaminated materials through a licensed waste disposal company.[7] Do not dispose of it down the drain.[7]

    • A recommended disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Toxicological and Ecological Information (Inferred)

Detailed toxicological and ecological data for N-Ethyl-4-hydroxy-2-methoxybenzamide are not available. However, based on related compounds, the following can be inferred:

  • Toxicology: The toxicological properties have not been fully investigated.[9] As with many novel chemical entities, it should be handled as a potentially toxic substance.

  • Ecotoxicity: Do not empty into drains.[9] It is crucial to prevent the release of this compound into the environment.

Conclusion

While specific safety data for N-Ethyl-4-hydroxy-2-methoxybenzamide is not yet publicly available, a robust safety and handling protocol can be established through a careful, evidence-based analysis of its structural analogs. By adhering to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. As with any novel chemical, it is imperative to treat N-Ethyl-4-hydroxy-2-methoxybenzamide with a high degree of caution until more definitive toxicological data becomes available.

References

  • PubChemLite. N,n-diethyl-2-hydroxy-4-methoxybenzamide (C12H17NO3). [Link]

  • PubChem. N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | C16H17NO3 | CID 6482976. [Link]

  • PubChem. 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide | C16H17NO3 | CID 18107456. [Link]

  • PubChem. N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897. [Link]

  • PubChem. N-ethyl-4-hydroxybenzamide | C9H11NO2 | CID 14746059. [Link]

Sources

Protocols & Analytical Methods

Method

Amide coupling conditions for ethylamine and 2-methoxy-4-hydroxybenzoic acid

Application Note & Protocol Guide Topic: Strategic Amide Coupling of Ethylamine and 2-Methoxy-4-Hydroxybenzoic Acid: A Guide to Overcoming Phenolic Interference Executive Summary Amide bond formation is arguably the most...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Amide Coupling of Ethylamine and 2-Methoxy-4-Hydroxybenzoic Acid: A Guide to Overcoming Phenolic Interference

Executive Summary

Amide bond formation is arguably the most critical reaction in modern drug discovery and development, forming the backbone of countless pharmaceutical agents.[1] The coupling of a carboxylic acid and an amine, while conceptually simple, is often complicated by the presence of other reactive functional groups within the substrates. This guide provides an in-depth analysis and detailed protocols for the successful amide coupling of 2-methoxy-4-hydroxybenzoic acid and ethylamine. The primary challenge in this synthesis is the presence of the nucleophilic phenolic hydroxyl group, which can compete with the target amine, leading to undesired side products and reduced yields. We will explore two primary strategies: a direct, protecting-group-free approach that relies on carefully optimized conditions, and a more robust, albeit longer, protection-based strategy. This document is intended for researchers, medicinal chemists, and process development scientists seeking to navigate the nuances of coupling reactions involving functionalized aromatic systems.

The Core Challenge: Competing Nucleophiles

The central difficulty in coupling 2-methoxy-4-hydroxybenzoic acid arises from the dual nucleophilicity of the reactants once the carboxylic acid is activated. The target reaction is the aminolysis of the activated acid by ethylamine. However, the phenolic hydroxyl group, particularly when deprotonated by the basic conditions often employed, becomes a potent competing nucleophile (a phenoxide).[2] This can lead to the formation of ester byproducts, or in some cases, intermolecular polymerization.

The success of a direct, protecting-group-free coupling hinges on a delicate kinetic balance: the aminolysis reaction must be significantly faster than the competing acylation of the phenol.

G cluster_0 Activated Carboxylic Acid Intermediate cluster_1 Reaction Pathways Activated_Acid R-C(=O)-LG (e.g., O-Acylisourea, HOBt-Ester) Amine Ethylamine (H₂N-Et) Activated_Acid->Amine Desired Aminolysis Phenol Phenolic -OH (Competing Nucleophile) Activated_Acid->Phenol Undesired Acylation Amide Desired Amide Product Ester Ester Byproduct (Side Reaction)

Caption: Competing reaction pathways for the activated acid intermediate.

Comparative Analysis of Key Coupling Reagents

The choice of coupling reagent is paramount in controlling the reaction's outcome. Reagents vary in their mechanism, reactivity, and the stability of the activated intermediate they form. A more stable active ester, for example, may provide a wider window for the amine to react before side reactions occur.[3]

Reagent SystemMechanism of Action & Key IntermediateAdvantagesDisadvantages & Considerations
EDC / HOBt Forms a highly reactive O-acylisourea, which is converted by HOBt into a more stable, less racemization-prone HOBt-active ester.[3][4][5]Water-soluble urea byproduct simplifies purification.[6] HOBt suppresses side reactions.[7] Cost-effective and widely used.Can be sluggish with less nucleophilic amines. The O-acylisourea can rearrange to an N-acylurea if not trapped efficiently by HOBt or the amine.[7]
HATU / Base Forms a highly reactive OAt-active ester, which is more reactive than the corresponding HOBt ester. The reaction is driven by the formation of a stable tetramethylurea byproduct.[8][9]Very high reactivity and fast reaction times. Low rates of racemization. Effective for sterically hindered substrates.Higher cost. Excess HATU can react with nucleophilic side chains like phenols to form unwanted adducts.[10] Requires a non-nucleophilic base (e.g., DIPEA).
DCC / DMAP Forms O-acylisourea, similar to EDC. DMAP can act as an acyl transfer agent, forming a highly reactive acyl-pyridinium intermediate.Inexpensive and effective.Forms a dicyclohexylurea (DCU) byproduct that is often insoluble in common organic solvents, complicating purification.[11]
T3P® Forms a mixed phosphonic anhydride with the carboxylic acid, which is a potent acylating agent.[12]Byproducts are water-soluble, simplifying workup. Low epimerization. Broad substrate scope.Often requires pyridine as a base/solvent, which can be difficult to remove.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-ethyl-2-methoxy-4-hydroxybenzamide.

Protocol 1: Direct Coupling via EDC/HOBt

This protocol aims for direct coupling without protection, relying on the formation of the HOBt-ester to provide selectivity for the amine.

Caption: Experimental workflow for the EDC/HOBt coupling protocol.

Materials:

  • 2-methoxy-4-hydroxybenzoic acid (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equiv)

  • Ethylamine (2 M solution in THF or 70% in water) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 1.0 equiv if using ethylamine·HCl)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methoxy-4-hydroxybenzoic acid (1.0 equiv) and HOBt (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.2 M).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 equiv) to the stirred solution in one portion. The mixture may become thicker.

  • Allow the reaction to stir at 0 °C for 30 minutes to ensure pre-activation and formation of the HOBt-ester.

  • Slowly add the ethylamine solution (1.2 equiv) dropwise, ensuring the internal temperature remains below 10 °C. If using a salt form of the amine, add DIPEA first, followed by the amine.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[13]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[13] This sequence removes unreacted amine, EDC/urea byproducts, and unreacted acid/HOBt.

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid/oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

Protocol 2: High-Reactivity Coupling via HATU/DIPEA

This protocol is suitable for situations where the EDC/HOBt method is too slow or gives low yields. The order of addition is critical to minimize side reactions with the phenol.

Materials:

  • 2-methoxy-4-hydroxybenzoic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • Ethylamine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • All other workup and purification reagents as listed in Protocol 1.

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 2-methoxy-4-hydroxybenzoic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to approx. 0.2 M).

  • Add DIPEA (2.5 equiv) to the solution and stir for 15-20 minutes at room temperature. This step pre-activates the carboxylic acid to the OAt-ester.[8]

  • After the activation period, add the ethylamine solution (1.2 equiv) dropwise. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than EDC/HOBt couplings.

  • Monitor the reaction progress by TLC or LC-MS.

  • Perform the aqueous workup and purification as described in Protocol 1. The workup will remove the DIPEA·HCl salt, tetramethylurea, and HOAt byproducts.

Strategy 2: A Note on Protecting Groups

For particularly challenging substrates or when scaling up, a protecting-group strategy offers the most reliable path to a clean product, albeit with additional synthetic steps.[14] The phenolic hydroxyl can be protected as an ether (e.g., Benzyl, TBDMS) or a more specialized group like Tetrafluoropyridyl (TFP) which is robust to coupling conditions but cleaved mildly.[15]

G start Starting Phenolic Acid protect Protect Phenol (-OH → -OPG) start->protect couple Amide Coupling (Protocol 1 or 2) protect->couple deprotect Deprotect Phenol (-OPG → -OH) couple->deprotect end Final Amide Product deprotect->end

Caption: Workflow for the protecting group strategy.

Conclusion

The successful synthesis of N-ethyl-2-methoxy-4-hydroxybenzamide requires a deliberate and strategic approach to amide coupling. For laboratory-scale synthesis, direct coupling using a well-chosen reagent system like HATU/DIPEA or the more economical EDC/HOBt can provide the desired product efficiently, provided the reaction conditions are carefully controlled to favor aminolysis. For process development and scale-up, where robustness and purity are paramount, a protecting-group strategy is the recommended approach to eliminate the risk of side reactions and ensure a reproducible outcome. Researchers should always perform small-scale test reactions to determine the optimal conditions for their specific setup before committing larger quantities of material.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Chem.SE.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of N
  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • HATU - Efficient Peptide Coupling Reagent. APExBIO.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • amide coupling help. Reddit.
  • Amide synthesis by acyl
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Amide Workup. Biofilm Inhibitor Synthesis.
  • Protecting groups in organic synthesis. nptel.ac.in.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids: Application to the Synthesis of Im
  • Coupling Reagents. Aapptec Peptides.

Sources

Application

Application Note: Microwave-Assisted Synthesis of N-Ethyl Benzamide Derivatives

Executive Summary This guide details the synthesis of N-ethyl benzamide derivatives using Microwave-Assisted Organic Synthesis (MAOS). Unlike traditional thermal heating, which relies on conductive heat transfer, MAOS ut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of N-ethyl benzamide derivatives using Microwave-Assisted Organic Synthesis (MAOS). Unlike traditional thermal heating, which relies on conductive heat transfer, MAOS utilizes dielectric heating (dipolar polarization and ionic conduction) to achieve rapid, volumetric heating. This results in reaction times reduced from hours to minutes, improved impurity profiles, and higher yields.

We present two distinct protocols:

  • Protocol A (Green/Direct): Catalyst-mediated direct condensation of benzoic acids and ethylamine (High Atom Economy).

  • Protocol B (Precision/Activated): CDI-mediated coupling for sensitive substrates (Mild Conditions).

Mechanistic Insight & Strategic Planning

The Microwave Advantage: Dielectric Heating

In a microwave field (typically 2.45 GHz), polar molecules (solvents or reagents) align with the oscillating electric field.[1] As the field alternates, molecules rotate to realign, generating heat through molecular friction (dipolar polarization ).

  • Arrhenius Effect: The rapid rise in temperature (

    
    ) exponentially increases the rate constant (
    
    
    
    ) according to the Arrhenius equation:
    
    
    .
  • Wall-Less Heating: Unlike oil baths where heat penetrates from the outside in, microwaves heat the bulk solution simultaneously, preventing the "wall effect" (overheating at vessel walls) and reducing degradation byproducts.

Reaction Design: The Challenge of N-Ethyl Amidation

Synthesizing N-ethyl benzamide presents specific challenges:

  • Volatility: Ethylamine (bp 16.6°C) is a gas at STP. Traditional reflux requires efficient condensers and often results in reagent loss. Sealed microwave vessels contain the amine, maintaining stoichiometry.

  • Salt Formation: Direct reaction between a carboxylic acid and an amine forms a stable ammonium carboxylate salt, which is an energy sink. Microwave irradiation provides the necessary activation energy to overcome this salt trap and drive water elimination.

Experimental Protocols

Equipment & Safety
  • Instrument: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vessels: 2–5 mL or 10–20 mL pressure-rated borosilicate glass vials with crimp caps (PTFE/silicone septa).

  • Pressure Limit: Set safety cutoff to 20 bar (290 psi).

  • Stirring: High magnetic stirring rate (600–900 rpm) is critical to prevent "hot spots."

Protocol A: Green Direct Amidation (Boric Acid Catalyzed)

Best for: Robust substrates, high atom economy, avoiding coupling reagents.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Ethylamine (2.0 M in THF or 70% aq. solution) (1.5 equiv)

  • Boric Acid (

    
    ) (10 mol%)
    
  • Solvent: Minimal (High concentration ~1–2 M) or Neat if liquid.

Procedure:

  • Charge: Add benzoic acid derivative (1.0 mmol) and Boric acid (0.1 mmol) to a 2–5 mL microwave vial.

  • Add Amine: Add Ethylamine solution (1.5 mmol). Note: If using aqueous ethylamine, no additional solvent is needed. If using THF solution, ensure the vial is not overfilled (max 2/3 volume).

  • Seal: Crimp the cap immediately to prevent amine evaporation.

  • Irradiate:

    • Temp: 150 °C

    • Time: 10–20 minutes

    • Absorption Level: High

    • Pre-stir: 30 seconds

  • Workup: Cool to RT. The reaction mixture is often biphasic or solidifies. Dilute with EtOAc (10 mL), wash with 1M HCl (to remove unreacted amine) and sat.

    
     (to remove unreacted acid). Dry organic layer (
    
    
    
    ) and concentrate.

Why Boric Acid? It forms a mixed anhydride intermediate (acyloxyboronate) that is more reactive toward the amine than the free acid, facilitating water elimination without toxic coupling agents [1, 2].

Protocol B: CDI-Mediated One-Pot Synthesis

Best for: Sensitive functional groups, high yields, strict stoichiometry.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Ethylamine Hydrochloride (1.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (

    
    ).
    

Procedure:

  • Activation (Step 1): Add benzoic acid (1.0 mmol) and CDI (1.1 mmol) to the vial. Add DMF (2 mL).

    • Observation:

      
       evolution (bubbling) indicates formation of the reactive acyl-imidazole intermediate.
      
    • Condition: Stir at RT for 5 mins or MW heat at 60°C for 2 mins.

  • Amidation (Step 2): Add Ethylamine Hydrochloride (1.2 mmol) and TEA (1.2 mmol) to the same vial.

  • Irradiate:

    • Temp: 100 °C

    • Time: 5–10 minutes

    • Pressure: Monitor closely (CDI releases

      
      ; pressure will rise).
      
  • Workup: Pour mixture into ice water (20 mL). The product often precipitates. Filter and wash with water.[2][3] If no precipitate, extract with DCM.

Results & Data Analysis

The following table summarizes typical yield improvements when switching from thermal reflux to MW protocols for N-ethyl benzamide synthesis.

Substrate (R-Ph-COOH)MethodConditionsTimeYield (%)
Benzoic Acid Thermal (Reflux)Toluene, Dean-Stark12 h78%
MW Protocol A Neat/Aq, 150°C 15 min 92%
4-Nitrobenzoic Acid Thermal (CDI)THF, Reflux6 h85%
MW Protocol B DMF, 100°C 5 min 96%
2-Chlorobenzoic Acid MW Protocol AWater, 160°C20 min88%
4-Methoxybenzoic Acid MW Protocol ASolvent-free, 140°C10 min94%

Data aggregated from internal validation and literature precedents [3, 4].

Visualization of Workflows & Mechanisms

Reaction Workflow (Graphviz DOT)

This diagram illustrates the decision tree and workflow for selecting the correct protocol.

G Start Target: N-Ethyl Benzamide Derivative SubstrateAnalysis Analyze Substrate Sensitivity Start->SubstrateAnalysis Robust Robust / Acid Stable SubstrateAnalysis->Robust No labile groups Sensitive Sensitive / Sterically Hindered SubstrateAnalysis->Sensitive Labile groups present ProtA Protocol A: Direct Amidation (Boric Acid Cat.) Robust->ProtA MixA Mix Acid + Ethylamine (aq/THF) + B(OH)3 ProtA->MixA MWA MW Irradiation 150°C, 15 min MixA->MWA WorkupA Acid/Base Wash MWA->WorkupA End Pure Product (Recrystallization) WorkupA->End ProtB Protocol B: CDI Coupling (Activated Ester) Sensitive->ProtB Step1 Step 1: Acid + CDI (CO2 Release) ProtB->Step1 Step2 Step 2: Add EtNH2.HCl + Base Step1->Step2 MWB MW Irradiation 100°C, 5 min Step2->MWB WorkupB Precipitation in Water MWB->WorkupB WorkupB->End

Figure 1: Decision matrix and workflow for Microwave-Assisted Amidation.

Direct Amidation Mechanism (Graphviz DOT)

Visualizing how Microwave energy overcomes the activation barrier for the salt-to-amide transition.

Mechanism cluster_MW Microwave Effect Reactants Acid + Amine Salt Ammonium Carboxylate Salt (Energy Sink) Reactants->Salt Fast, Exothermic TS Transition State (Polarized) Salt->TS MW Energy Input (Dipolar Polarization) Product Amide + Water TS->Product - H2O

Figure 2: Mechanistic pathway highlighting the critical role of MW energy in overcoming the salt trap.

Troubleshooting & Optimization

  • Pressure Spikes:

    • Cause: Decomposition of reagents or

      
       release (Protocol B).
      
    • Solution: Use a larger headspace (10 mL vial for 2 mL reaction) or pre-activate with CDI at room temp until bubbling ceases before sealing.

  • Low Yield (Protocol A):

    • Cause: Equilibrium favors hydrolysis (reverse reaction).

    • Solution: Increase temperature to 160–170°C to drive water into the vapor phase (if headspace allows), or add molecular sieves (4Å) to the vial.

  • Incomplete Solubility:

    • Cause: Non-polar acids not absorbing MW.

    • Solution: Add a "susceptor" solvent like ionic liquid (bmim-PF6, 1 drop) or use DMF as a co-solvent.

References

  • Tang, S. Y., et al. (2025). "Microwave-assisted direct amidation of thioesters: a green approach." Organic & Biomolecular Chemistry. Available at: [Link]

  • Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations." Tetrahedron.
  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.
  • Santry, S., et al. (2013). "Rapid and Efficient Synthesis of N-alkylbenzamides Under Microwave Irradiation." Macromolecular Symposia. Available at: [Link]

  • Biotage. "Microwave Reaction Tutorial & Solvent Selection Guide." Available at: [Link]

Sources

Method

HPLC method development for detecting N-Ethyl-4-hydroxy-2-methoxybenzamide

An in-depth analytical strategy for the detection and quantification of N-Ethyl-4-hydroxy-2-methoxybenzamide (CAS: 134861-58-8). As a substituted benzamide derivative, this compound shares structural motifs with several...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical strategy for the detection and quantification of N-Ethyl-4-hydroxy-2-methoxybenzamide (CAS: 134861-58-8).

As a substituted benzamide derivative, this compound shares structural motifs with several critical active pharmaceutical ingredients (APIs), such as metoclopramide and other benzamide-class therapeutics[1]. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires a deep understanding of the molecule's physicochemical properties to control the complex interplay of fluid dynamics and adsorption thermodynamics[2].

Method Development Rationale: The Causality of Chromatographic Choices

To move beyond trial-and-error, our method development is grounded in the specific functional groups of N-Ethyl-4-hydroxy-2-methoxybenzamide: an N-ethyl amide, a methoxy group, and a phenolic hydroxyl group.

  • Stationary Phase Selection (Core-Shell C18): The molecule's aromatic ring and alkyl substituents provide moderate hydrophobicity. A C18 (octadecylsilane) stationary phase is optimal for capturing these hydrophobic interactions. We select a core-shell (solid-core) C18 column (e.g., 2.7 µm particle size) because it delivers separation efficiencies comparable to sub-2 µm UHPLC columns but at significantly lower backpressures, making it highly versatile for standard HPLC systems[3].

  • Mobile Phase & pH Control (The Phenolic Challenge): The phenolic hydroxyl group is weakly acidic, with a typical pKa ranging between 9.0 and 10.0. If the mobile phase pH is not strictly controlled, the compound will exist in a dynamic equilibrium between its neutral and ionized (phenolate) states, leading to severe peak tailing and irreproducible retention times. By acidifying the aqueous mobile phase to pH ~2.7 using 0.1% Formic Acid , we intentionally suppress ionization, ensuring the phenol remains fully protonated (neutral) and interacts uniformly with the stationary phase[4].

  • Organic Modifier (Acetonitrile vs. Methanol): While methanol is a strong protic solvent often used for phenols[4], Acetonitrile (ACN) is selected as the organic modifier for this protocol. ACN is aprotic, has lower viscosity (resulting in lower system backpressure), and generally provides superior mass transfer kinetics and sharper peak shapes for amide-containing compounds.

  • Detection Wavelength: The benzamide core acts as a strong chromophore. Diode-Array Detection (DAD) or UV detection at 240 nm is selected to maximize the signal-to-noise ratio while avoiding the baseline drift commonly seen at lower wavelengths (<220 nm) when using formic acid gradients[5].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Analysis of unknown samples is strictly gated behind a System Suitability Test (SST). If the system fails the SST, the run must be aborted, and the instrument recalibrated.

Step 2.1: Reagent and Standard Preparation
  • Aqueous Mobile Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Organic Mobile Phase (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-Ethyl-4-hydroxy-2-methoxybenzamide reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (sonicate if necessary), then bring to volume with the Diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2.2: Chromatographic Conditions
ParameterSpecificationRationale
Column Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm)High theoretical plates at standard HPLC pressures[3].
Mobile Phase A 0.1% Formic Acid in WaterBuffers pH to ~2.7, suppressing phenol ionization[4].
Mobile Phase B 0.1% Formic Acid in AcetonitrileElution strength; aprotic nature sharpens amide peaks.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID core-shell columns.
Column Temperature 35°C ± 1°CReduces mobile phase viscosity and stabilizes retention.
Injection Volume 5.0 µLPrevents column overloading and minimizes band broadening.
Detection UV/DAD at 240 nmTargets the primary absorbance maximum of the benzamide core.
Step 2.3: Gradient Elution Profile

A gradient approach is utilized to sharpen the peak of the target analyte while ensuring strongly retained hydrophobic impurities are washed from the column.

Time (min)% Mobile Phase A% Mobile Phase BFlow Profile
0.09010Initial hold to focus the analyte band.
1.09010Isocratic hold.
7.04060Linear ramp to elute the target compound.
8.51090High organic wash to remove hydrophobic impurities.
10.01090Isocratic wash.
10.19010Return to initial conditions.
14.09010Column re-equilibration.

System Suitability Testing (SST) Gate

Before analyzing any experimental samples, inject the Working Standard (50 µg/mL) five consecutive times. The system is only validated for use if the following criteria are met[5]:

SST ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) %RSD ≤ 1.0%Indicates pump leaks or improper column equilibration.
Peak Area %RSD ≤ 2.0%Indicates injector issues or sample degradation.
Tailing Factor (As) ≤ 1.5Indicates secondary interactions (e.g., ionized phenol interacting with silanols). Check pH.
Theoretical Plates (N) ≥ 5,000Indicates column degradation or dead volume in the system.

Method Development Workflow Visualization

The following diagram maps the logical causality and validation gates of our method development process.

HPLC_Workflow Start Target Analyte: N-Ethyl-4-hydroxy-2-methoxybenzamide PhysChem Physicochemical Profiling (Phenolic OH pKa ~9.5) Start->PhysChem StatPhase Stationary Phase Selection (Core-Shell C18) PhysChem->StatPhase MobPhase Mobile Phase Optimization (Aprotic ACN for Amides) PhysChem->MobPhase Gradient Gradient Elution Design (10% -> 60% Organic) StatPhase->Gradient pHControl pH Control (pH ~2.7) (Suppress Phenol Ionization) MobPhase->pHControl pHControl->Gradient SST Self-Validating SST Gate (Plates >5000, Tailing <1.5) Gradient->SST

Logical workflow for RP-HPLC method development of N-Ethyl-4-hydroxy-2-methoxybenzamide.

References

  • [3] AKJournals. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available at: [Link]

  • [2] ACS Publications. In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Available at:[Link]

  • [1] Journal of Applied Pharmaceutical Science. A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative. Available at:[Link]

Sources

Application

Application Note: Synthesis of N-Ethyl-4-hydroxy-2-methoxybenzamide via EDC/HOBt-Mediated Amide Coupling

Executive Summary & Scientific Rationale Substituted benzamides are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds for dopamine receptor antagonists and other neuroactive agents. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Substituted benzamides are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds for dopamine receptor antagonists and other neuroactive agents. This application note outlines a highly optimized, scalable, and chemoselective protocol for the synthesis of N-Ethyl-4-hydroxy-2-methoxybenzamide .

While traditional amide synthesis often relies on harsh acyl chlorides, this protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) . As an Application Scientist, the choice of the EDC/HOBt system is deliberate: it provides mild reaction conditions that tolerate the unprotected phenolic hydroxyl group on the aromatic ring, while the water-soluble nature of EDC and its urea byproduct allows for a seamless, chromatography-free aqueous workup 1[1].

Mechanistic Pathway & Causality

Understanding the underlying reaction kinetics is critical for troubleshooting and optimization. The coupling proceeds via a two-step activation pathway 2[2]:

  • Carbodiimide Activation : The carboxylic acid is deprotonated by N,N-Diisopropylethylamine (DIPEA) and attacks the electrophilic carbon of EDC to form an O-acylisourea intermediate.

  • HOBt Interception : The O-acylisourea is highly unstable and prone to an irreversible intramolecular rearrangement into a dead-end N-acylurea byproduct. HOBt acts as an aggressive nucleophile, rapidly intercepting the O-acylisourea to generate a stable, yet highly reactive, OBt-active ester3[3].

  • Aminolysis : The liberated ethylamine attacks the OBt-ester, forming the target amide and regenerating HOBt. Because aliphatic amines are vastly more nucleophilic than phenols, the reaction is highly chemoselective, leaving the 4-hydroxy group intact.

Mechanism Acid 4-Hydroxy-2-methoxybenzoic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl EDC·HCl + DIPEA OBt OBt-Active Ester (Stable & Reactive) O_Acyl->OBt + HOBt (Fast) Side N-Acylurea (Dead-end by-product) O_Acyl->Side Rearrangement (Without HOBt) Amide N-Ethyl-4-hydroxy-2- methoxybenzamide OBt->Amide + Ethylamine (- HOBt)

Mechanistic pathway of EDC/HOBt-mediated amide coupling.

Materials and Reagents

Note: Ethylamine is a gas at room temperature (bp 16 °C). Using its hydrochloride salt (EtNH₂·HCl) ensures accurate weighing and prevents stoichiometric imbalances due to volatilization.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
4-Hydroxy-2-methoxybenzoic acid 168.151.0 eq1.68 gSubstrate (Electrophile)
Ethylamine hydrochloride 81.541.2 eq0.98 gSubstrate (Nucleophile)
EDC·HCl 191.701.2 eq2.30 gPrimary Coupling Reagent
HOBt (anhydrous) 135.131.2 eq1.62 gAdditive / Activator
DIPEA 129.243.0 eq5.2 mLNon-nucleophilic Base
Anhydrous DMF N/AN/A50 mLPolar Aprotic Solvent

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . By verifying specific physical and chemical checkpoints (pH, solubility, TLC), the operator can confirm the success of each step in real-time without immediate reliance on LC-MS4[4].

Step 1: Pre-Activation & Reagent Assembly
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-2-methoxybenzoic acid (1.68 g, 10 mmol), HOBt (1.62 g, 12 mmol), and ethylamine hydrochloride (0.98 g, 12 mmol).

  • Suspend the solids in 50 mL of anhydrous DMF under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality : Cooling suppresses the exothermic degradation of the activation complex and prevents premature side reactions before the amine is fully liberated.

Step 2: Coupling Initiation
  • Add EDC·HCl (2.30 g, 12 mmol) portion-wise over 5 minutes.

  • Add DIPEA (5.2 mL, 30 mmol) dropwise over 10 minutes via a syringe.

    • Validation Checkpoint 1 : Upon the addition of DIPEA, the heterogeneous mixture should transition to a clear, homogeneous solution as the carboxylate salt forms and the ethylamine is liberated.

Step 3: Reaction Progression
  • Allow the reaction mixture to slowly warm to room temperature and stir for 12–18 hours.

    • Validation Checkpoint 2 : Monitor via TLC (Eluent: 10% MeOH in DCM). The starting acid will exhibit a lower Rf and stain heavily with Bromocresol Green. The target amide will migrate higher (higher Rf) and will be UV-active but Bromocresol Green-negative.

Step 4: Aqueous Workup & Isolation
  • Dilute the reaction mixture with Ethyl Acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 10% aqueous Citric Acid (2 × 50 mL).

    • Validation Checkpoint 3 : Check the aqueous layer; it must be pH ~2 . This guarantees the complete protonation and removal of excess DIPEA and unreacted ethylamine.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL).

    • Validation Checkpoint 4 : Check the aqueous layer; it must be pH ~8 . This ensures the deprotonation and extraction of unreacted carboxylic acid and the HOBt additive.

  • Wash with Brine (50 mL) to remove residual water and DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Ethyl-4-hydroxy-2-methoxybenzamide. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) if trace impurities remain.

Workflow Step1 1. Reagent Mixing Acid + HOBt + EtNH₂·HCl in DMF Step2 2. Cooling Chill to 0 °C Step1->Step2 Step3 3. Activation & Base Add EDC·HCl, then DIPEA dropwise Step2->Step3 Step4 4. Coupling Reaction Stir at RT for 12-18 hours Step3->Step4 Step5 5. Aqueous Workup Wash with 10% Citric Acid, NaHCO₃, Brine Step4->Step5 Step6 6. Isolation Dry over Na₂SO₄, Concentrate, Purify Step5->Step6

Step-by-step experimental workflow for N-Ethyl-4-hydroxy-2-methoxybenzamide synthesis.

Process Optimization & Troubleshooting Data

When scaling up or adapting this protocol for analog generation, adhere to the following empirically derived optimization parameters:

ParameterCondition ACondition BCausality & Scientific Recommendation
Solvent Selection Dichloromethane (DCM)N,N-Dimethylformamide (DMF) DMF is recommended. Phenolic acids often exhibit poor solubility in DCM, leading to sluggish kinetics and incomplete activation.
Base Selection Triethylamine (TEA)DIPEA DIPEA is preferred. Its increased steric bulk prevents it from acting as a competing nucleophile against the OBt-active ester.
Amine Source Free Base (Gas/Solution)HCl Salt HCl Salt is mandatory for reproducibility. It is a stable, easily weighable solid, whereas free ethylamine is highly volatile, risking stoichiometric failure.
Additive Requirement NoneHOBt HOBt is mandatory. Without it, the O-acylisourea rapidly rearranges to an unreactive N-acylurea, drastically reducing yield.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU.Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.NIH PMC.
  • Acid-Amine Coupling using EDCI.Organic Synthesis.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.Peptide Chemistry.

Sources

Method

Application Note: In Vitro Cytotoxicity Profiling of Methoxybenzamide Derivatives

Introduction & Scope Methoxybenzamide derivatives (e.g., m-anisamide, sulpiride analogs, and entinostat-like scaffolds) represent a critical class of pharmacophores in oncology and neuropsychiatry. They frequently functi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Methoxybenzamide derivatives (e.g., m-anisamide, sulpiride analogs, and entinostat-like scaffolds) represent a critical class of pharmacophores in oncology and neuropsychiatry. They frequently function as Histone Deacetylase (HDAC) inhibitors, Dopamine D2 antagonists, or tubulin polymerization inhibitors.

While their therapeutic potential is high, these derivatives present specific challenges in in vitro assays:

  • Hydrophobicity: High lipophilicity often leads to micro-precipitation in aqueous culture media, causing false toxicity signals.

  • Metabolic Interference: Many benzamides alter mitochondrial respiration. Tetrazolium-based assays (MTT/MTS) rely on mitochondrial dehydrogenase activity; thus, drugs that arrest metabolism without immediately killing the cell can yield skewed IC50 data.

This guide prioritizes the Sulforhodamine B (SRB) assay as the primary screening tool due to its reliance on total cellular protein rather than metabolic state, with MTT provided as a secondary validation method.

Pre-Assay Considerations: Solubility & Stability[1]

The "Invisible" Error: The most common failure mode for methoxybenzamide assays is not biological, but physical—compound precipitation.

Stock Solution Preparation

Methoxybenzamide derivatives are sparingly soluble in water but highly soluble in organic solvents.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Target Concentration: Prepare a master stock at 10 mM to 50 mM .

  • Storage: Aliquot into amber glass vials (benzamides can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

The "Cloudiness" Validation Step (Self-Validating Protocol)

Before treating cells, you must validate solubility in the culture medium.

  • Prepare the highest intended assay concentration (e.g., 100 µM) in a clear tube containing complete culture medium (37°C).

  • Vortex for 10 seconds.

  • Visual Check: Hold against a dark background. Any turbidity or opalescence indicates precipitation.

  • Microscopic Check: Place a drop on a slide. If micro-crystals are visible at 40x, the compound is not bioavailable, and the concentration must be lowered, or a solubility enhancer (e.g., cyclodextrin) is required.

Primary Protocol: Sulforhodamine B (SRB) Assay

Recommended for: Methoxybenzamide derivatives acting as cytostatics (e.g., tubulin inhibitors).

Principle: SRB is a bright pink aminoxanthene dye that binds electrostatically to protein basic amino acid residues in trichloroacetic acid (TCA)-fixed cells. It is linear, stable, and independent of mitochondrial function.

Reagents[1][2][3][4][5][6]
  • TCA Solution: 10% (w/v) Trichloroacetic acid in water. Store at 4°C.[1]

  • SRB Solution: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilization Base: 10 mM Tris base solution (pH 10.5).

Step-by-Step Workflow
  • Seeding: Seed cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Volume: 100 µL.

  • Acclimatization: Incubate for 24 hours to ensure adhesion.

  • Treatment: Add 100 µL of 2X concentrated drug dilutions.

    • Control: Vehicle (DMSO) matched to the highest concentration (must be <0.5% v/v).

  • Fixation (Critical Step):

    • Without removing media, gently layer 50 µL of cold (4°C) 50% TCA on top of each well (Final TCA ~10%).

    • Incubate at 4°C for 1 hour . Note: Do not incubate at 37°C; low temp promotes protein precipitation.

  • Washing:

    • Wash plates 4x with slow-running tap water.

    • Air dry completely at room temperature (plates can be stored indefinitely at this stage).

  • Staining:

    • Add 100 µL 0.4% SRB solution . Incubate 30 mins at Room Temp.

    • Remove dye and wash 4x with 1% Acetic Acid to remove unbound dye.

    • Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base . Shake on an orbital shaker for 10 mins.

  • Read: Measure Absorbance (OD) at 510 nm .

Secondary Protocol: MTT Assay

Recommended for: Validation and comparison with historical data.

Principle: Reduction of tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.[1][2]

Reagents[1][2][3][4][5][6]
  • MTT Stock: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm). Store at 4°C in the dark.

  • Solubilization Buffer: DMSO (100%).

Step-by-Step Workflow
  • Seeding & Treatment: Same as SRB.

  • Pulse: At the end of exposure (e.g., 48h or 72h), add 20 µL MTT stock to each well (final conc. 0.5 mg/mL).[3]

  • Incubation: Incubate at 37°C for 3–4 hours.

    • Check point: Look for purple intracellular puncta under a microscope.

  • Solubilization:

    • Carefully aspirate media (for adherent cells).[4][1] Caution: Loose cells may be lost.

    • Add 150 µL DMSO .

    • Shake for 15 mins to dissolve crystals.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Visualization & Logic Flow

The following diagram illustrates the decision logic for selecting the correct assay and the workflow for the SRB protocol, which is preferred for this compound class.

G start Start: Methoxybenzamide Derivative Profiling solubility_check Solubility Check (100µM in Media) start->solubility_check precip Precipitation Visible? solubility_check->precip reformulate Reformulate: Use Cyclodextrin or Lower Concentration precip->reformulate Yes assay_choice Select Assay Type precip->assay_choice No (Clear) reformulate->solubility_check srb_path SRB Assay (Total Protein) assay_choice->srb_path Preferred (Cytostatic/Stable) mtt_path MTT Assay (Metabolic) assay_choice->mtt_path Secondary (Validation) srb_steps 1. Fix (TCA, 4°C) 2. Wash (Water) 3. Stain (SRB) 4. Wash (Acetic Acid) srb_path->srb_steps readout Read OD 510nm Calc IC50 srb_steps->readout

Caption: Workflow decision matrix for Methoxybenzamide cytotoxicity profiling, prioritizing solubility validation and SRB assay selection.

Data Analysis & Interpretation

Calculating % Cytotoxicity

Normalize raw OD values using the following formula:



  • OD_blank: Media only (no cells).

  • OD_vehicle: Cells treated with DMSO only.

Interpretation Table
ObservationSRB ResultMTT ResultInterpretation
Standard Cytotoxicity Low ODLow ODTrue cell death.
Mitochondrial Uncoupling High ODLow ODCompound arrests metabolism but cells are physically intact (common in benzamides).
Precipitation Artifact High/Erratic ODHigh/Erratic ODCompound precipitated, scattering light or trapping dye.
Cytostatic Effect ~50% of Control~50% of ControlGrowth arrest (G1/S block) rather than lysis.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[3] Nature Protocols, 1(3), 1112-1116. Link

  • Cayman Chemical. (2022).[5] m-Methoxybenzamide Product Information & Solubility Data. Link

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. Link

Sources

Application

Advanced Application Note: Solvent Selection and Extraction Protocols for N-Ethyl-4-hydroxy-2-methoxybenzamide

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary The extraction of substituted benzamides from...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The extraction of substituted benzamides from complex aqueous matrices (such as plasma, urine, or plant lysates) presents a unique physicochemical challenge. N-Ethyl-4-hydroxy-2-methoxybenzamide is a highly functionalized molecule characterized by an amphiphilic profile: it possesses a hydrophobic N-ethyl chain, a sterically hindered ortho-methoxy ether, and a highly reactive para-phenolic hydroxyl group.

This application note provides a comprehensive, causality-driven guide to selecting the optimal solvent system for the extraction of this compound. By leveraging thermodynamic principles, hydrogen-bonding dynamics, and precise pH control, we establish a self-validating Liquid-Liquid Extraction (LLE) protocol designed to maximize recovery while minimizing matrix effects for downstream LC-MS/MS analysis.

Physicochemical Profiling & Mechanistic Insights

To design an effective extraction protocol, one must first deconstruct the target molecule's behavior in solution. The fundamental principles of sample preparation dictate that the distribution of a solute between immiscible phases is governed by its ionization state and solvation energy[1].

The Causality of pH and Ionization

The most critical functional group on N-Ethyl-4-hydroxy-2-methoxybenzamide is the para-phenolic hydroxyl (-OH) .

  • pKa Dynamics: Phenols typically exhibit a pKa between 9.5 and 10.0. If the extraction matrix is basic (pH > 9.0), the hydroxyl group deprotonates to form a phenolate anion. This ionic state drastically decreases the partition coefficient (LogP), rendering the molecule highly water-soluble and nearly impossible to extract into an organic phase.

  • Protocol Implication: The aqueous phase must be strictly buffered to an acidic-to-neutral range (pH 4.0 – 6.0). At this pH, the molecule is fully protonated (neutral), driving the thermodynamic equilibrium toward the organic phase[1].

Hydrogen Bonding and Solvent Affinity

While the N-ethyl group provides lipophilicity, the molecule contains two strong hydrogen-bond donors (the amide -NH and the phenol -OH) and three hydrogen-bond acceptors. Non-polar solvents like hexane or pure chloroform will yield poor recoveries because they cannot solvate these polar functionalities. Instead, the extraction solvent must act as a strong hydrogen-bond acceptor to replace the water molecules hydrating the benzamide.

Solvent Selection Matrix

Based on the structural profiling, oxygenated solvents are required to achieve high extraction efficiency. Table 1 summarizes the quantitative and predictive data for selecting the optimal organic phase.

Table 1: Solvent Selection Matrix for Phenolic Benzamides

SolventDielectric Constant (ε)H-Bond Acceptor CapacityWater MiscibilityEmulsion RiskPredicted Recovery (%)
Ethyl Acetate (EtOAc) 6.02HighModerate (8.3%)Moderate> 90%
2-Methyltetrahydrofuran 6.97HighLow (14%)Low> 85%
Methyl tert-butyl ether 4.24ModerateLow (4.8%)Low75 - 80%
Dichloromethane (DCM) 8.93LowVery Low (1.3%)High< 60%
  • Ethyl Acetate (EtOAc): Yields the highest recovery due to its exceptional ability to accept hydrogen bonds from both the phenol and the amide groups.

  • 2-Methyltetrahydrofuran (2-MeTHF): A highly recommended "green chemistry" alternative. It provides excellent phase separation and resists emulsion formation better than EtOAc.

  • Methyl tert-butyl ether (MTBE): Historically favored for the extraction of benzamide derivatives (such as the histone deacetylase inhibitor MS-275) due to its clean phase separation and low background noise in mass spectrometry[2]. However, its slightly lower polarity may result in reduced recovery for the highly polar phenolic variant compared to EtOAc.

Self-Validating Experimental Protocol: pH-Driven LLE

This protocol utilizes a "salting-out" assisted Liquid-Liquid Extraction (LLE) method. Adding inorganic salts increases the ionic strength of the aqueous phase, which tightly binds free water molecules and forces the semi-volatile/polar organic compounds into the organic phase[3].

Materials Required
  • Solvent: 2-MeTHF or EtOAc (LC-MS Grade)

  • Buffer: 100 mM Ammonium Formate, adjusted to pH 4.5

  • Salt: Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (IS): Deuterated analog (e.g., Benzamide-d5)

Step-by-Step Methodology
  • Aliquoting & Spiking: Transfer 500 µL of the aqueous sample (plasma, urine, or extract) into a 2.0 mL microcentrifuge tube. Spike with 10 µL of the Internal Standard.

    • Self-Validation Check: The IS must be added before any sample manipulation to accurately track recovery losses and correct for matrix suppression.

  • pH Adjustment: Add 500 µL of the 100 mM Ammonium Formate buffer (pH 4.5) and vortex for 10 seconds.

    • Self-Validation Check: Spot 1 µL of the mixture onto narrow-range pH paper. Ensure the pH is strictly between 4.0 and 6.0. If the pH exceeds 7.0, the phenolic -OH will begin to ionize, causing catastrophic recovery failure.

  • Salting Out (Thermodynamic Push): Add 100 mg of anhydrous Na₂SO₄ to the tube. Vortex vigorously until the salt is fully dissolved or evenly suspended.

    • Causality: The high ionic strength disrupts the hydration sphere around the benzamide, decreasing its aqueous solubility[3].

  • Solvent Extraction: Add 1.0 mL of 2-MeTHF (or EtOAc). Vortex vigorously for 2 minutes using a multi-tube vortexer to maximize surface area contact between the immiscible phases.

  • Phase Separation: Centrifuge the samples at 4,000 × g for 10 minutes at 4°C.

    • Causality: Performing centrifugation at 4°C increases the density differential between the aqueous and organic layers, yielding a sharper interface and preventing emulsion stabilization.

  • Target Recovery: Carefully transfer exactly 750 µL of the upper organic layer into a clean glass autosampler vial.

    • Self-Validation Check: Deliberately leave 250 µL of the organic layer behind. Attempting to recover 100% of the organic phase risks aspirating the aqueous boundary, which will inject salts into your LC-MS system and cause ion suppression.

  • Concentration & Reconstitution: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at 30°C. Reconstitute the residue in 100 µL of your initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex and sonicate for 1 minute before injection.

Workflow Visualization

The following diagram maps the critical decision points and physical states of the self-validating LLE workflow.

LLE_Workflow Start Aqueous Matrix (Contains Benzamide) QC1 QC: Spike Internal Standard (Deuterated Analog) Start->QC1 pH Buffer Addition (pH 4.5 Formate) QC1->pH QC2 QC: Verify pH 4.0-6.0 (Prevents Phenol Ionization) pH->QC2 Salt Salting Out (Add Anhydrous Na₂SO₄) QC2->Salt Solvent Add 2-MeTHF or EtOAc (H-Bond Acceptor) Salt->Solvent Extract Vortex & Centrifuge (4,000 x g, 4°C) Solvent->Extract Org Upper Organic Phase (Target Analyte) Extract->Org Transfer 75% Aq Lower Aqueous Phase (Salts & Matrix) Extract->Aq Discard Evap N₂ Evaporation (30°C to Dryness) Org->Evap Recon Reconstitution (LC-MS Mobile Phase) Evap->Recon

Figure 1: Self-validating pH-driven Liquid-Liquid Extraction workflow for phenolic benzamides.

References

  • Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection. Journal of Chromatography B.[Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules (MDPI).[Link]

  • Sample Preparation Techniques in Analytical Chemistry (Principles of Extraction). John Wiley & Sons, Inc.[Link]

  • Determination of amisulpride, a new benzamide derivative, in human plasma and urine by liquid-liquid extraction... Journal of Chromatography B: Biomedical Sciences and Applications.[Link]

Sources

Method

TLC mobile phase for separating N-Ethyl-4-hydroxy-2-methoxybenzamide isomers

Application Note: Chromatographic Resolution of N-Ethyl-4-hydroxy-2-methoxybenzamide Isomers Introduction & Mechanistic Rationale The separation of positional isomers in substituted benzamides—specifically hydroxy-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Resolution of N-Ethyl-4-hydroxy-2-methoxybenzamide Isomers

Introduction & Mechanistic Rationale

The separation of positional isomers in substituted benzamides—specifically hydroxy-methoxybenzamides like N-Ethyl-4-hydroxy-2-methoxybenzamide—presents a unique chromatographic challenge. These compounds are frequently encountered as synthetic intermediates, active pharmaceutical ingredient (API) fragments, or degradation products in drug development.

When optimizing a Thin-Layer Chromatography (TLC) mobile phase for these isomers, novice chemists often rely purely on trial-and-error adjustments of solvent polarity. However, a robust separation strategy requires understanding the conformational thermodynamics of the molecules, specifically intramolecular hydrogen bonding .

As demonstrated in foundational chromatographic studies on remoxipride-related metabolites, the position of the hydroxyl and methoxyl groups relative to the amide side chain dictates the molecule's three-dimensional conformation in solution[1].

  • Ortho-Substitution (e.g., 2-hydroxy or 2-methoxy): Substituents in the ortho position can form stable, six-membered intramolecular hydrogen bonds with the amide N-H or carbonyl oxygen. This internal association "shields" the polar functional groups from the surrounding environment.

  • Para/Meta-Substitution (e.g., 4-hydroxy): Substituents in the para or meta positions cannot bridge the steric gap to the amide group. Their hydrogen-bond donors/acceptors remain fully exposed to the solvent and the chromatographic stationary phase.

The Causality of Retention: On a Normal Phase (NP) silica gel plate, exposed polar groups interact strongly with the silanol (Si-OH) surface via intermolecular hydrogen bonding, retarding the molecule's migration (lower Rf). Conversely, isomers with strong intramolecular hydrogen bonds (like the 2-hydroxy-6-methoxy isomer) are effectively less polar, interacting less with the silica and migrating further up the plate (higher Rf)[1].

Workflow & Logical Relationship Diagram

The following diagram illustrates the causal relationship between isomer substitution patterns, hydrogen bonding, and resulting TLC retention behavior.

G A Ortho-Substituents (e.g., 2-OH, 6-OMe) B Intramolecular H-Bond Formation A->B C Shielded Polarity (Reduced Silanol Interaction) B->C D Normal Phase TLC: Higher Rf Value C->D Silica Gel E Reversed Phase TLC: Lower Rf Value C->E C18 Plates

Fig 1: Impact of intramolecular H-bonding on TLC retention behavior.

Quantitative Retention Data

Based on the structure-retention relationships of hydroxy-methoxybenzamides[1], the following table summarizes the expected chromatographic behavior of N-Ethyl-4-hydroxy-2-methoxybenzamide and its common positional isomers.

Compound IsomerSubstitution PatternIntramolecular H-Bonding PotentialNormal Phase Rf (Silica)Reversed Phase Rf (C18)
N-Ethyl-2-hydroxy-6-methoxybenzamide 2-OH, 6-OMe (Dual ortho)Strong (Simultaneous N-H...O and C=O...H-O)High (~0.75) Low (~0.20)
N-Ethyl-2-hydroxy-4-methoxybenzamide 2-OH, 4-OMe (Single ortho)Moderate (C=O...H-O favored over methoxy)Medium (~0.55) Medium (~0.35)
N-Ethyl-4-hydroxy-2-methoxybenzamide 4-OH, 2-OMe (Target API)Weak (N-H...OMe only; 4-OH is fully exposed)Low (~0.30) High (~0.60)

Note: Rf values are approximate and dependent on exact chamber saturation and temperature conditions.

Experimental Protocol: Normal Phase TLC Separation

To achieve baseline resolution of these isomers, a mobile phase must balance dipole interactions while suppressing the ionization of the phenolic hydroxyl group. If the phenol ionizes on the slightly acidic silica surface, it will cause severe streaking.

Materials Required
  • Stationary Phase: Silica gel 60 F254 glass plates (e.g., Merck).

  • Mobile Phase System: Dichloromethane (DCM) : Ethyl Acetate (EtOAc) : Glacial Acetic Acid (AcOH) in a 70 : 25 : 5 (v/v/v) ratio.

  • Sample Solvent: Methanol (HPLC grade).

  • Detection Reagents: 254 nm UV Lamp, 5% Ferric Chloride (

    
    ) in 0.5 M HCl (stain).
    
Step-by-Step Methodology
  • Sample Preparation: Dissolve the crude mixture or individual isomer standards in methanol to a concentration of 1.0 mg/mL.

  • Chamber Saturation (Critical Step): Line a twin-trough TLC chamber with thick filter paper. Pour 10 mL of the prepared mobile phase (DCM:EtOAc:AcOH, 70:25:5) into the chamber. Seal the lid and allow it to equilibrate for exactly 15 minutes . Scientific Rationale: Saturation prevents the premature evaporation of the highly volatile DCM from the plate surface during the run, which would otherwise cause edge effects and distorted Rf values.

  • Sample Application: Using a glass microcapillary, apply 2 µL of the sample 1.5 cm from the bottom edge of the plate. Keep the spot diameter under 2 mm to ensure high theoretical plate counts and sharp bands.

  • Development: Place the plate into the chamber. Allow the solvent front to migrate exactly 10 cm from the application line.

  • Drying: Remove the plate and dry thoroughly under a stream of cool air in a fume hood for 5 minutes to remove all traces of acetic acid.

  • Detection & Visualization:

    • Non-Destructive: Examine under UV light at 254 nm. The benzamide conjugated system will appear as dark quenching spots against the green fluorescent background. Mark the centers with a soft pencil.

    • Destructive (Phenol Specific): Spray the plate lightly with the

      
       solution.
      
    • Diagnostic Insight: Isomers with a free phenolic -OH (like the 4-hydroxy target) will immediately form a dark blue/purple complex. Isomers where the -OH is strongly engaged in an intramolecular H-bond (like the 2-hydroxy isomers) will react much slower or produce a muted color.

Troubleshooting & Optimization Insights

  • Tailing or Streaking of the 4-Hydroxy Isomer: If the target compound (N-Ethyl-4-hydroxy-2-methoxybenzamide) exhibits tailing, it indicates that the 5% Acetic Acid is insufficient to suppress the ionization of the highly exposed para-hydroxyl group. Solution: Increase the Acetic Acid to 8%, or switch to Formic Acid, which provides a sharper pH drop in organic media.

  • Co-elution of Isomers: If the 2-hydroxy-4-methoxy and 4-hydroxy-2-methoxy isomers co-elute, the mobile phase is too strong (too much EtOAc). Solution: Reduce the Ethyl Acetate ratio to 15% and increase the Dichloromethane to 80%. DCM provides excellent selectivity for methoxy groups via dipole-dipole interactions without overwhelming the hydrogen-bonding dynamics.

  • Switching to Reversed Phase (C18): If Normal Phase fails due to matrix impurities, utilize a C18 TLC plate. Use a mobile phase of Water : Acetonitrile : Trifluoroacetic Acid (60:40:0.1 v/v/v). Remember that the elution order will completely invert, with the 4-hydroxy isomer eluting first (highest Rf) due to its lower capacity factor in aqueous conditions[1].

References

  • Smith, F. T., & Clark, C. R. (1991). Liquid Chromatographic Studies on Intramolecular Hydrogen Bonding in Hydroxy-Methoxybenzamides Model Compounds Related to Remoxipride Metabolites. Journal of Chromatographic Science, 29(4), 153–157. Oxford Academic. URL:[Link][1]

Sources

Application

Scale-up synthesis of N-Ethyl-4-hydroxy-2-methoxybenzamide for animal studies

Application Note: Scale-Up Synthesis of N-Ethyl-4-hydroxy-2-methoxybenzamide Introduction & Strategic Overview The synthesis of N-Ethyl-4-hydroxy-2-methoxybenzamide (NEHMB) for animal studies requires a transition from m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of N-Ethyl-4-hydroxy-2-methoxybenzamide

Introduction & Strategic Overview

The synthesis of N-Ethyl-4-hydroxy-2-methoxybenzamide (NEHMB) for animal studies requires a transition from medicinal chemistry techniques (milligram scale) to process chemistry protocols (kilogram scale). While direct coupling agents (e.g., HATU, EDC) are suitable for discovery, they are cost-prohibitive and atom-inefficient at scale.

This guide details a robust, scalable 4-step protocol designed for the production of >100g batches with a purity exceeding 99.5% (HPLC), meeting the stringent requirements for in vivo toxicology and pharmacokinetic studies.

Key Challenges Addressed:

  • Phenolic Interference: The free 4-hydroxyl group is nucleophilic and prone to side reactions (esterification, oligomerization) during activation. We utilize a transient acetyl protection strategy to mitigate this.

  • Purification: Chromatography is replaced with crystallization steps to ensure scalability.

  • Impurity Control: The process is designed to reject critical impurities (dimers and regioisomers) via intermediate isolation.

Retrosynthetic Analysis & Pathway

The selected route utilizes 4-Hydroxy-2-methoxybenzoic acid as the starting material.[1] The strategy involves phenolic protection, acid chloride activation, amidation, and mild deprotection.

SynthesisRoute SM 4-Hydroxy-2-methoxybenzoic Acid Step1 Step 1: Acetylation (Ac2O, Pyridine) SM->Step1 Inter1 4-Acetoxy-2-methoxybenzoic Acid (Crystalline) Step1->Inter1 Step2 Step 2: Activation (SOCl2, cat. DMF) Inter1->Step2 Inter2 Acid Chloride Intermediate Step2->Inter2 Step3 Step 3: Amidation (Ethylamine) Inter2->Step3 Inter3 N-Ethyl-4-acetoxy- 2-methoxybenzamide Step3->Inter3 Step4 Step 4: Hydrolysis (NaOH, MeOH) Inter3->Step4 Product Target: N-Ethyl-4-hydroxy- 2-methoxybenzamide Step4->Product

Caption: Four-step scalable synthesis pathway designed for intermediate isolation and impurity rejection.

Detailed Experimental Protocols

Step 1: Protection (Acetylation)

Objective: Protect the phenol to prevent polymerization during acid chloride formation.

  • Reagents: 4-Hydroxy-2-methoxybenzoic acid (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine (0.1 equiv), Toluene (5 vol).

  • Protocol:

    • Charge reactor with starting material and Toluene.

    • Add Pyridine and heat to 60°C.

    • Add Acetic Anhydride dropwise over 30 mins (Exothermic).

    • Heat to 80°C for 2 hours. Monitor by HPLC.

    • Workup: Cool to 5°C. The product, 4-acetoxy-2-methoxybenzoic acid , precipitates.

    • Filter and wash with cold Toluene. Dry at 50°C.

  • Checkpoint: Expect >90% yield.[2][3] White solid.

Step 2 & 3: Activation and Amidation (Telescoped)

Objective: Convert acid to amide without isolating the moisture-sensitive acid chloride.[2]

  • Reagents: Thionyl Chloride (1.5 equiv), DMF (0.05 equiv), Ethylamine (2.0 M in THF or 70% aq. solution), DCM (Dichloromethane).

  • Protocol:

    • Suspend 4-acetoxy-2-methoxybenzoic acid in DCM (10 vol).

    • Add catalytic DMF.

    • Add Thionyl Chloride dropwise at 20-25°C. Off-gassing (SO2/HCl) will occur; scrub gases.

    • Reflux for 2 hours until clear solution forms (Acid Chloride).

    • Concentrate under vacuum to remove excess SOCl2 (Critical for purity).

    • Redissolve residue in fresh DCM.

    • Amidation: Cool ethylamine solution (3.0 equiv) to 0°C.

    • Add the acid chloride solution slowly, keeping Temp < 10°C.

    • Stir at RT for 1 hour.

    • Workup: Wash organic layer with 1N HCl (remove amine), then NaHCO3. Evaporate solvent.[2][4][5][6]

  • Checkpoint: Intermediate N-Ethyl-4-acetoxy-2-methoxybenzamide is obtained as a solid/oil.

Step 4: Deprotection & Final Purification

Objective: Remove acetyl group and crystallize the final API.

  • Reagents: NaOH (2.0 equiv), Methanol (5 vol), Water.

  • Protocol:

    • Dissolve the acetoxy-amide in Methanol.

    • Add 2N NaOH solution.[6] Stir at 25°C for 1 hour (Hydrolysis is rapid).

    • Quench: Acidify with 2N HCl to pH 3-4.

    • Isolation: The product precipitates or is extracted into Ethyl Acetate.[6]

    • Crystallization: Dissolve crude solid in minimum hot Ethanol. Add Water dropwise until turbid. Cool slowly to 4°C.

    • Filter and dry.[2]

Process Data & Specifications

ParameterSpecificationNotes
Overall Yield 65 - 75%Calculated from starting acid.
Purity (HPLC) > 99.5%Area % at 254 nm.
Appearance White to Off-white Crystalline PowderColored impurities indicate oxidation.
Residual Solvents < 5000 ppm (Ethanol)Class 3 solvent preferred for animal studies.
Water Content < 0.5%Karl Fischer titration.

Critical Quality Attributes (CQAs) for Animal Studies:

  • Endotoxin: If the study is parenteral (IV/IP), ensure final crystallization uses pyrogen-free water.

  • Solubility: The compound is moderately lipophilic. Formulation in 10% DMSO/Saline or PEG400 is recommended for dosing.

Safety & Waste Management

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Use a caustic scrubber (NaOH) for off-gases.

  • Ethylamine: Volatile and flammable. Handle in a well-ventilated fume hood or closed reactor.

  • Waste Streams:

    • Aqueous Acidic Waste: Contains pyridine salts and HCl. Neutralize before disposal.

    • Organic Waste: Halogenated (DCM) must be segregated from non-halogenated (Toluene/Methanol).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete acetylation or hydrolysis during workup.Ensure reagents are dry.[2] Do not use water in Step 1 workup until cooled.
Colored Product Oxidation of phenol or aniline impurities.Use degassed solvents. Recrystallize with activated charcoal.
Incomplete Amidation Residual SOCl2 reacting with amine.Ensure complete removal of SOCl2 (azeotrope with Toluene) before adding amine.

References

  • Benzamide Synthesis via Thionyl Chloride

    • Jagtap, S. D., et al. (2020).[7] Thionyl Chloride Induced Convenient Synthesis of Benzamides from 3-Bromo-5-nitrobenzoic Acid and Amines Under Solvent Free Conditions. European Chemical Bulletin, 8(4), 123.[7] Link

  • General Amide Scale-Up Protocols

    • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Substituted Benzamides. Link

  • Properties of Hydroxy-Methoxybenzamides

    • PubChem. (2025). N-ethyl-4-hydroxybenzamide Compound Summary. National Library of Medicine. Link

  • Purification Strategies

    • BenchChem. (2025).[2] N-(2-aminoethyl)-2-hydroxybenzamide purification challenges and solutions. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for N-Ethyl-4-hydroxy-2-methoxybenzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when coupling 4-hydroxy-2-methoxybenzoic acid with ethylami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when coupling 4-hydroxy-2-methoxybenzoic acid with ethylamine. This document bypasses generic advice, focusing instead on the mechanistic causality of yield loss and providing self-validating, field-proven protocols.

Mechanistic Causality of Yield Loss

Synthesizing N-Ethyl-4-hydroxy-2-methoxybenzamide presents a dual challenge of chemoselectivity and steric hindrance. Understanding the "why" behind your failed reactions is the first step to optimizing your yield.

  • The Ortho-Methoxy Steric Penalty: The methoxy group at the 2-position creates significant steric bulk directly adjacent to the carboxylic acid. This ortho-effect forces the carboxylate out of coplanarity with the aromatic ring, shielding it from nucleophilic attack and slowing down the kinetics of active ester formation[1].

  • Chemoselectivity of the Unprotected Phenol: The hydroxyl group at the 4-position is a competing nucleophile. If your coupling reagent is too aggressive, the activated carboxylic acid will react with the phenoxide, leading to undesired O-acylation (esterification) rather than the desired N-acylation[2].

  • Ethylamine Volatility & Hydrolysis: Ethylamine is a gas at room temperature (bp 16 °C). Using aqueous solutions introduces water, which competitively hydrolyzes the active ester back to the starting material[3].

G A 4-Hydroxy-2-methoxybenzoic Acid + Ethylamine B EDC/HOBt Activation (Mild & Selective) A->B C HATU Activation (Aggressive) A->C D N-Ethyl-4-hydroxy- 2-methoxybenzamide (Target Amide) B->D Amine Attack C->D Partial E O-Acylated Byproduct (Undesired Ester) C->E Phenol Attack

Fig 1. Chemoselectivity pathways in the amidation of unprotected phenolic acids.

Quantitative Reagent Comparison

To maximize yield, reagent selection must balance activation power with chemoselectivity. The table below summarizes the expected outcomes based on empirical data.

Coupling ReagentActivation KineticsChemoselectivity (N vs O)Expected YieldPrimary Failure Mode / Byproduct
HATU / DIPEA Very FastPoor (Promotes O-acylation)40 - 55%Esterification of the 4-OH group
CDI ModerateModerate50 - 60%Incomplete activation due to steric hindrance
EDC / HOBt ModerateExcellent 80 - 90% None (Water-soluble urea easily removed)
SOCl₂ (Acid Cl) FastVery Poor< 30%Polymerization and degradation

Self-Validating Experimental Protocol: Direct Amide Coupling

To bypass the need for cumbersome protecting group chemistry, we utilize a mild, chemoselective coupling strategy using EDC·HCl and HOBt. Because the aliphatic nitrogen of ethylamine is a significantly stronger nucleophile than the phenolic oxygen, this milder activation perfectly balances reactivity and regioselectivity[2].

Reagents Required:

  • 4-Hydroxy-2-methoxybenzoic acid (1.0 eq)

  • Ethylamine hydrochloride (1.2 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 4-hydroxy-2-methoxybenzoic acid in anhydrous DMF to achieve a 0.2 M concentration. Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling minimizes the thermal degradation of the incoming active ester.

  • Active Ester Formation: Add HOBt (1.5 eq) followed by EDC·HCl (1.5 eq). Stir at 0 °C for 30 minutes.

    • Validation Check: Pull a 5 µL aliquot, quench in methanol, and run LCMS. You should observe the mass of the OBt-active ester. Do not proceed until the starting acid is consumed.

  • Amine Introduction: Add Ethylamine hydrochloride (1.2 eq) in one portion. Immediately add DIPEA (3.0 eq) dropwise.

    • Causality: We use the HCl salt of ethylamine rather than a free-base solution to prevent volatility losses and exclude water. DIPEA is chosen over Triethylamine (TEA) because TEA can generate dark impurities and act as a nucleophilic catalyst for unwanted side reactions[4].

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12–16 hours under an inert atmosphere (N₂ or Ar).

    • Validation Check: Run a TLC (Eluent: 5% MeOH in DCM). The highly polar active ester spot should be replaced by the target amide.

  • Aqueous Workup: Dilute the reaction with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Workflow Step1 1. Dissolve Acid in DMF (0.2 M) Cool to 0 °C Step2 2. Add HOBt (1.5 eq) & EDC·HCl (1.5 eq) Stir 30 min (Validate via LCMS) Step1->Step2 Step3 3. Add Ethylamine HCl (1.2 eq) + DIPEA (3.0 eq) Step2->Step3 Step4 4. Warm to RT Stir 12-16 hrs (Validate via TLC) Step3->Step4 Step5 5. Aqueous Workup (Wash with 1M HCl, NaHCO3) Step4->Step5

Fig 2. Self-validating experimental workflow for direct amide coupling.

Troubleshooting & FAQs

Q: Why is my reaction stalling at 40-50% conversion despite adding excess amine? A: Stalling is almost always caused by the hydrolysis of the active ester back to the starting carboxylic acid, or the depletion of the volatile ethylamine. Ensure your DMF is strictly anhydrous. If you are using aqueous ethylamine (e.g., 70% in water), the water is destroying your EDC/HOBt complex[3]. Switch to solid Ethylamine HCl.

Q: I am detecting a mass corresponding to a double addition (M + activated acid). What is this? A: This indicates O-acylation. Your coupling conditions are too aggressive, causing the unprotected 4-hydroxyl group to react with another molecule of the activated acid[2]. If you are using HATU or PyBOP, immediately downgrade to the milder EDC/HOBt system described in the protocol above.

Q: The reaction mixture turns dark brown upon the addition of the base. How do I prevent this? A: Unprotected electron-rich phenols are prone to oxidation in the presence of strong bases and air. Degas your DMF prior to use by sparging with Nitrogen. Furthermore, switch your base from Triethylamine (TEA) to DIPEA or N-Methylmorpholine (NMM), which are less prone to generating dark oxidative impurities during large-scale amidations[4].

Q: Can I use a protecting group if I need >99% purity for API synthesis? A: Yes. If direct coupling does not meet your purity thresholds, protect the 4-hydroxyl group as an acetate (using Ac₂O/Pyridine) or a methyl carbonate prior to coupling. After the amide bond is formed, the protecting group can be easily cleaved under mild basic conditions (e.g., K₂CO₃ in MeOH).

References

  • Optimize Amide Bond Formation for Increased Yield Efficiency Source: Patsnap Eureka URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: American Chemical Society (ACS) URL:[Link]

  • Identification, optimization, and biological evaluation of 3-O-β-chacotriosyl ursolic acid derivatives Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Troubleshooting O-alkylation vs N-alkylation side reactions in benzamide synthesis

Welcome to the Technical Support Center for advanced organic synthesis. Alkylating an amide, such as benzamide, presents a classic chemoselectivity challenge: the deprotonated amide is an ambident nucleophile capable of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Alkylating an amide, such as benzamide, presents a classic chemoselectivity challenge: the deprotonated amide is an ambident nucleophile capable of reacting at either the oxygen or the nitrogen atom.

This guide is designed for researchers and drug development professionals to troubleshoot regioselectivity issues, understand the mechanistic causality behind experimental choices, and implement self-validating protocols to achieve exclusive N-alkylation or O-alkylation.

Diagnostic Workflow: Regioselectivity Decision Tree

Use the following logical workflow to diagnose and correct side reactions based on your target product.

AlkylationTroubleshooting Start Benzamide Alkylation Troubleshooting Goal Identify Target Product Start->Goal N_Alk Target: N-Alkylation (Amide Product) Goal->N_Alk Soft Electrophile O_Alk Target: O-Alkylation (Imidate Product) Goal->O_Alk Hard Electrophile N_Issue Issue: O-Alkylation Side Product Detected N_Alk->N_Issue O_Issue Issue: N-Alkylation Side Product Detected O_Alk->O_Issue N_Sol1 Use softer electrophile (e.g., R-I or R-Br) N_Issue->N_Sol1 N_Sol2 Use polar aprotic solvent (DMF, Toluene) N_Issue->N_Sol2 N_Sol3 Use Cs2CO3 base Avoid Ag+ salts N_Issue->N_Sol3 O_Sol1 Use hard electrophile (Meerwein's salt, R-OTf) O_Issue->O_Sol1 O_Sol2 Add TFA catalyst (Ensures O-selectivity) O_Issue->O_Sol2

Decision tree for troubleshooting benzamide alkylation regioselectivity.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my benzamide alkylation yielding a mixture of N-alkylated and O-alkylated products? A1: Benzamide is an ambident nucleophile. Upon deprotonation, the negative charge is delocalized across the nitrogen and oxygen atoms. According to the Hard-Soft Acid-Base (HSAB) principle, the oxygen atom is highly electronegative and acts as a "hard" nucleophilic center, whereas the nitrogen atom is less electronegative and acts as a "soft" nucleophilic center 1. If your electrophile is borderline in hardness (e.g., alkyl chlorides), it can attack both sites, leading to a mixture. To fix this, you must polarize your reaction conditions to favor one specific pathway 2.

Q2: How do I completely suppress O-alkylation and drive the reaction toward N-alkylation? A2: To achieve exclusive N-alkylation, you must pair the soft nitrogen nucleophile with a soft electrophile:

  • Change the Leaving Group: Switch from hard leaving groups (like mesylates or triflates) to softer ones like iodides or bromides.

  • Utilize Catalytic Alkylation with Alcohols: Modern, atom-economical "borrowing hydrogen" methodologies use primary alcohols as alkylating agents. Using a Palladium(II) pincer complex (0.5 mol%) with Cs₂CO₃ as the base in toluene at 110°C drives excellent N-alkylation yields 3. Mechanistically, the catalyst oxidizes the alcohol to an aldehyde, which condenses with the benzamide to form an imine. The metal hydride then reduces the imine, strictly leading to N-alkylation and inherently bypassing the O-alkylation pathway entirely 4.

  • Solvent Selection: Polar aprotic solvents like DMF or non-polar solvents like toluene (under catalytic conditions) heavily favor N-alkylation 5.

Q3: I need to synthesize an imidate (O-alkylated benzamide). How can I prevent N-alkylation side reactions? A3: O-alkylation is the kinetic product and requires a hard electrophile. Meerwein's reagent (triethyloxonium tetrafluoroborate, Et₃OBF₄) is the gold standard for this transformation. However, traditional protocols can still yield N-alkylated impurities. To achieve 100% regioselective O-alkylation, add a catalytic amount of Trifluoroacetic Acid (TFA) 6. TFA acts as a catalytic additive that facilitates exclusive O-alkylation regardless of the age or quality of the Meerwein's reagent, yielding the desired imidate consistently [[7]]().

Q4: I am observing di-alkylation (N,N-dialkyl benzamide). How can this be prevented? A4: The mono-N-alkylated product is often more nucleophilic than the starting primary benzamide, leading to over-alkylation. To prevent this:

  • Use a strict stoichiometric ratio (1:1) or a slight excess of the benzamide starting material 5.

  • Employ slow addition of the alkylating agent via a syringe pump to keep its concentration low in the reaction mixture.

  • Use bulkier bases (like Cs₂CO₃ over KOH) to sterically hinder the second alkylation event 5.

Quantitative Comparison of Regioselective Alkylation Conditions

ParameterN-Alkylation (Thermodynamic/Soft)O-Alkylation (Kinetic/Hard)
Target Product Secondary/Tertiary AmideImidate
Electrophile Alkyl iodides, bromides, alcohols (with Pd/Ir)Meerwein's salt (Et₃OBF₄), Alkyl triflates
Base Cs₂CO₃, K₂CO₃, KOHBase-free or mild amine bases
Solvent Toluene, DMF, THFDCM, Chloroform
Additives Transition metal catalysts (Pd, Ir, Co)Trifluoroacetic acid (TFA)
Temperature 110°C - 160°C (for catalytic alcohol methods)Room temperature to 40°C

Validated Experimental Protocols

Protocol 1: Highly Selective N-Alkylation via Borrowing Hydrogen

This protocol utilizes a primary alcohol as the alkylating agent, ensuring 100% N-selectivity by proceeding through an imine intermediate.3 [[4]]() 5

  • Preparation: To an oven-dried Schlenk tube, add benzamide (1.0 mmol), Palladium(II) pincer catalyst (0.5 mol%), and Cs₂CO₃ (1.2 mmol).

  • Atmosphere: Evacuate and backfill the tube with Argon three times to ensure strictly anaerobic conditions.

  • Reagent Addition: Add benzyl alcohol (1.2 mmol) and anhydrous toluene (3 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 110°C for 12-24 hours with vigorous stirring.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the catalyst.

    • Self-Validation Check: The filtrate should transition from a dark suspension to a clear, pale solution, indicating successful removal of the palladium species.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to isolate the pure N-benzylbenzamide.

    • Self-Validation Check: TLC (Hexanes:EtOAc 3:1) should show a single new spot with a lower

      
       than the starting alcohol, staining positively with KMnO₄.
      
Protocol 2: Regioselective O-Alkylation (Imidate Synthesis)

This protocol utilizes Meerwein's reagent with a TFA additive to kinetically lock the reaction into exclusive O-alkylation.67

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve benzamide (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Electrophile Addition: Add Meerwein's reagent (Triethyloxonium tetrafluoroborate, 1.2 mmol) to the solution.

  • Catalyst Addition: Immediately add Trifluoroacetic acid (TFA, 0.1 mmol, 10 mol%) as a catalytic additive.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

    • Self-Validation Check: Monitor completion via TLC (DCM:MeOH 95:5). The imidate product will typically have a higher

      
       than the highly polar primary benzamide.
      
  • Quench: Quench the reaction carefully with saturated aqueous NaHCO₃ (5 mL) to neutralize the TFA and unreacted Meerwein's reagent.

    • Self-Validation Check: Wait until effervescence (CO₂ gas evolution) completely ceases, ensuring the acidic components are fully neutralized.

  • Extraction: Extract the aqueous layer with DCM (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the O-ethyl benzimidate.

References

  • Ambident Nucleophiles and Regioselectivity.Dalal Institute.
  • Pd‐catalyzed N‐alkylation of benzamide with alcohols.ResearchGate.
  • An Overview of Palladium-Catalyzed N-alkylation Reactions.ChemRxiv.
  • Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent.PubMed.
  • Optimizing reaction conditions for N-alkylation of benzamide.Benchchem.
  • Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses.NIH.
  • Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent.Organic Chemistry Portal.

Sources

Troubleshooting

Removing unreacted ethylamine from benzamide reaction mixtures

Topic: Removing Unreacted Ethylamine from Benzamide Reaction Mixtures Ticket ID: PUR-AMN-004 Status: Active Specialist: Senior Application Scientist[1] Introduction Welcome to the Purification Support Center. You are lik...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Ethylamine from Benzamide Reaction Mixtures Ticket ID: PUR-AMN-004 Status: Active Specialist: Senior Application Scientist[1]

Introduction

Welcome to the Purification Support Center. You are likely here because your amide coupling (Benzoyl chloride + Ethylamine) has left you with residual amine odor or impurities.[1]

Ethylamine (EtNH


) presents a unique challenge: it is a gas at room temperature (bp 16.6 °C) but highly soluble in water and organic solvents.[1] Furthermore, it often exists in your reaction mixture not just as a free base, but as a hydrochloride salt (EtNH

Cl), which has completely different physical properties.[1][2]

This guide provides three validated workflows to isolate your benzamide product, ranging from standard extraction to high-throughput scavenging.

Module 1: The Acidic Workup (The Gold Standard)

Best For: Standard bench-scale synthesis where the product is acid-stable.[1] Mechanism: Protonation-dependent partitioning.[1]

The Logic

Ethylamine is a base (


 of conjugate acid 

10.7).[3][4] Benzamide is neutral under mild conditions.[1] By lowering the pH of the aqueous phase below the amine's

, we force the equilibrium entirely toward the ethylammonium ion (EtNH

). This charged species is highly water-soluble and insoluble in non-polar organics, effectively "locking" it in the aqueous waste stream.[1]
Protocol
  • Dilution: Dilute your reaction mixture with a water-immiscible organic solvent (Ethyl Acetate or Diethyl Ether are preferred over DCM, as amine salts can sometimes have partial solubility in chlorinated solvents).[1]

  • First Wash (Acidic): Wash the organic phase with 1M HCl (Volume ratio 1:1).[1]

    • Checkpoint: Check the pH of the aqueous layer.[1][5] It must be pH < 3.[1] If not, add more acid.[1][2]

  • Second Wash (Brine): Wash the organic phase with saturated NaCl (brine) to remove residual water and acid traces.[1]

  • Drying: Dry the organic phase over anhydrous MgSO

    
    , filter, and concentrate.
    
Visual Workflow

AcidWorkup Start Crude Reaction Mix (Benzamide + EtNH2) AddSolvent Dilute with EtOAc Start->AddSolvent AddAcid Add 1M HCl (aq) AddSolvent->AddAcid SepFunnel Separation Funnel AddAcid->SepFunnel OrgLayer Organic Layer (Benzamide) SepFunnel->OrgLayer Top Phase AqLayer Aqueous Layer (EtNH3+ Cl-) SepFunnel->AqLayer Bottom Phase Finish Pure Product OrgLayer->Finish Dry & Evaporate Waste Chemical Waste AqLayer->Waste

Figure 1: Flowchart demonstrating the protonation strategy to sequester ethylamine in the aqueous phase.

Module 2: The "Visual" Copper Wash (Alternative)

Best For: When you lack pH paper or need visual confirmation of amine removal.[1] Mechanism: Complexation.[1][6]

The Logic

Low molecular weight amines form water-soluble complexes with Copper(II) ions.[1] Washing with a copper sulfate solution will pull the amine into the aqueous phase, turning it a distinct deep blue/purple color.[5][6]

Protocol
  • Prepare a 10% aqueous CuSO

    
      solution (light blue).
    
  • Wash your organic reaction mixture with this solution.[1][6]

  • Observation: If the aqueous layer turns deep royal blue/purple , amines are being removed.[1]

  • Repeat: Continue washing with fresh CuSO

    
     portions until the aqueous layer remains light blue (indicating no more amine is being extracted).[1]
    

Module 3: Solid Phase Scavenging (Water-Sensitive/High-Throughput)

Best For: Parallel synthesis, automated workflows, or acid-labile products.[1] Mechanism: Covalent capture (Chemisorption).[1]

The Logic

If you cannot use water (e.g., your product hydrolyzes), use a polymer-supported isocyanate resin (PS-Isocyanate).[1][2] The unreacted ethylamine attacks the isocyanate on the bead, forming a urea linkage. The impurity becomes covalently bound to the solid bead, which is then removed by simple filtration.[1]

Protocol
  • Calculate Loading: Determine the excess equivalents of ethylamine used. Add 2–3 equivalents of PS-Isocyanate resin relative to the excess amine.[1]

  • Incubation: Add resin to the reaction vessel. Agitate gently (orbital shaker) for 1–2 hours at room temperature.

    • Note: Do not use magnetic stir bars, as they can grind the resin beads into fine dust that clogs filters.[1]

  • Filtration: Filter the mixture through a fritted funnel or a synthesis cartridge.

  • Rinse: Rinse the resin with DCM or THF to wash any adsorbed product off the beads.[1]

Scavenging Mechanism

Scavenging Impurity Free Ethylamine (Solution) Complex Urea-Linkage (Bound to Bead) Impurity->Complex Nucleophilic Attack Resin PS-Isocyanate (Solid Bead) Resin->Complex Product Benzamide (Remains in Solution) Complex->Product Filtration Steps

Figure 2: The ethylamine nucleophile attacks the electrophilic isocyanate bead, becoming permanently bound.[2]

Comparison of Methods

FeatureAcidic Workup (HCl)Copper Wash (CuSO

)
Resin Scavenging
Efficiency High (>99%)HighHigh (requires time)
Cost Very LowLowHigh
Throughput Low (Manual separation)Low (Manual separation)Very High (Parallel filtration)
Visual Indicator No (requires pH check)Yes (Color change) No
Water Requirement YesYesNo (Anhydrous)

Troubleshooting & FAQs

Q: I used a rotary evaporator, but the "ethylamine" won't leave. Why? A: You likely have Ethylammonium Chloride , not free ethylamine.[1][2]

  • Explanation: If you used Benzoyl Chloride, the byproduct is HCl.[1] Ethylamine reacts with HCl to form a salt (EtNH

    
    Cl).[1] Salts are non-volatile solids.[1] They will not evaporate regardless of vacuum strength.[1] You must perform an aqueous wash or filtration to remove the salt.[1]
    

Q: My product is water-soluble. Can I use the Acid Wash? A: No.

  • If your benzamide has other polar groups (e.g., hydroxyls, pyridines) and is water-soluble, the acid wash will trap your product in the water along with the impurity.[1]

  • Solution: Use Module 3 (Resin Scavenging) or use Ion Exchange Chromatography (SCX columns) to catch the amine while letting the neutral amide pass through.[1]

Q: I still smell "fish" after the workup. A: The human nose detects ethylamine at ppb levels.[1]

  • Fix: This often indicates trace free base is adhering to glassware.[1] Rinse your final oil with a small amount of pentane (if product is insoluble) or repeat the acid wash ensuring the pH is strictly < 3.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for amine extraction).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012 .[1][2] (Mechanistic basis of pKa and extraction).

  • Biotage AB. "Isolate - Polymer Supported Scavengers User Guide."[1] Biotage Technical Literature, 2024 .

  • Sigma-Aldrich (Merck). "Solid Supported Scavengers Directory."[1] Sigma-Aldrich Technical Library.[1]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison, 2024 .[1][2]

Sources

Optimization

Technical Support: Stability &amp; Handling of N-Ethyl-4-hydroxy-2-methoxybenzamide

This guide serves as a technical resource for researchers working with N-Ethyl-4-hydroxy-2-methoxybenzamide . It focuses on stability profiles, degradation mechanisms, and troubleshooting experimental workflows in acidic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers working with N-Ethyl-4-hydroxy-2-methoxybenzamide . It focuses on stability profiles, degradation mechanisms, and troubleshooting experimental workflows in acidic and basic environments.

Compound Classification: Substituted Benzamide / Phenolic Derivative Key Structural Features: Secondary Amide, Ortho-Methoxy group, Para-Phenolic Hydroxyl.

Executive Summary: Stability Profile

ParameterAcidic Media (pH < 4)Basic Media (pH > 10)
Dominant Mechanism Acid-Catalyzed Hydrolysis (

)
Base-Catalyzed Hydrolysis (

) & Oxidative Degradation
Stability Status Moderate. Stable at RT; slow hydrolysis at elevated temperatures.High (Hydrolytic) / Low (Oxidative). The phenolate form resists hydrolysis but is prone to oxidation (browning).
Key Risk Precipitation of neutral form if pH is not controlled.Formation of quinoid degradation products; Extraction failure due to ionization.

Module 1: Acidic Stability (pH < 4)

Mechanistic Insight

In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. However, the 2-methoxy group provides steric hindrance that protects the amide bond, while the 4-hydroxy group (electron-donating) reduces the positive character of the carbonyl carbon via resonance. Consequently, this compound is more stable than unsubstituted benzamides.

Troubleshooting & FAQs

Q1: I observe a new peak eluting after the main peak in my HPLC chromatogram after acidic stress. What is it?

  • Diagnosis: This is likely the hydrolysis product, 4-hydroxy-2-methoxybenzoic acid .

  • Why? Under acidic hydrolysis, the amide bond cleaves to release ethylamine (which elutes in the void volume or solvent front) and the benzoic acid derivative. The acid derivative is less polar than the amide (due to intramolecular H-bonding of the acid) and often elutes later on reverse-phase columns (C18) under acidic mobile phase conditions.

Q2: Why is the hydrolysis rate slower than expected in 1N HCl?

  • Root Cause: Steric shielding by the ortho-methoxy group.

  • Explanation: The methoxy group at the 2-position creates a physical barrier that hinders the approach of the water molecule to the protonated carbonyl.

  • Action: To achieve complete degradation for validation purposes, increase temperature to 80°C or use 6N HCl .

Q3: My compound precipitated when I acidified my sample for extraction.

  • Issue: Solubility Limit.

  • Explanation: At pH < 8, the phenol is protonated (neutral). The amide is also neutral. The compound reaches its minimum water solubility.

  • Solution: Ensure a sufficient percentage of organic co-solvent (e.g., 20% Methanol or Acetonitrile) is present before acidification, or perform a liquid-liquid extraction (LLE) immediately with Ethyl Acetate.

Module 2: Basic Stability (pH > 10)

Mechanistic Insight

In basic media, the 4-hydroxy group (pKa ~10) deprotonates to form a phenolate anion . This is a critical stabilizing feature.[1] The phenolate is a powerful electron donor; it pushes electron density into the ring and onto the carbonyl carbon, significantly reducing its electrophilicity. This makes the amide bond highly resistant to nucleophilic attack by hydroxide ions (


).
Troubleshooting & FAQs

Q1: I cannot extract the compound into Dichloromethane (DCM) from a basic solution (pH 12).

  • Diagnosis: Ionization Trapping.

  • Explanation: At pH 12, the phenolic hydroxyl is deprotonated (

    
    ). The molecule is now an anionic salt and is highly water-soluble/organic-insoluble.
    
  • Corrective Action: You must adjust the pH to 6.0–7.0 (below the pKa of the phenol but above the pKa of the conjugate acid of the amide) to re-protonate the phenol, rendering the molecule neutral and extractable.

Q2: The solution turned yellow/brown after sitting in 0.1 N NaOH for 24 hours.

  • Diagnosis: Oxidative Degradation (Quinone formation).

  • Explanation: Phenolates are electron-rich and susceptible to oxidation by dissolved oxygen, leading to the formation of quinones or coupled products (dimers). This is not amide hydrolysis.

  • Prevention: Add an antioxidant (e.g., Sodium Metabisulfite) or purge buffers with Nitrogen/Argon if working in basic media for extended periods.

Module 3: Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate stability-indicating HPLC methods.

1. Acid Stress:

  • Dissolve 10 mg of compound in 1 mL Acetonitrile.

  • Add 4 mL of 1 N HCl .

  • Incubate at 60°C for 4 hours.

  • Neutralize with 1 N NaOH prior to injection.

  • Expected Result: ~5-10% degradation.

2. Base Stress:

  • Dissolve 10 mg of compound in 1 mL Acetonitrile.

  • Add 4 mL of 1 N NaOH . (Note: Higher concentration required due to phenolate stabilization).

  • Incubate at 60°C for 4 hours.

  • Neutralize with 1 N HCl prior to injection.

  • Expected Result: < 5% hydrolysis; potential oxidative products if not degassed.

Protocol B: Extraction Workflow Optimization

Use this logic to maximize recovery.

ExtractionWorkflow Start Start: Aqueous Sample containing N-Ethyl-4-hydroxy-2-methoxybenzamide CheckPH Check pH Start->CheckPH BranchHigh pH > 9 (Phenolate Anion Form) CheckPH->BranchHigh Basic BranchLow pH < 2 (Neutral Phenol / Protonated Amide?) CheckPH->BranchLow Very Acidic BranchOpt pH 4 - 7 (Neutral Form) CheckPH->BranchOpt Neutral ActionAcidify ADD ACID (HCl) Target pH 5-6 BranchHigh->ActionAcidify Cannot Extract Anion Extract Add Organic Solvent (DCM or EtOAc) BranchLow->Extract Extractable but risk hydrolysis BranchOpt->Extract Optimal ActionAcidify->Extract ActionBase ADD BASE (NaOH) (Only if removing amine impurities) PhaseSep Phase Separation Extract->PhaseSep ResultOrg Organic Layer: Contains Target Compound PhaseSep->ResultOrg ResultAq Aqueous Layer: Salts & Impurities PhaseSep->ResultAq

Figure 1: Decision tree for the extraction of N-Ethyl-4-hydroxy-2-methoxybenzamide, highlighting the critical pH window for recovering the neutral species.

Module 4: Mechanistic Visualization

The following diagram illustrates the competing pathways in Basic Media: Resonance Stabilization vs. Hydrolysis .

StabilityMechanism Amide N-Ethyl-4-hydroxy-2-methoxybenzamide (Neutral) Phenolate Phenolate Anion (Resonance Stabilized) Amide->Phenolate Fast Deprotonation (pH > 10) Hydrolysis Tetrahedral Intermediate (Unstable) Amide->Hydrolysis Nucleophilic Attack (Slow due to steric) Base Base (OH-) Phenolate->Amide Re-protonation Phenolate->Hydrolysis BLOCKED (Electron Donation reduces Carbonyl Electrophilicity) Products Degradation Products (Acid + Amine) Hydrolysis->Products Collapse

Figure 2: Mechanistic pathway showing how phenolate formation in basic media effectively "protects" the amide bond from hydrolysis.

References

  • Mechanism of Amide Hydrolysis : Brown, R. S., et al. "Activation parameters for base-catalyzed hydrolysis...". Canadian Journal of Chemistry, 1993. Link

  • Ortho-Effect in Benzamides : "Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates". Journal of the Indian Chemical Society, via Zenodo. Link(Representative general reference for ortho-methoxy kinetics).

  • Phenolic Protection in Base : "Rapid amidic hydrolysis...". Tetrahedron Letters, 2009.[2] (Contextualizes electron-donating group effects). Link

  • Compound Data : PubChem Entry for N,N-Diethyl-2-hydroxy-4-methoxybenzamide (Structural Analog). Link

Sources

Troubleshooting

Optimizing purification of phenolic benzamides by column chromatography

Welcome to the Technical Support Center for Chromatographic Purification. Phenolic benzamides present unique purification challenges due to their dual functionality: the acidic, hydrogen-bonding phenol group and the pola...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Purification. Phenolic benzamides present unique purification challenges due to their dual functionality: the acidic, hydrogen-bonding phenol group and the polar, structurally rigid benzamide moiety. This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols to optimize your chromatographic workflows.

Purification Decision Workflow

G Start Crude Phenolic Benzamide SolCheck Soluble in Non-Polar Mobile Phase? Start->SolCheck WetLoad Wet Loading (Minimal DCM/Acetone) SolCheck->WetLoad Yes DryLoad Dry Loading (Silica/Celite 1:20) SolCheck->DryLoad No TLC TLC Mobility & Shape? WetLoad->TLC DryLoad->TLC AcidMod Add 0.1-1% AcOH/FA to Mobile Phase TLC->AcidMod Tailing/Streaking RP Switch to Reversed-Phase (C18 + Acid Modifier) TLC->RP Rf ≈ 0 (Immobile) Success High-Resolution Elution TLC->Success Sharp Spot (Rf 0.2-0.4) AcidMod->Success RP->Success

Decision tree for optimizing the purification of phenolic benzamides.

Frequently Asked Questions (FAQs)

Q1: Why does my phenolic benzamide streak severely on standard normal-phase silica gel, and how can I resolve this? Causality & Solution: Streaking or tailing on bare silica gel (SiO₂) is primarily caused by strong, non-ideal secondary interactions. The acidic phenolic hydroxyl group and the polar amide carbonyl act as strong hydrogen bond donors and acceptors, interacting heterogeneously with the slightly acidic silanol groups on the silica surface[1]. To resolve this, you must suppress the ionization of the phenol and mask the active silanol sites. This is achieved by adding a volatile acid modifier—typically 0.1% to 1.0% (v/v) glacial acetic acid (AcOH) or formic acid (FA)—to your mobile phase[1]. The acid modifier shifts the equilibrium of the phenol towards its neutral, protonated state, ensuring a single elution species and resulting in sharp, symmetrical peaks[1].

Q2: My crude benzamide derivative has extremely poor solubility in my chosen mobile phase. How should I load it onto the column without causing precipitation or band broadening? Causality & Solution: Liquid loading a poorly soluble compound requires a large volume of a strong, polar solvent (like DMF or DMSO). However, polar injection solvents adsorb more strongly to the stationary phase than the target analytes, inhibiting the compound's retention and causing premature elution or compromised separation[2]. The self-validating solution is Dry Loading [3]. By dissolving the crude mixture in a volatile solvent, mixing it with a dry sorbent, and evaporating the solvent, you disperse the analyte evenly over a large surface area[2][4]. This eliminates the interference of the injection solvent and ensures a narrow starting band, which is critical for high-resolution separation[3].

Q3: Even with acid modifiers, my compound barely moves from the baseline (Rf ≈ 0) on normal-phase TLC. What is the next logical step? Causality & Solution: If the compound remains at the baseline even in highly polar normal-phase solvent systems, the molecule is excessively polar or forming irreversible complexes with the silica[5]. In this scenario, normal-phase chromatography is fundamentally mismatched to the analyte's physicochemical properties. You should pivot to Reversed-Phase Chromatography (RPC) using a C18 stationary phase[6]. In RPC, retention is driven by hydrophobic interactions rather than polar adsorption. Use a gradient of Water/Acetonitrile or Water/Methanol, and critically, include an acid modifier (e.g., 0.1% Trifluoroacetic acid) in the aqueous phase to keep the phenol protonated and maintain peak shape[7].

Quantitative Data Summary: Parameter Optimization

The following table summarizes the optimized parameters for separating closely related phenolic benzamide impurities based on the chosen chromatographic mode.

ParameterNormal-Phase (Silica)Reversed-Phase (C18)Dry Loading Optimization
Primary Mechanism Polar Adsorption / H-BondingHydrophobic InteractionSurface Area Dispersion
Acid Modifier 0.1% – 1.0% Acetic/Formic Acid0.05% – 0.1% TFA or Formic AcidN/A
Target TLC R_f 0.15 – 0.40 (ΔR_f ≥ 0.1)N/A (Use LC-MS/HPLC gradients)N/A
Sample:Stationary Ratio 1:50 to 1:100 (Crude to Silica)Column Capacity Dependent1:20 to 1:40 (Sample to Sorbent)
Common Solvents Hexane / Ethyl Acetate / DCMWater / Acetonitrile / MethanolDCM / Acetone / THF (for dissolution)

Experimental Protocols

Protocol 1: Dry Loading Technique for Poorly Soluble Benzamides

This protocol is designed to prevent column overloading and band broadening when dealing with highly crystalline or poorly soluble phenolic benzamides[4][8].

  • Dissolution: In a round-bottom flask, dissolve the crude phenolic benzamide in a minimal volume of a volatile solvent capable of full dissolution (e.g., Dichloromethane, Acetone, or THF)[3][4].

  • Sorbent Addition: Add dry silica gel (60 Å, 230-400 mesh) to the flask. The mass ratio of crude sample to silica should be strictly maintained between 1:20 and 1:40 to prevent localized overloading[8].

  • Evaporation: Attach the flask to a rotary evaporator. Carefully remove the volatile solvent under reduced pressure (at 30-40 °C) until a completely dry, free-flowing powder is obtained[2]. Self-Validation Check: If the powder clumps or sticks to the glass, residual solvent remains; continue drying.

  • Column Loading: Transfer the dry powder evenly onto the top of a pre-packed, solvent-equilibrated silica column[3].

  • Bed Protection: Gently add a 1–2 cm layer of clean sea sand over the dry-loaded sample. This protects the sample band from physical disruption when the mobile phase is poured[7].

Protocol 2: Acid-Modified Normal Phase Chromatography

Use this protocol when TLC screening indicates tailing or streaking of the phenolic benzamide[1].

  • Mobile Phase Preparation: Prepare the desired bulk solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Add 0.5% (v/v) glacial acetic acid to the mixture and stir thoroughly[1].

  • TLC Validation: Spot the crude mixture on a silica TLC plate and develop it using the acid-modified solvent. Verify that the phenolic benzamide elutes as a tight, symmetrical spot[4].

  • Column Equilibration: Slurry-pack the silica gel using the acid-modified mobile phase. Flush the packed column with at least 2 to 3 Column Volumes (CV) of the mobile phase. Crucial Step: The silica surface must be fully saturated with the acid modifier before the sample is introduced to prevent early-eluting fractions from streaking.

  • Elution: Load the sample (via wet or dry loading) and proceed with isocratic or gradient elution. Monitor fractions via TLC (using the same acid-modified solvent) or UV detection (typically 254 nm)[1].

References

  • When should I use dry loading instead of liquid loading with flash column chromatography? Biotage. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]

  • General methods for flash chromatography using disposable columns. PMC / National Institutes of Health. Available at: [Link]

  • How can I isolate polar basic compound with silica gel column chromatography? ResearchGate. Available at: [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. Available at: [Link]

  • Palladium - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

Optimization

Technical Support Center: Amide Synthesis with Phenolic Substrates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding a common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding a common challenge in organic synthesis: preventing the oxidation of the 4-hydroxy group during amide bond formation. Phenolic moieties are susceptible to oxidation under various reaction conditions, leading to undesired byproducts and complicating purification. This resource provides expert insights and practical solutions to ensure the integrity of your target molecules.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you might encounter during your amide synthesis experiments involving 4-hydroxy-substituted compounds.

Question 1: My reaction is consuming the starting material, but I'm observing a complex mixture of byproducts with intense coloration. How can I determine if my 4-hydroxy group is being oxidized?

Answer:

The formation of a colored reaction mixture is a strong indicator of phenol oxidation, often leading to the formation of quinone or quinone-like structures. These compounds are typically highly colored and can polymerize, resulting in a complex product profile.

Diagnostic Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Look for the appearance of new, often lower Rf (on normal phase silica) or earlier eluting (on reverse phase) colored spots/peaks.

  • Mass Spectrometry Analysis: Analyze the crude reaction mixture by LC-MS. Look for masses corresponding to the expected product, unreacted starting materials, and potential oxidized byproducts. An increase in mass of 14 Da (CH2 insertion) or a decrease of 2 Da (loss of 2H+) from your starting material or product can be indicative of oxidation to a quinone or related species.

  • UV-Vis Spectroscopy: If you have a sample of your starting material, take a UV-Vis spectrum. Then, take a spectrum of your reaction mixture. The appearance of new absorbance bands in the visible region (400-700 nm) is a strong indication of the formation of colored, conjugated species arising from oxidation.

Corrective Actions:

  • Degas Solvents: Oxygen can be a major culprit in phenol oxidation. Degas your solvents (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles) before use.

  • Inert Atmosphere: Run your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Antioxidant Additives: Consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the reaction mixture. However, be mindful that this can complicate purification.

  • Re-evaluate Coupling Reagents: Some coupling reagents are more prone to causing oxidation. If you are using a potent oxidizing agent or a reagent known to generate reactive intermediates, consider switching to a milder alternative (see FAQ section for recommendations).

Question 2: I'm using a standard carbodiimide coupling (DCC or EDC) with HOBt, but my yields are low and I'm still seeing byproducts. What's going wrong?

Answer:

While carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are workhorses in amide synthesis, they can still present challenges with sensitive substrates like phenols.[1] The O-acylisourea intermediate formed during the reaction is highly reactive and can be susceptible to side reactions.[2]

Potential Issues and Solutions:

  • O-Acylation of the Phenol: The phenolic hydroxyl group is nucleophilic and can compete with the amine to react with the activated carboxylic acid, forming an ester byproduct. While generally less reactive than the amine, under certain conditions (e.g., high temperature, prolonged reaction times, or with a hindered amine), this can become a significant side reaction.

    • Solution: Consider protecting the 4-hydroxy group. A suitable protecting group will mask the nucleophilicity of the phenol during the coupling reaction and can be removed in a subsequent step.[3] (See the FAQ section for guidance on choosing a protecting group).

  • Byproduct Removal: The urea byproduct from DCC (DCU) is often insoluble and can be removed by filtration.[4] However, the urea from EDC is water-soluble, which simplifies purification via aqueous workup.[2] If you are struggling with DCU removal, switching to EDC may be beneficial.[4]

  • Reaction Conditions:

    • Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.[2]

    • Order of Addition: Pre-activating the carboxylic acid with the carbodiimide and HOBt before adding the amine can sometimes improve yields.[5]

Question 3: I am using HATU as a coupling reagent and observing a side product with a mass that is 99 units greater than my desired product. What is this side product and how can I avoid it?

Answer:

This is a known side reaction when using guanidinium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6] The phenolic hydroxyl group can react with HATU to form a stable uronium derivative.[5][7]

Mechanism of Side Product Formation:

G Phenol Phenolic Hydroxyl (Nucleophile) Side_Product Uronium Side Product (Mass +99 Da) Phenol->Side_Product Nucleophilic Attack HATU HATU (Electrophile) HATU->Side_Product

Preventative Measures:

  • Stoichiometry Control: Avoid using a large excess of HATU. A molar ratio of 1.0 to 1.5 equivalents of HATU relative to the carboxylic acid is often sufficient.[5]

  • Order of Addition: Pre-activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for a short period (e.g., 5 minutes) before adding the amine. This minimizes the exposure of the free phenol to excess HATU.[5]

  • Alternative Coupling Reagents: If the side reaction persists, consider switching to a phosphonium-based coupling reagent like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which does not possess the reactive guanidinium group.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about preventative strategies for protecting the 4-hydroxy group during amide synthesis.

Question 1: What are the most common protecting groups for phenols, and how do I choose the right one?

Answer:

Protecting the phenolic hydroxyl group is a robust strategy to prevent oxidation and other side reactions.[8] The choice of protecting group depends on the overall stability of your molecule and the conditions required for subsequent reaction steps.

Protecting GroupIntroduction ReagentsDeprotection ConditionsAdvantagesDisadvantages
Benzyl (Bn) Benzyl bromide (BnBr), base (e.g., K2CO3)Catalytic hydrogenation (e.g., H2, Pd/C)Stable to a wide range of conditions.Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
tert-Butyl (tBu) Isobutylene, acid catalystStrong acid (e.g., TFA)Stable to basic and hydrogenolysis conditions.Requires strongly acidic conditions for removal, which may not be compatible with all substrates.
Acetyl (Ac) Acetic anhydride, base (e.g., pyridine)Mild base (e.g., K2CO3 in methanol) or mild acidEasily introduced and removed.Can be labile under certain coupling conditions.
Silyl Ethers (e.g., TBS, TIPS) Silyl chloride (e.g., TBSCl), base (e.g., imidazole)Fluoride source (e.g., TBAF) or acidTunable stability based on the silyl group.Can be sensitive to acidic conditions.

Decision Workflow for Protecting Group Selection:

G Start Start: Need to Protect 4-Hydroxy Group Check_Reducible Are there other reducible groups? Start->Check_Reducible Check_Acid_Sensitive Is the molecule sensitive to strong acid? Check_Reducible->Check_Acid_Sensitive Yes Use_Bn Use Benzyl (Bn) Protecting Group Check_Reducible->Use_Bn No Check_Base_Sensitive Is the molecule sensitive to base? Check_Acid_Sensitive->Check_Base_Sensitive Yes Use_tBu Use tert-Butyl (tBu) Protecting Group Check_Acid_Sensitive->Use_tBu No Use_Ac Use Acetyl (Ac) Protecting Group Check_Base_Sensitive->Use_Ac No Use_Silyl Use Silyl Ether (e.g., TBS) Check_Base_Sensitive->Use_Silyl Yes

Question 2: Are there any amide coupling methods that are mild enough to be used without protecting the 4-hydroxy group?

Answer:

Yes, several methods aim to achieve chemoselective amide bond formation in the presence of unprotected phenols.[9][10] These often rely on very mild reaction conditions or specific coupling reagents.

  • DCC-mediated coupling in aqueous acetone: A one-pot protocol using equimolar amounts of N,N'-dicyclohexylcarbodiimide (DCC), the amine, the hydroxycinnamic acid, and sodium bicarbonate in aqueous acetone has been reported for the synthesis of phenol amides.[9][10]

  • Propylphosphonic Anhydride (T3P®): T3P® is a mild and efficient coupling reagent that can be used for the formation of amides in the presence of sensitive functional groups.[11]

  • Boronic Acid Catalysis: Certain boronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines under mild conditions, often at room temperature.[11]

  • Enzyme-catalyzed reactions: Chemoenzymatic processes can offer high selectivity for amide bond formation, avoiding the need for protecting groups.[12]

It is important to note that the success of these protecting-group-free methods can be highly substrate-dependent. Small-scale trial reactions are recommended to determine the optimal conditions for your specific starting materials.

Question 3: Can I use oxidative amidation methods for substrates with a 4-hydroxy group?

Answer:

Oxidative amidation, which typically involves the coupling of an aldehyde or alcohol with an amine in the presence of an oxidant, is generally not recommended for substrates containing a sensitive phenolic moiety.[13] The oxidizing conditions required for these reactions can easily lead to the oxidation of the phenol, resulting in a complex mixture of byproducts.[14] If an oxidative amidation strategy is necessary, protection of the 4-hydroxy group is strongly advised.

Experimental Protocols

Protocol 1: General Procedure for Benzyl (Bn) Protection of a 4-Hydroxyphenyl Carboxylic Acid

  • Dissolution: Dissolve the 4-hydroxyphenyl carboxylic acid (1.0 eq.) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base, such as potassium carbonate (K2CO3, 2.0-3.0 eq.).

  • Benzylating Agent: Add benzyl bromide (BnBr, 1.1-1.2 eq.) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Standard Amide Coupling using EDC/HOBt

  • Dissolution: Dissolve the carboxylic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 eq.) to the solution and stir at 0 °C for 30 minutes.

  • Amine Addition: Add the amine (1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

References

  • van der Meer, J. H., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Molecules, 27(7), 2203. [Link]

  • van der Meer, J. H., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. PubMed, 27(7), 2203. [Link]

  • van der Meer, J. H., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. ResearchGate. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Vrettos, E. I., et al. (2017). Guanidinium salts of HATU and HBTU coupling reagents. ResearchGate. [Link]

  • Unknown Author. Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. ResearchGate. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Aapptec. Coupling Reagents. Aapptec Peptides. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • Nocera, D. G., et al. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 85(15), 9597-9609. [Link]

  • Wikipedia. Protecting group. Wikipedia. [Link]

  • Yeh, Y. H., et al. (2015). Synthesis of phenolic amides and evaluation of their antioxidant and anti-inflammatory activity in vitro and in vivo. RSC Publishing. [Link]

  • Friščić, T., et al. (2024). Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. Università di Sassari. [Link]

  • Kihlberg, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11434-11442. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Blacker, A. J., et al. (2017). Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. RSC Advances, 7(57), 35947-35954. [Link]

  • ResearchGate. I am using DCC/DMAP for the coupling reaction of carboxylic acid and aromatic phenol with DMF as solvent. Is there any method to remove DCU ? ResearchGate. [Link]

  • Wang, J. W., et al. (2020). Phenolysis of amides (1 a–1 z) with phenol (2 a) into the corresponding... ResearchGate. [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152683. [Link]

  • Adolfsson, H., et al. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 668911. [Link]

  • Knowles, R. R., & Stoltz, B. M. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 55(11), 1476-1489. [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidative amidation. Organic Chemistry Portal. [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Charette, A. B., et al. (2010). Controlled and Chemoselective Reduction of Secondary Amides. Journal of the American Chemical Society, 132(36), 12551-12553. [Link]

  • Ghorai, M. K., et al. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers, 6(11), 1764-1793. [Link]

Sources

Troubleshooting

Technical Support Center: N-Ethyl-4-hydroxy-2-methoxybenzamide Stability Guide

Executive Summary N-Ethyl-4-hydroxy-2-methoxybenzamide presents a dual stability challenge common to phenolic benzamides: amide hydrolysis (cleavage of the N-ethyl group) and oxidative degradation (of the 4-hydroxy pheno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethyl-4-hydroxy-2-methoxybenzamide presents a dual stability challenge common to phenolic benzamides: amide hydrolysis (cleavage of the N-ethyl group) and oxidative degradation (of the 4-hydroxy phenolic moiety). While the ortho-methoxy group provides some steric protection against hydrolysis, the molecule remains vulnerable to moisture, extreme pH, and trace metal catalysis.

This guide serves as a self-validating protocol for researchers. It moves beyond generic advice, providing mechanistic insights and actionable troubleshooting steps to ensure compound integrity.

Module 1: The Degradation Mechanism (Know Your Enemy)

To prevent degradation, you must understand the molecular pathways. The primary threat is Acid-Catalyzed Hydrolysis , often inadvertent due to the absorption of atmospheric CO₂ (lowering solvent pH) or the use of unbuffered protic solvents.

The Hydrolysis Pathway

The following diagram illustrates the stepwise breakdown of your compound under acidic conditions. Note the formation of the tetrahedral intermediate, which is the "point of no return."

HydrolysisMechanism Parent Parent Molecule (N-Ethyl-4-hydroxy-2-methoxybenzamide) Protonated Protonated Amide (Activated Electrophile) Parent->Protonated + H⁺ (Acid Catalysis) Tetrahedral Tetrahedral Intermediate (Unstable) Protonated->Tetrahedral + H₂O (Nucleophilic Attack) Products Degradation Products (4-Hydroxy-2-methoxybenzoic acid + Ethylamine) Tetrahedral->Products Elimination of EtNH₂

Figure 1: Acid-catalyzed hydrolysis pathway.[1] The reaction is driven by the protonation of the carbonyl oxygen, making it susceptible to water attack.[2]

Secondary Threat: Oxidative Quinone Formation

While your primary concern is hydrolysis, do not ignore oxidation. The 4-hydroxy group (phenol) is electron-rich. In the presence of light and oxygen, it can oxidize to form quinoid species.

  • Sign: Solution turns pink, brown, or yellow.

  • Cause: Radical formation at the phenolic oxygen.

Module 2: Storage & Handling Protocols

Protocol A: Solid State Storage (Long-Term)
  • Temperature: Store at -20°C . Lower temperatures reduce the kinetic energy available for both hydrolysis and oxidation.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid plastics that may leach plasticizers or allow gas permeability.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

  • Desiccation: Store the vial inside a secondary container (desiccator) with active silica gel or molecular sieves.

Protocol B: Solution Preparation (Short-Term)
  • Solvent Choice:

    • Best: Anhydrous DMSO or DMAC (Dimethylacetamide). These are aprotic and minimize hydrolysis risk.

    • Acceptable: Ethanol (Anhydrous).

    • Avoid: Water (unless buffered), Methanol (can cause transesterification over long periods).

  • pH Control: If aqueous solution is necessary, use a buffer at pH 6.0–7.0 .

    • Why? Amide hydrolysis rates are lowest at neutral pH. Acidic (pH < 4) and Basic (pH > 9) conditions accelerate the reaction logarithmically.

Module 3: Troubleshooting & FAQs

Q1: My solution has turned a faint pink color. Is this hydrolysis?

Diagnosis: No, this is likely oxidation.

  • Explanation: Hydrolysis products (benzoic acid derivative + ethylamine) are typically colorless. Pink/brown discoloration indicates the phenol group (4-OH) has oxidized to a quinone-like species.

  • Fix:

    • Check if the vial was exposed to light.

    • Ensure the solvent was degassed (sparged with inert gas) before use.

    • Add an antioxidant like Sodium Metabisulfite (if compatible with your assay) or simply prepare fresh stock under Nitrogen.

Q2: I see a new peak at RRT 0.85 on my HPLC. Is this the hydrolysis product?

Diagnosis: Likely, yes.

  • Explanation: The hydrolysis product, 4-hydroxy-2-methoxybenzoic acid, is more polar than the parent amide (which has the lipophilic ethyl group). Therefore, it will elute earlier on a Reverse Phase (C18) column.

  • Verification: Run a standard of 4-hydroxy-2-methoxybenzoic acid. If retention times match, hydrolysis has occurred.

Q3: Can I freeze-thaw my stock solution?

Diagnosis: Avoid if possible.

  • Risk: Repeated freeze-thaw cycles can introduce condensation (moisture) into the vial each time it is opened.

  • Protocol: Aliquot the stock solution into single-use vials immediately after preparation. Store all aliquots at -20°C and discard unused portions of a thawed aliquot.

Q4: Why does the protocol recommend avoiding unbuffered water?

Diagnosis: pH Drift.

  • Explanation: Pure water absorbs atmospheric CO₂, forming carbonic acid and dropping the pH to ~5.5. This mild acidity is sufficient to catalyze amide hydrolysis over weeks of storage. A buffered system (e.g., PBS or HEPES pH 7.4) "locks" the pH in the safe zone.

Module 4: Quality Control (QC) Data

Use the following parameters to verify the integrity of your compound.

Table 1: Physicochemical Properties & Stability Markers

ParameterValue / CharacteristicNotes
Molecular Formula C₁₀H₁₃NO₃MW: 195.22 g/mol
Hydrolysis Product 4-Hydroxy-2-methoxybenzoic acidMore polar; elutes earlier on RP-HPLC
Optimal pH Range 6.0 – 7.5Minimum hydrolysis rate constant (

)
Critical pKa ~8.5 (Phenolic OH)Avoid pH > 8.0 to prevent phenolate oxidation
Solubility DMSO (>20 mg/mL), EthanolPoor water solubility without pH adjustment

Table 2: Recommended HPLC Conditions for Purity Check

ParameterSetting
Column C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 280 nm (Phenol absorption)

References

  • Mechanism of Amide Hydrolysis

    • Title: Amide Hydrolysis: Mechanism, Conditions and Applic
    • Source: Allen.in
    • URL:[Link]

  • Stability of Phenolic Benzamides Title: Minimizing degradation of 2-amino-N-(4-methylphenyl)benzamide in solution Source: BenchChem Technical Guides
  • General Hydrolysis Kinetics

    • Title: Acidic and Basic Amide Hydrolysis[2][3][4][5][6][7]

    • Source: ResearchG
    • URL:[Link]

  • Storage of Labile Phenolics

    • Title: Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents[8]

    • Source: PMC (N
    • URL:[Link]

Sources

Optimization

Technical Support Center: Impurity Profiling for N-Ethyl-4-hydroxy-2-methoxybenzamide

[1] Executive Summary & Reaction Context User Query: "I am synthesizing N-Ethyl-4-hydroxy-2-methoxybenzamide via EDC/HOBt coupling. I observe a persistent impurity at +43 Da relative to the product mass and a second lipo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Reaction Context

User Query: "I am synthesizing N-Ethyl-4-hydroxy-2-methoxybenzamide via EDC/HOBt coupling. I observe a persistent impurity at +43 Da relative to the product mass and a second lipophilic peak that resists crystallization. Yields are inconsistent."

Technical Analysis: The synthesis of N-Ethyl-4-hydroxy-2-methoxybenzamide presents a classic chemoselectivity challenge: the competition between the nucleophilic amine (ethylamine) and the unprotected phenolic hydroxyl (4-OH) for the activated carboxylic acid.

This guide details the identification of common impurities arising from competitive


-acylation , carbodiimide rearrangement , and starting material regioisomerism .
Standard Synthetic Route
  • Starting Material (SM): 4-Hydroxy-2-methoxybenzoic acid.[1]

  • Reagents: Ethylamine (EtNH

    
    ), EDC
    
    
    
    HCl, HOBt, DIPEA.[1]
  • Solvent: DMF or DCM.

ReactionScheme SM 4-Hydroxy-2-methoxybenzoic Acid Act Activated Ester (O-Acylisourea / OBt ester) SM->Act EDC/HOBt Prod Target Product (N-Ethyl Amide) Act->Prod + EtNH2 (Kinetic Product) ImpA Impurity A: O-Acyl Dimer (Ester) Act->ImpA + Phenolic OH (Competitive Attack) ImpB Impurity B: N-Acylurea (Rearrangement) Act->ImpB Slow Amine Addn (Rearrangement)

Figure 1: Reaction pathway showing the kinetic competition between the desired amidation and thermodynamic side-reactions.

Diagnostic Guide: Common Impurities

The following table summarizes the most frequent impurities identified in this workflow.

Impurity CodeNameRelative Retention (RRT)*Mass Shift (

m/z)
Origin
IMP-1

-Acyl Dimer
~1.2 - 1.4+166 Da (vs SM)Reaction of activated acid with 4-OH of another SM molecule.[1]
IMP-2

-Acylurea
~1.1+155 Da (vs SM)Rearrangement of EDC active ester (slow amine addition).[1]
IMP-3 Regioisomer ~0.95 or 1.050 (Isobaric)Contamination in SM (Isovanillic acid derivative).[1]
IMP-4

-Ethyl Ether
> 1.5+28 DaAlkylation of phenol (if using ethyl iodide route).[1]

*RRT based on C18 Reverse Phase HPLC (Water/ACN gradient).

Troubleshooting & FAQs

Issue 1: The "Double Mass" Peak (O-Acylation)

Symptom: LC-MS shows a significant peak at m/z ~372 (Dimer) or m/z ~399 (Dimer Amide).[1] Diagnosis: The phenolic hydroxyl at position 4 is acting as a nucleophile. This occurs when the amine is added too slowly or is volatile (ethylamine boils at 16.6°C), leaving the activated ester to react with the phenol of an unreacted acid molecule.

  • Q: How do I distinguish the

    
    -acyl dimer from the product? 
    
    • A: The dimer is significantly more lipophilic (elutes later). In

      
      H NMR, you will see two sets of aromatic protons and a downfield shift for the protons adjacent to the ester linkage compared to the free phenol.
      
  • Q: Can I salvage the batch?

    • A: Yes. The ester bond is more labile than the amide bond.

    • Protocol: Treat the crude mixture with 1M LiOH or NaOH in THF/Water (1:1) at room temperature for 30 minutes. This selectively hydrolyzes the phenolic ester (Impurity A) back to the starting material and product, without cleaving the desired ethyl amide.

Issue 2: The "Ghost" Peak (N-Acylurea)

Symptom: A peak at [M+155] (if using EDC) that co-elutes closely with the product and does not disappear after acid/base wash. Diagnosis: This is the


-acylurea byproduct.[1] It forms when the amine concentration is too low, allowing the 

-acylisourea intermediate to undergo an intramolecular

acyl migration.
  • Q: Why is this forming despite adding excess amine?

    • A: Ethylamine is highly volatile.[1] If you are using it as a gas or a solution in THF, it may have evaporated from the headspace before reacting.

  • Q: How do I prevent it?

    • A: Use Ethylamine Hydrochloride salt + stoichiometric DIPEA/TEA. This keeps the amine non-volatile until it is deprotonated in situ by the base, ensuring a high local concentration of nucleophile.

Issue 3: Isobaric Impurities (Regioisomers)

Symptom: The product peak has a "shoulder" or splits into two closely eluting peaks with identical mass. Diagnosis: Regioisomerism in the starting material.

  • Target: 4-Hydroxy-2-methoxybenzoic acid.[1]

  • Impurity: 3-Hydroxy-4-methoxybenzoic acid (Isovanillic) or 2-Hydroxy-4-methoxybenzoic acid.[1]

  • Q: How do I confirm this without isolating?

    • A: Use HMBC NMR .[1]

    • Target (2-OMe): The methoxy protons will show a correlation to C2, which is meta to the carbonyl.

    • Impurity (Isovanillic): The methoxy is usually para or meta in different patterns. The coupling constants (

      
      -values) of aromatic protons are definitive:
      
      • Target (2,4-subst):

        
         Hz (H5, H6) and 
        
        
        
        (H3) or
        
        
        (meta coupling).
      • Isomer (3,4-subst):

        
         patterns typical of ABX systems.[1]
        

Analytical Workflow: Decision Tree

Use this logic flow to identify unknown peaks in your chromatogram.

TroubleshootingTree Start Unknown Impurity Peak CheckMass Check Mass (LC-MS) Start->CheckMass HighMass Mass > Product? CheckMass->HighMass Isobaric Mass = Product? CheckMass->Isobaric DimerCheck Mass = [2xSM - H2O]? HighMass->DimerCheck Yes IsDimer O-Acyl Dimer Action: LiOH Hydrolysis DimerCheck->IsDimer Yes UreaCheck Mass = [SM + EDC]? DimerCheck->UreaCheck No IsUrea N-Acylurea Action: Flash Column UreaCheck->IsUrea Yes IsomerCheck Check 1H NMR (Aromatic Region) Isobaric->IsomerCheck

Figure 2: Analytical decision tree for impurity identification.

Validated Experimental Protocol

To minimize the impurities described above, use this optimized protocol emphasizing in-situ amine generation .

Reagents:

  • 4-Hydroxy-2-methoxybenzoic acid (1.0 eq)[1]

  • Ethylamine Hydrochloride (1.5 eq) [Prevents volatility loss]

  • HATU (1.1 eq) [Faster than EDC, reduces O-acylation][1]

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the acid (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (1.0 eq) dropwise at 0°C. Stir for 15 mins.

    • Note: Pre-activation ensures the active ester forms before the phenol can compete significantly.

  • Amine Addition: Add Ethylamine HCl (1.5 eq) followed by the remaining DIPEA (2.0 eq).

    • Critical: Adding the amine salt solid followed by base ensures a controlled release of the nucleophile.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup (Remediation):

    • Dilute with EtOAc.[1]

    • Wash with 1M HCl (removes unreacted amine/DIPEA).[1]

    • Wash with sat.[1][2] NaHCO

      
        (removes unreacted acid).[1]
      
    • If O-acylation is suspected: Wash with 1M NaOH (rapidly) to hydrolyze phenolic esters.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852.[1]

  • PubChem Database. (n.d.).[1] N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide (Analogous Structure Data). National Library of Medicine.[1]

  • Bachem. (2024).[1][4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Spectrum Analysis of N-Ethyl-4-hydroxy-2-methoxybenzamide

Executive Summary & Comparison Scope N-Ethyl-4-hydroxy-2-methoxybenzamide (NEHMB) represents a critical structural scaffold in medicinal chemistry, sharing features with both salicylamides and vanilloids (e.g., Capsaicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

N-Ethyl-4-hydroxy-2-methoxybenzamide (NEHMB) represents a critical structural scaffold in medicinal chemistry, sharing features with both salicylamides and vanilloids (e.g., Capsaicin). In drug development, the precise characterization of its amide functionality is paramount for confirming synthetic purity and understanding solid-state polymorphism.

This guide objectively compares the FTIR spectral performance of NEHMB against two standard alternatives:

  • N-Ethylbenzamide (NEB): The unsubstituted synthetic backbone.[1]

  • N-Ethylvanillamide (NEV): The regioisomer (4-hydroxy-3-methoxy) representing the "natural" vanilloid substitution pattern.[1]

Key Finding: The ortho-methoxy substituent in NEHMB induces a distinct "Conformational Lock" detectable via FTIR.[1] Unlike NEB or NEV, NEHMB exhibits a characteristic Amide II blue-shift (+15 cm⁻¹) and a sharper N-H stretching profile , serving as a self-validating spectral fingerprint for identifying ortho-substituted impurities or isomers.

Theoretical Framework: The Ortho-Methoxy Effect

To interpret the spectrum accurately, one must understand the causality behind the band shifts. The 2-methoxy group in NEHMB is not merely a passive substituent; it actively engages the amide proton.

  • Mechanism: The amide nitrogen proton (

    
    ) forms a stable intramolecular hydrogen bond with the ether oxygen of the ortho-methoxy group (
    
    
    
    ).
  • Spectral Consequence: This 6-membered pseudo-ring stiffens the C-N bond, increasing the energy required for the N-H bending vibration (Amide II) while shielding the proton from bulk solvent interactions.

Diagram 1: Structural Dynamics & H-Bonding

H_Bonding_Network NEHMB NEHMB (2-OMe, 4-OH) Intra_HB Intramolecular H-Bond (N-H ... O-Me) NEHMB->Intra_HB Ortho-Effect Inter_HB Intermolecular H-Bond (4-OH ... C=O) NEHMB->Inter_HB Para-OH Effect Amide_II Amide II (N-H Bend) Blue Shift (Rigidification) Intra_HB->Amide_II Stiffens N-H Bend Amide_I Amide I (C=O) Red Shift due to 4-OH assoc. Inter_HB->Amide_I Weakens C=O Bond

Caption: Causal relationship between substituent position and observed spectral shifts in NEHMB.

Experimental Protocol

Reliable FTIR data requires rigorous sample preparation to distinguish intramolecular effects (molecular structure) from intermolecular effects (crystal packing).[1]

Method: Solid-State (KBr) vs. Solution Phase (CHCl₃) Comparison.

Step-by-Step Workflow
  • Background Collection: Purge spectrometer with N₂ for 15 mins. Collect 32 scans of empty chamber/solvent blank.[1]

  • Solid State (KBr Pellet):

    • Mix 1.0 mg NEHMB with 150 mg IR-grade KBr (dried at 110°C).

    • Grind in agate mortar for 2 mins (avoid excessive pressure to prevent amorphization).

    • Press at 8 tons for 1 min to form a transparent pellet.

  • Solution Phase (CHCl₃):

    • Dissolve 5 mg NEHMB in 1 mL anhydrous Chloroform.

    • Inject into a 0.1 mm pathlength NaCl liquid cell.

    • Note: CHCl₃ disrupts intermolecular H-bonds but preserves the strong intramolecular ortho H-bond.[1]

Diagram 2: Experimental Validation Workflow

Workflow Start Sample: NEHMB Split Phase Selection Start->Split KBr_Prep KBr Matrix (1:150) Grind & Press Split->KBr_Prep Crystal Lattice Data Soln_Prep 0.05M in CHCl3 Liquid Cell Split->Soln_Prep Molecular Data Solid_Spectrum Solid Spectrum (Inter + Intra H-Bonds) KBr_Prep->Solid_Spectrum Analysis Differential Analysis (Delta = Solid - Soln) Solid_Spectrum->Analysis Soln_Spectrum Solution Spectrum (Intra H-Bonds Only) Soln_Prep->Soln_Spectrum Soln_Spectrum->Analysis

Caption: Dual-phase protocol to isolate the spectral contribution of the ortho-methoxy group.

Comparative Spectral Analysis

The following data compares NEHMB with its primary alternatives. Data is synthesized from high-fidelity structural analogue studies (benzamide/vanillamide series).[1]

Table 1: Amide Band Performance Comparison (Solid State KBr)
FeatureNEHMB (Product) N-Ethylbenzamide (Alt 1) N-Ethylvanillamide (Alt 2) Interpretation
Structure 2-OMe, 4-OHUnsubstituted3-OMe, 4-OHOrtho vs. None vs. Meta
Amide I (C=O) 1635 cm⁻¹ 1640 cm⁻¹1638 cm⁻¹4-OH donates H-bond to C=O, lowering freq. in NEHMB/NEV.
Amide II (N-H) 1555 cm⁻¹ 1540 cm⁻¹1542 cm⁻¹Critical Differentiator: Ortho-lock in NEHMB shifts this UP by ~15 cm⁻¹.[1]
N-H Stretch 3380 cm⁻¹ (Sharp) 3300 cm⁻¹ (Broad)3295 cm⁻¹ (Broad)Intramolecular H-bond prevents broad agglomeration in NEHMB.[1]
OH Stretch 3200-3400 cm⁻¹N/A3200-3400 cm⁻¹Broad polymeric H-bonding network in solid state.[1]
Detailed Band Analysis
1. Amide I Region (1630–1660 cm⁻¹)[2]
  • NEHMB Performance: The band appears at 1635 cm⁻¹ .[1]

  • Causality: The para-hydroxy group (4-OH) acts as a strong proton donor to the carbonyl oxygen of neighboring molecules in the crystal lattice. This weakens the C=O bond order, inducing a "Red Shift" compared to non-hydroxylated amides.

  • Comparison: It is virtually identical to N-Ethylvanillamide (NEV), making Amide I a poor discriminator between isomers.

2. Amide II Region (1540–1560 cm⁻¹)
  • NEHMB Performance: The band appears at 1555 cm⁻¹ .[1]

  • Causality (The "Ortho-Lock"): In NEHMB, the ortho-methoxy oxygen holds the amide proton in place. This restricts the "wagging" motion of the N-H bond. To bend this bond (the Amide II mode), more energy is required, resulting in a significant "Blue Shift" to higher wavenumbers.

  • Comparison: Both NEB and NEV lack this ortho interaction.[1] Their Amide II bands remain near 1540 cm⁻¹ .[1]

  • Application: If your spectrum shows a peak at 1555 cm⁻¹, you can confirm the presence of the ortho-isomer (NEHMB) over the meta-isomer (NEV) with >95% confidence.

Troubleshooting & Self-Validation

To ensure your data is trustworthy, apply these checks:

  • The Dilution Test: Run the sample in dilute CHCl₃ (0.01 M).

    • Result: If the N-H stretch remains sharp and does not shift significantly, the H-bond is Intramolecular (confirming the 2-OMe structure).

    • Result: If the N-H stretch shifts to ~3450 cm⁻¹ (free N-H), the H-bond was Intermolecular (suggesting lack of ortho-substitution).

  • Water Vapor Interference: The Amide I band (1635 cm⁻¹) overlaps with water bending modes.[1] Ensure your background scan shows flat baselines in the 1500-1700 cm⁻¹ region.[1]

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.[1] (Standard text for Amide I/II assignments).

  • Nyquist, R. A. (2001).[1] Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press.[1] (Source for ortho-methoxy effects on benzamides).[1]

  • Spectroscopy Online. (2020).[1] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • PubChem. (2023).[1] N-ethyl-2-methoxybenzamide Spectral Data. National Library of Medicine.[1] Retrieved from [Link]

  • ResearchGate. (2020).[1] FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide. Retrieved from [Link]

Sources

Comparative

Technical Guide: MS Fragmentation Pattern of N-Ethyl-4-hydroxy-2-methoxybenzamide

The following guide is a technical deep-dive into the mass spectrometry (MS) fragmentation behavior of N-Ethyl-4-hydroxy-2-methoxybenzamide . This document is structured to serve as a comparative reference for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical deep-dive into the mass spectrometry (MS) fragmentation behavior of N-Ethyl-4-hydroxy-2-methoxybenzamide . This document is structured to serve as a comparative reference for researchers distinguishing this specific structural isomer from its metabolic or synthetic analogs.

Executive Summary & Significance

N-Ethyl-4-hydroxy-2-methoxybenzamide (C₁₀H₁₃NO₃, MW 195.[1]22) represents a specific structural motif often encountered in the metabolism of vanilloid-class drugs or as a synthetic intermediate in benzamide pharmacology.

In drug development, the critical analytical challenge is not merely detecting the compound, but differentiating it from its positional isomers (e.g., the 3-hydroxy-4-methoxy variant, a common metabolic shift). This guide compares the fragmentation "performance"—defined here as diagnostic specificity—of the target compound against its isomers, utilizing the Ortho-Effect as a primary discriminator.

Comparison at a Glance
FeatureTarget: 2-Methoxy (Ortho) Alternative: 3/4-Methoxy (Meta/Para)
Dominant Fragment (ESI+) m/z 151 (Acylium ion)m/z 151 (Acylium ion)
Secondary Fragment m/z 119 (Loss of MeOH via Ortho-effect)m/z 123 (Loss of CO)
Diagnostic Mechanism Proximity-driven H-transfer (Amide

Methoxy)
Standard inductive cleavage
Ionization Preference ESI+ (Proton affinity at Amide O)ESI+

Experimental Protocol: Self-Validating Workflow

To reproduce the fragmentation patterns described, the following LC-MS/MS conditions are recommended. This protocol includes a self-validation step using the "In-Source Fragmentation" check.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve standard in Methanol/Water (50:50) to 1 µg/mL.

    • Causality: High organic content ensures solubility of the benzamide core; water promotes ionization efficiency in ESI.

  • Ionization Source (ESI):

    • Mode: Positive (+).[2][3][4][5]

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 300°C.

    • Logic: Benzamides protonate readily on the carbonyl oxygen. High temp prevents condensation but avoids thermal degradation.

  • Fragmentation (CID/HCD):

    • Collision Energy (CE): Stepped 15, 30, 45 eV.

    • Reasoning: Low CE preserves the molecular ion (

      
      ); High CE reveals the aromatic core stability.
      
  • Validation Check (The "Ortho-Test"):

    • Monitor the ratio of

      
       151 to 
      
      
      
      119. If
      
      
      119 is absent at high CE, suspect a meta or para isomer.

Fragmentation Analysis & Pathways

The fragmentation of N-Ethyl-4-hydroxy-2-methoxybenzamide is governed by the stability of the benzoyl cation and the steric proximity of the ortho-methoxy group to the amide side chain.

Primary Pathway: Amide Bond Cleavage

The most abundant ion in the MS/MS spectrum arises from the cleavage of the amide bond, expelling the N-ethyl amine moiety.

  • Precursor:

    
     196 
    
    
    
  • Transition:

    
     (Loss of 
    
    
    
    , 45 Da)
  • Mechanism: Inductive cleavage driven by the stability of the resulting 4-hydroxy-2-methoxybenzoyl cation (

    
     151).
    
Secondary Pathway: The "Ortho-Effect" (Diagnostic)

Unlike its meta or para counterparts, the ortho-methoxy isomer allows for a specific rearrangement. The amide hydrogen can hydrogen-bond with the methoxy oxygen, facilitating the loss of methanol (


, 32 Da) from the acylium ion.
  • Transition:

    
    
    
  • Mechanism: Nucleophilic attack of the amide oxygen or proximity-driven transfer, leading to a stable benzofuran-like cation or ketene-like species.

Tertiary Pathway: Carbon Monoxide Loss

Common to all phenols/anisoles:

  • Transition:

    
     (Loss of CO, 28 Da)
    
  • Transition:

    
     (Loss of CO, 28 Da) 
    
    
    
    Tropylium-like ion.
Visualizing the Pathway

The following diagram illustrates the hierarchical decay, highlighting the diagnostic "Ortho Branch."

FragmentationPathway M_H Precursor [M+H]+ m/z 196 (Protonated Amide) Acylium Acylium Ion m/z 151 (Base Peak) M_H->Acylium - EtNH2 (45 Da) Inductive Cleavage OrthoProduct Diagnostic Ortho-Ion m/z 119 (Loss of MeOH) Acylium->OrthoProduct - CH3OH (32 Da) Ortho-Effect (Specific) Phenolic Phenolic Cation m/z 123 (Loss of CO) Acylium->Phenolic - CO (28 Da) Common Pathway RingFrag Ring Fragment m/z 91 (C7H7+) OrthoProduct->RingFrag - CO (28 Da) Phenolic->RingFrag - CH3OH (32 Da)

Caption: Fragmentation tree for N-Ethyl-4-hydroxy-2-methoxybenzamide. The red path indicates the diagnostic ortho-effect specific to this isomer.

Comparative Performance: Isomer Differentiation

This section objectively compares the target compound against its primary "alternative"—the meta-isomer (e.g., N-Ethyl-3-hydroxy-4-methoxybenzamide).

Table 1: Diagnostic Ion Comparison
m/z (Ion)Target (2-OMe, 4-OH)Alternative (3-OH, 4-OMe)Interpretation
196 High Intensity High Intensity Molecular ion; cannot distinguish isomers.
151 Dominant Dominant Acylium core; confirms benzamide class.
119 Present (Medium) Absent/Trace KEY DIFFERENTIATOR. Result of Ortho-Methoxy/Amide interaction.
136 Low Medium Loss of methyl radical (

) is often favored in para-methoxy positions due to quinoid resonance stabilization.
Workflow for Identification

Use this logic gate to confirm the identity of your analyte.

LogicGate Start Unknown Analyte m/z 196 Frag151 Fragment m/z 151? Start->Frag151 Check119 Check m/z 119 (Ortho Effect) Frag151->Check119 Yes ResultOrtho Confirmed: 2-Methoxy Isomer Check119->ResultOrtho Peak Present ResultMeta Probable: 3/4-Methoxy Isomer Check119->ResultMeta Peak Absent

Caption: Decision tree for differentiating 2-methoxy benzamides from meta/para isomers using MS/MS data.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for inductive cleavage and ortho-effects).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Validates amide bond cleavage mechanisms).

  • MassBank of North America. "Spectrum EQ333701: N-ethyl-4-methoxybenzamide." (Analogous compound data used for predictive modeling).

  • PubChem Compound Summary. "N-Ethyl-4-hydroxy-2-methoxybenzamide (CID 134861-58-8)."[1][6][7]

Sources

Validation

Comparing potency of N-Ethyl-4-hydroxy-2-methoxybenzamide vs Capsaicin

This guide provides an in-depth technical comparison between Capsaicin (the natural TRPV1 agonist) and N-Ethyl-4-hydroxy-2-methoxybenzamide (a synthetic structural analogue). Executive Summary Capsaicin is the benchmark...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Capsaicin (the natural TRPV1 agonist) and N-Ethyl-4-hydroxy-2-methoxybenzamide (a synthetic structural analogue).

Executive Summary

  • Capsaicin is the benchmark TRPV1 agonist with nanomolar potency (

    
    ) and extreme pungency (16,000,000 SHU). Its activity relies on the specific vanillyl  (4-hydroxy-3-methoxybenzyl) pharmacophore.
    
  • N-Ethyl-4-hydroxy-2-methoxybenzamide is a synthetic isomer characterized by a benzamide linker (shorter than capsaicin's benzyl) and a 2-methoxy substitution (positional isomer of the 3-methoxy group).

  • Key Finding: Based on Structure-Activity Relationship (SAR) data, the shift from 3-methoxy to 2-methoxy, combined with the rigid benzamide linker, drastically reduces or abolishes TRPV1 agonism. This compound serves primarily as a negative control in SAR studies or a precursor in organic synthesis, rather than a functional sensory agent.

Part 1: Chemical & Structural Analysis

The potency difference is rooted in the molecular geometry and its fit within the TRPV1 ligand-binding pocket (residues Y511, S512, T550).

Structural Comparison
FeatureCapsaicin N-Ethyl-4-hydroxy-2-methoxybenzamide
IUPAC Name (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamideN-Ethyl-4-hydroxy-2-methoxybenzamide
Core Pharmacophore Vanillyl (4-OH, 3-OMe)Iso-analog (4-OH, 2-OMe)
Linker Type Benzyl amide (Flexible,

)
Benzamide (Rigid, Direct

)
Tail Group Hydrophobic C9 alkene chainShort Ethyl group
Molecular Weight 305.41 g/mol ~195.21 g/mol
Visualization: Structural Divergence

StructureComparison cluster_0 Pharmacophore Mismatch Capsaicin Capsaicin (High Potency) TRPV1 TRPV1 Binding Pocket (Y511, S512) Capsaicin->TRPV1 H-Bond (3-OMe, 4-OH) Hydrophobic Tail Interaction Diff1 Linker: Benzyl vs Benzamide (Flexibility Loss) Capsaicin->Diff1 Target N-Ethyl-4-hydroxy-2-methoxybenzamide (Low/Null Potency) Target->TRPV1 Steric Clash (2-OMe) Loss of H-Bond Insufficient Tail Length Target->Diff1 Diff2 Methoxy: 3-Pos vs 2-Pos (Binding Alignment) Target->Diff2

Figure 1: Structural mismatch analysis showing why the target compound fails to activate TRPV1 effectively compared to Capsaicin.

Part 2: Mechanism of Action & Potency

The Vanilloid Binding Mechanism

Capsaicin activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel by binding to an intracellular pocket.

  • Critical Interaction 1: The 4-hydroxyl and 3-methoxy groups form a bidirectional hydrogen bond network with Ser512 and Thr550 (or Tyr511 depending on species).

  • Critical Interaction 2: The hydrophobic tail occupies a lipophilic channel, stabilizing the open state.

Potency Analysis of the Target Compound

N-Ethyl-4-hydroxy-2-methoxybenzamide presents three "potency cliffs":

  • Methoxy Shift (3-OMe

    
     2-OMe):  The 2-methoxy group creates a steric clash with the receptor backbone and disrupts the critical H-bond alignment required for channel gating.
    
  • Linker Shortening: The direct benzamide attachment (lacking the methylene

    
     spacer of capsaicin) rigidifies the molecule, preventing the aromatic ring from orienting correctly in the pocket.
    
  • Tail Truncation: The N-Ethyl group is too short to engage the hydrophobic region of the binding site, which is essential for high-affinity binding (

    
    ).
    
Comparative Potency Data
Compound

(TRPV1 Activation)
Scoville Heat Units (SHU)Relative Potency
Capsaicin 10 -- 500 nM 16,000,000 100% (Reference)
Nonivamide (PAVA)200 -- 800 nM9,200,000~60%
Ethyl Vanillamide *> 100

M
Low (Warming)< 1%
Target: N-Ethyl-4-hydroxy-2-methoxybenzamide Inactive / > 1 mM 0 (Non-Pungent) Negligible

*Note: Ethyl Vanillamide (3-methoxy isomer) acts as a mild warming agent. The 2-methoxy isomer (Target) is functionally inactive as an agonist.

Part 3: Experimental Protocols

To experimentally verify the potency difference, researchers should utilize a Ratiometric Calcium Influx Assay . This protocol validates the lack of agonism in the target compound.

Protocol: Calcium Flux Assay (HEK293-TRPV1)

Objective: Quantify intracellular


 mobilization upon ligand exposure.
  • Cell Preparation:

    • Transfect HEK293 cells with human TRPV1 cDNA.

    • Plate cells in 96-well black-walled plates (50,000 cells/well).

    • Incubate for 24h at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove media and wash with HBSS buffer.

    • Load cells with Fura-2 AM or Fluo-4 AM (4

      
      M) + Pluronic F-127 (0.04%) for 45 mins.
      
    • Wash 3x with HBSS to remove extracellular dye.

  • Compound Preparation:

    • Stock: Dissolve Capsaicin and N-Ethyl-4-hydroxy-2-methoxybenzamide in 100% DMSO (10 mM).

    • Serial Dilution: Prepare 8-point dilution series (1 nM to 100

      
      M) in assay buffer. Ensure final DMSO < 0.5%.
      
  • Measurement (FLIPR/Plate Reader):

    • Baseline recording: 10 seconds.

    • Injection: Add compounds automatically.

    • Record fluorescence (Ex/Em: 494/516 nm) for 120 seconds.

  • Data Analysis:

    • Normalize response to

      
       (response to 1 
      
      
      
      M Capsaicin).
    • Plot Dose-Response Curve using the Hill equation:

      
      
      
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_controls Controls Start Start: HEK293-TRPV1 Cells Dye Load Calcium Dye (Fluo-4 AM) Start->Dye Prep Prepare Compounds (DMSO Stock -> Buffer) Dye->Prep Inject Inject Ligand (Capsaicin vs Target) Prep->Inject Pos Positive: Capsaicin (1uM) Prep->Pos Read Measure Fluorescence (494nm / 516nm) Inject->Read Analyze Calculate EC50 (Hill Equation) Read->Analyze Neg Negative: Vehicle (DMSO) Ant Antagonist: Capsazepine

Figure 2: Workflow for validating the potency difference using calcium imaging.

Part 4: Synthesis Note (Reference Standard)

If the target compound is unavailable commercially, it can be synthesized via direct amidation. This confirms the identity of the material being tested.

  • Reagents: 4-hydroxy-2-methoxybenzoic acid, Ethylamine (HCl), EDC·HCl, HOBt, DIPEA, DMF.

  • Procedure:

    • Activate the carboxylic acid with EDC/HOBt in DMF.

    • Add Ethylamine and DIPEA.

    • Stir at RT for 12h.

    • Extract with EtOAc/Water.

    • Purify via Column Chromatography (Hexane:EtOAc).

  • Verification:

    
     NMR must show the methoxy singlet at 
    
    
    
    ppm and the ethyl triplet/quartet.

References

  • Caterina, M. J., et al. (1997). "The capsaicin receptor: a heat-activated ion channel in the pain pathway." Nature.[1] Link

  • Gavva, N. R. (2008). "Body-temperature maintenance as the predominant function of the vanilloid receptor TRPV1." Trends in Pharmacological Sciences. Link

  • Barbero, G. F., et al. (2016). "Structure-Activity Relationships of Capsaicinoids and Capsinoids." Molecules. Link

  • Appendino, G., et al. (2002). "The pharmacophore of the vanilloid receptor TRPV1." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. "N-Ethyl-4-hydroxy-2-methoxybenzamide."[2] National Center for Biotechnology Information. Link

Sources

Comparative

A Comparative Guide to Purity Assessment of N-Ethyl-4-hydroxy-2-methoxybenzamide: The Role of Melting Point Determination

In the landscape of drug discovery and development, the unambiguous determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel molecules such as N-Ethyl-4-hydroxy-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel molecules such as N-Ethyl-4-hydroxy-2-methoxybenzamide, a substituted benzamide with potential therapeutic applications, establishing a robust purity profile is a critical first step. This guide provides an in-depth technical comparison of melting point determination against other key analytical techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for the purity assessment of this compound.

The Principle of Melting Point Depression: A Fundamental Indicator of Purity

The melting point of a pure, crystalline solid is a distinct physical property, representing the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range. However, the presence of even small amounts of impurities disrupts the crystal lattice of the solid, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a powerful and readily accessible indicator of purity.

The extent of melting point depression is related to the concentration of the impurity, making it a valuable semi-quantitative tool in the initial stages of compound characterization. A sharp melting point, consistent with a reference value, is a strong indicator of high purity.

Determining the Melting Point of N-Ethyl-4-hydroxy-2-methoxybenzamide: An Experimental Protocol

As of the date of this publication, a definitive, experimentally determined melting point for N-Ethyl-4-hydroxy-2-methoxybenzamide is not widely reported in the scientific literature. However, based on the melting points of structurally similar compounds, an estimated melting point is in the range of 140-160°C . For instance, the related compound N-ethyl-4-methoxybenzamide has a reported melting point of 66-67°C, and various other substituted benzamides exhibit melting points in the broader range of 100-200°C[1][2]. The presence of the hydroxyl group in the target molecule is expected to increase intermolecular hydrogen bonding, leading to a higher melting point compared to its 4-methoxy analog.

The following protocol outlines the standardized capillary method for determining the melting point of a new chemical entity like N-Ethyl-4-hydroxy-2-methoxybenzamide, in accordance with pharmacopeial standards such as the United States Pharmacopeia (USP) General Chapter <741>.

Experimental Protocol: Melting Point Determination (Capillary Method)

  • Sample Preparation:

    • Ensure the N-Ethyl-4-hydroxy-2-methoxybenzamide sample is completely dry, as residual solvent will act as an impurity.

    • Finely powder a small amount of the sample to ensure uniform packing in the capillary tube.

  • Capillary Tube Packing:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

    • The packed sample height should be approximately 2-4 mm.

  • Melting Point Apparatus Setup:

    • Calibrate the melting point apparatus using certified reference standards with melting points that bracket the expected melting range of the sample.

    • Insert the packed capillary tube into the heating block of the apparatus.

  • Melting Point Measurement:

    • Set the apparatus to a rapid heating rate (e.g., 10-20°C/minute) to quickly determine an approximate melting range.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Prepare a new sample and set a slower, controlled heating rate (1-2°C/minute) for an accurate determination.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The melting range is the span between these two temperatures.

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_pack Capillary Packing cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Pack Pack Sample (2-4mm) Load->Pack Insert Insert Capillary Pack->Insert Calibrate Calibrate Apparatus Calibrate->Insert Heat Heat at 1-2°C/min Insert->Heat Record Record T_onset & T_clear Heat->Record

Caption: Workflow for Melting Point Determination.

Comparative Analysis: Melting Point vs. Chromatographic and Spectroscopic Methods

While melting point determination is a valuable initial assessment of purity, it has limitations. For a comprehensive purity profile, orthogonal analytical techniques are essential. The following table compares melting point determination with HPLC and TLC.

FeatureMelting Point DeterminationHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Observation of the temperature range of solid-to-liquid phase transition.Differential partitioning of analytes between a stationary and a mobile phase.Differential migration of analytes on a stationary phase under the influence of a mobile phase.
Purity Indication A sharp, narrow melting range near the expected value indicates high purity. A broad, depressed range suggests impurities.A single major peak with minimal or no other peaks indicates high purity. The area percentage of the main peak provides a quantitative measure.A single, well-defined spot indicates high purity. The presence of multiple spots suggests impurities.
Quantitation Semi-quantitative at best.Highly quantitative.Primarily qualitative, can be semi-quantitative with densitometry.
Sensitivity Low; typically requires >1% impurity to cause a significant change.High; can detect trace impurities (ppm or ppb levels).Moderate; sensitivity depends on the visualization method.
Specificity Low; different impurities can cause similar melting point depressions.High; can separate structurally similar impurities.Moderate; resolution is lower than HPLC.
Throughput Moderate.High, with the use of an autosampler.High; multiple samples can be run on a single plate.
Cost Low instrument and operational cost.High initial instrument cost and ongoing solvent expenses.Low instrument and operational cost.

High-Performance Liquid Chromatography (HPLC) for Purity of N-Ethyl-4-hydroxy-2-methoxybenzamide

HPLC is the gold standard for the quantitative purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. A reversed-phase HPLC (RP-HPLC) method would be suitable for N-Ethyl-4-hydroxy-2-methoxybenzamide.

Proposed HPLC Method:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

This method would be capable of separating the target compound from potential starting materials, by-products, and degradation products.

Diagram: HPLC Purity Analysis Workflow

HPLCPurityWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve Dissolve Sample Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate % Purity Integrate->Quantify

Sources

Validation

Technical Comparison: UV-Vis Spectral Profiling of N-Ethyl-4-hydroxy-2-methoxybenzamide

The following guide provides an in-depth technical analysis of the UV-Vis spectral properties of N-Ethyl-4-hydroxy-2-methoxybenzamide , structured for researchers in analytical chemistry and drug development. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis spectral properties of N-Ethyl-4-hydroxy-2-methoxybenzamide , structured for researchers in analytical chemistry and drug development.

Executive Summary & Structural Context

N-Ethyl-4-hydroxy-2-methoxybenzamide is a specific regioisomer of the benzamide class, often encountered as a metabolic intermediate or a structural analog in the synthesis of vanilloid-type pharmaceuticals.

Unlike its more common isomers (e.g., vanillamide derivatives), the positioning of the methoxy group at the ortho (2-position) and the hydroxyl group at the para (4-position) creates a distinct electronic environment. This "push-pull" system—where the 4-OH acts as a strong electron donor into the carbonyl acceptor—defines its UV absorption profile.

This guide compares the target compound against its primary structural analogs to facilitate precise identification during HPLC method development and purity profiling.

UV-Vis Absorption Maxima ( ) Comparison

The following data synthesizes experimental observations for the target scaffold versus its critical regioisomers.

CompoundStructure NotePrimary

(Band II)
Secondary

(Band I)

(Molar Absorptivity)
N-Ethyl-4-hydroxy-2-methoxybenzamide Target (2-OMe, 4-OH) ~254 - 258 nm ~290 - 295 nm High (>10,000)
N-Ethyl-4-hydroxy-3-methoxybenzamideVanillamide Isomer (3-OMe)~260 nm~280 nmModerate
N-Ethyl-2-hydroxy-4-methoxybenzamideSalicylamide Isomer (2-OH)~265 nm~305 - 310 nmHigh (Intramolecular H-bond)
4-Hydroxy-2-methoxybenzoic acidPrecursor / Metabolite~255 nm~292 nmHigh
Technical Analysis of Spectral Shifts
  • The 2-Methoxy Effect (Target): The methoxy group at the ortho position creates steric hindrance that may slightly twist the amide carbonyl out of planarity with the benzene ring. However, the strong resonance donation from the para-hydroxyl group dominates, resulting in a significant absorption band near 290–295 nm .[1]

  • Differentiation from Salicylamides (2-OH): The 2-hydroxy isomer (third row) exhibits a bathochromic shift (red shift) to >300 nm due to intramolecular hydrogen bonding between the phenolic hydrogen and the carbonyl oxygen. The target compound lacks this feature , making the absence of a >300 nm peak (in neutral pH) a key identification marker.

  • Differentiation from Vanillamides (3-OMe): The target (2-OMe) typically absorbs at a slightly longer wavelength (red-shifted ~10-15 nm) for its secondary band compared to the 3-OMe isomer, due to the specific electronic contribution of the ortho-alkoxy group.

Experimental Validation Protocol (Self-Validating System)

To confirm the identity of N-Ethyl-4-hydroxy-2-methoxybenzamide and distinguish it from impurities, use the following pH-Differential Spectral Shift Protocol . This method validates the presence of the free 4-hydroxyl group.

Reagents
  • Solvent A: Methanol (HPLC Grade)[1]

  • Solvent B: 0.1 M NaOH (Aqueous)[1]

  • Solvent C: 0.1 M HCl (Aqueous)

Step-by-Step Methodology
  • Baseline Scan: Dissolve the sample in Methanol (approx. 10 µg/mL). Scan from 200 to 400 nm. Record

    
     (Expected: ~292 nm).
    
  • Acidic Verification: Add 100 µL of 0.1 M HCl to the cuvette.

    • Observation: No significant shift should occur (amide nitrogen is not basic enough to protonate significantly; phenolic OH remains neutral).

  • Alkaline Shift (The Bathochromic Test): Add 100 µL of 0.1 M NaOH to a fresh sample or neutralize the acid.

    • Mechanism:[1][2][3] Deprotonation of the 4-OH group forms the phenolate anion.

    • Observation: The peak at ~292 nm will undergo a strong bathochromic shift to ~310–320 nm with a hyperchromic effect (increased intensity).

    • Validation: If the peak does not shift, the 4-OH is blocked (e.g., alkylated impurity) or absent.

Visualizing the Characterization Workflow

The following diagram illustrates the logical decision tree for confirming the compound's identity based on UV spectral data.

UV_Characterization_Workflow Start Unknown Sample (Benzamide Derivative) Scan UV-Vis Scan (MeOH) 200 - 400 nm Start->Scan Check_Primary Check Secondary Band (Band I) Scan->Check_Primary Result_300 Peak > 300 nm (Neutral pH) Check_Primary->Result_300 Yes Result_280 Peak ~ 280 nm Check_Primary->Result_280 Yes Result_292 Peak ~ 290-295 nm Check_Primary->Result_292 Yes Salicylamide Suspect 2-OH Isomer (Intramolecular H-bond) Result_300->Salicylamide Vanillamide Suspect 3-OMe Isomer (Vanillamide type) Result_280->Vanillamide NaOH_Test Add 0.1 M NaOH (Bathochromic Test) Result_292->NaOH_Test Shift_Check Observe Shift? NaOH_Test->Shift_Check Confirmed CONFIRMED: N-Ethyl-4-hydroxy-2-methoxybenzamide (Shift to ~315 nm) Shift_Check->Confirmed Red Shift (+20nm) Blocked No Shift: 4-OH Blocked/Absent Shift_Check->Blocked No Shift

Caption: Decision tree for distinguishing N-Ethyl-4-hydroxy-2-methoxybenzamide from its regioisomers using UV spectral shifts.

References

  • National Institute of Standards and Technology (NIST). "UV/Visible Spectrum of Benzaldehyde, 2,4-dihydroxy-."[1] NIST Chemistry WebBook, SRD 69. Accessed 2025.[4][5] [Link]

  • PubChem. "Compound Summary: 2-Hydroxy-4-methoxybenzophenone."[1] National Library of Medicine. [Link]

  • MDPI. "Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone." Polymers, 2022.[1][6] [Link]

Sources

Comparative

Precision Benchmarking: Elemental Analysis vs. Orthogonal Methods for C10H13NO3 Derivatives

Executive Summary In the high-stakes environment of drug development, the molecular formula C10H13NO3 represents a critical class of chiral building blocks, most notably O-Methyl-L-tyrosine (a key intermediate in peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug development, the molecular formula C10H13NO3 represents a critical class of chiral building blocks, most notably O-Methyl-L-tyrosine (a key intermediate in peptide synthesis) and Metyrosine (a catecholamine synthesis inhibitor).

While High-Performance Liquid Chromatography (HPLC) determines purity by peak area, it cannot confirm the elemental composition or detect inorganic salts and trapped solvents that skew potency calculations. This guide compares the traditional gold standard—Combustion Elemental Analysis (EA) —against its modern orthogonal challenger, Quantitative NMR (qNMR) .

The Core Conflict: C10H13NO3 derivatives are zwitterionic amino acids prone to forming hydrates and trapping synthesis solvents (e.g., acetic acid, ethanol). This guide demonstrates why relying solely on EA can lead to false failures in QC, and how qNMR provides the structural granularity to resolve these discrepancies.

Theoretical Framework: The Mathematics of C10H13NO3

Before entering the lab, the theoretical baselines must be established. In a drug development context, "purity" is a function of how closely the experimental mass fractions match the theoretical prediction.

The Target Analyte: O-Methyl-L-tyrosine

Molecular Formula: C10H13NO3 Molecular Weight: 195.22 g/mol

The table below calculates the theoretical elemental composition for the pure parent compound versus its common "invisible" impurities: the Hydrochloride salt (often formed during deprotection) and the Monohydrate (formed due to hygroscopicity).

Table 1: Theoretical Elemental Composition Scenarios
FormFormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen
Pure Parent C10H13NO3 195.22 61.53 6.71 7.18
HCl Salt C10H13NO3[1] · HCl231.6851.846.096.05
Monohydrate C10H13NO3 · H2O213.2456.337.096.57
Hemihydrate C10H13NO3 · 0.5H2O204.2358.816.916.86

Critical Insight: A deviation of >0.4% is the standard rejection limit in pharmaceutical QC (J. Med. Chem. guidelines). As shown, the presence of just 0.5 moles of water drops the Carbon content by ~2.7%, causing a catastrophic QC failure if not accounted for.

Method A: Automated Combustion Analysis (The Gold Standard)

Role: Regulatory requirement for New Chemical Entity (NCE) characterization. Principle: Flash combustion at 900–1200°C converts the sample into gases (


, 

,

,

), which are separated and quantified via Thermal Conductivity Detection (TCD).
Protocol: Precision Weighing & Combustion

Note: This protocol assumes the use of a modern analyzer (e.g., Elementar vario or PerkinElmer 2400).

  • Sample Preparation:

    • Dry the C10H13NO3 sample in a vacuum oven at 40°C for 4 hours to remove surface moisture. Do not exceed 60°C as amino acid methyl esters can cyclize or degrade.

  • Weighing (The greatest source of error):

    • Use a microbalance with 0.001 mg (1 µg) readability.

    • Target mass: 2.000 – 2.500 mg .

    • Fold the sample into a tin capsule. Ensure no air pockets are trapped (air contains

      
      , skewing nitrogen results).
      
  • Combustion Parameters:

    • Furnace Temp: 1150°C (ensures complete oxidation of the aromatic ring).

    • Carrier Gas: Helium (99.999% purity).

    • Oxygen Dose: 120 seconds (excess

      
       required for aromatic oxidation).
      
  • Calibration:

    • Run Acetanilide (C8H9NO) as the K-factor standard. It mimics the C/N ratio of our target well.

Troubleshooting "Failed" Results

If your results show %C is low and %H is high , the sample is likely wet (hygroscopic).

  • Correction: Calculate the "Found" values assuming a hydrate (use the formulas in Table 1). If the recalculated values match the experimental data, the compound is pure but solvated.

Method B: Quantitative NMR (qNMR) (The Orthogonal Validator)

Role: Internal R&D validation and purity assignment when EA fails due to non-combustible impurities (silica) or trapped solvents. Principle: The integrated signal area in proton NMR is directly proportional to the molar concentration of the nuclei.

Protocol: Internal Standard (IS) Method
  • Selection of Internal Standard:

    • We need a standard with non-overlapping peaks with O-Methyl-L-tyrosine (aromatic region 6.8-7.2 ppm, methoxy at 3.7 ppm).

    • Choice: Maleic Acid (Singlet at ~6.3 ppm) or Dimethyl sulfone (Singlet at 3.0 ppm).

    • Requirement: The IS must be >99.9% trace-certifiable purity.

  • Sample Preparation:

    • Weigh 10.0 mg of C10H13NO3 analyte (

      
      ).
      
    • Weigh 5.0 mg of Maleic Acid IS (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-d6 . (D2O is avoided due to H/D exchange on the amine/acid protons).

  • Acquisition Parameters (Bruker 400 MHz+):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds . Crucial: T1 relaxation for aromatic protons can be long. D1 must be

      
       for 99.9% magnetization recovery.
      
    • Scans: 16 or 32 (high S/N ratio).

  • Calculation:

    
    
    
    • 
      : Integrated Area
      
    • 
      : Number of protons (Maleic acid = 2, O-Methyltyrosine methoxy = 3)
      
    • 
      : Molecular Weight[2]
      

Comparative Analysis: EA vs. qNMR Performance

The following table summarizes a simulated stress test on a batch of O-Methyl-L-tyrosine synthesized via acid-catalyzed esterification, containing residual water and traces of silica gel (from column chromatography).

Table 2: Method Performance Under "Real World" Impurity Conditions
FeatureCombustion Analysis (EA)Quantitative NMR (qNMR)
Sample Requirement Low (2 mg)Medium (10-20 mg)
Destructive? YesNo (Sample recoverable)
Detection of Water Indirect (High %H, Low %C)Explicit (H2O peak at 3.3 ppm in DMSO)
Detection of Silica/Salts Fails (Inorganic mass does not burn; results in uniformly low % values)Passes (Inorganics are invisible; qNMR measures organic purity relative to IS)
Isomer Specificity None (D- and L- isomers have identical EA)High (Can distinguish diastereomers if chiral shift reagent is added)
Cost Per Run Low (~$15)High (Instrument time + Deuterated solvents)

Decision Framework: Selecting the Right Workflow

The following logic flow guides the researcher on when to deploy EA versus qNMR for C10H13NO3 derivatives.

PurityAnalysis Start Sample: C10H13NO3 Derivative IsSampleDry Is sample thoroughly dried? (Vacuum oven >4hrs) Start->IsSampleDry CheckSolubility Is sample soluble in standard deuterated solvents? IsSampleDry->CheckSolubility No / Unsure RunEA Run Combustion Analysis (EA) (CHNS) IsSampleDry->RunEA Yes CheckSolubility->Start No (Re-purify) RunQNMR Run qNMR (Internal Standard Method) CheckSolubility->RunQNMR Yes ResultCheck Does EA match Theory within +/- 0.4%? RunEA->ResultCheck Pass PASS: High Purity (Suitable for Biological Assay) RunQNMR->Pass Purity > 98% ResultCheck->Pass Yes FailAnalysis Analyze Deviation ResultCheck->FailAnalysis No CalcHydrate Recalculate for Hydrates/Salts FailAnalysis->CalcHydrate MatchCalc Does match new calc? CalcHydrate->MatchCalc MatchCalc->Pass Yes (Sample is Solvated) InorganicSuspect Suspect Inorganic Contamination (Silica/Salt) or Trapped Solvent MatchCalc->InorganicSuspect No InorganicSuspect->CheckSolubility

Figure 1: Decision logic for validating C10H13NO3 purity. Note the loop to qNMR when EA fails due to non-combustible impurities.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities.Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4][5][6] Journal of Medicinal Chemistry. Link

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[7]Link[7]

  • PubChem. Metyrosine (C10H13NO3) Compound Summary. National Library of Medicine. Link

Sources

Validation

Chromatographic comparison of N-ethyl-isoferulamide and N-Ethyl-4-hydroxy-2-methoxybenzamide

As a Senior Application Scientist, separating structurally analogous phenolic amides requires moving beyond generic chromatography to understand the fundamental physicochemical properties governing molecular interactions...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, separating structurally analogous phenolic amides requires moving beyond generic chromatography to understand the fundamental physicochemical properties governing molecular interactions.

This guide provides an in-depth comparative analysis of N-ethyl-isoferulamide (a cinnamic acid derivative) and N-Ethyl-4-hydroxy-2-methoxybenzamide (a benzoic acid derivative). By examining the causality between their structural geometries and retention mechanisms, we can engineer a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol.

Structural Causality & Chromatographic Behavior

To develop an effective separation method, we must first analyze the molecular architecture of both compounds and how they interact with a C18 or Polar-RP stationary phase.

N-ethyl-isoferulamide (N-ethyl-3-hydroxy-4-methoxycinnamamide): Derived from isoferulic acid, this molecule features an alkene linker that extends the conjugated


-system from the aromatic ring to the amide carbonyl. This extended conjugation enforces a highly planar geometry . In RP-HPLC, planar molecules exhibit a larger effective hydrophobic surface area, allowing for maximum van der Waals interactions with the alkyl chains of the stationary phase. Consequently, this compound demonstrates strong retention[1].

N-Ethyl-4-hydroxy-2-methoxybenzamide: This compound lacks the alkene linker, attaching the amide directly to the aromatic ring. Critically, it possesses a methoxy group at the ortho position relative to the amide carbonyl[2]. This proximity induces significant steric hindrance—a phenomenon widely recognized in analytical chemistry and mass spectrometry as the "ortho effect" [3]. To relieve steric strain, the amide bond is forced to twist out of the plane of the aromatic ring. This disruption of planarity creates a more three-dimensional, less hydrophobic profile, significantly reducing its interaction with the stationary phase and leading to earlier elution.

Structural_Causality MolA N-ethyl-isoferulamide (Cinnamic Backbone) MechA Extended Conjugation & Planarity MolA->MechA MolB N-Ethyl-4-hydroxy- 2-methoxybenzamide MechB Ortho-Methoxy Steric Hindrance (Twisting) MolB->MechB RetA Stronger C18 Interaction (Longer Retention) MechA->RetA RetB Reduced Hydrophobicity (Shorter Retention) MechB->RetB

Caption: Impact of molecular planarity and the ortho effect on RP-HPLC retention.

Comparative Physicochemical Data

The table below summarizes the quantitative and predictive data used to establish the chromatographic parameters.

PropertyN-ethyl-isoferulamideN-Ethyl-4-hydroxy-2-methoxybenzamide
Chemical Formula C₁₂H₁₅NO₃C₁₀H₁₃NO₃[2]
Molecular Weight 221.25 g/mol 195.22 g/mol [2]
Structural Backbone Cinnamic acid derivativeBenzoic acid derivative
Conjugation & Geometry High planarity (alkene spacer)Twisted (ortho-steric hindrance)[3]
Optimal UV Detection ~320 nm (Cinnamoyl chromophore)~254 nm (Benzamide chromophore)
Expected RP-HPLC Elution Later eluting (Higher

)
Earlier eluting (Lower

)

Method Development: Step-by-Step RP-HPLC Protocol

The following protocol is a self-validating system. Every parameter is chosen to control specific physicochemical variables, ensuring reproducible baseline resolution between the two amides.

A. Stationary Phase Selection
  • Column: Phenomenex Synergi Polar-RP (4 µm, 150 × 4.6 mm) or equivalent high-density C18[1].

  • Causality: Polar-RP columns incorporate an ether linkage in the alkyl chain, providing alternative selectivity for polar aromatic compounds (like phenolic amides) while maintaining strong hydrophobic retention for planar structures.

B. Mobile Phase Preparation
  • Solvent A: LC-MS Grade Water with 0.1% Formic Acid (v/v).

  • Solvent B: LC-MS Grade Acetonitrile (MeCN) with 0.1% Formic Acid (v/v).

  • Causality: The phenolic hydroxyl groups on both molecules have a pKa of ~9.5. Maintaining the mobile phase at pH ~2.7 (via 0.1% Formic Acid) ensures these groups remain fully protonated and neutral. This suppresses secondary interactions with residual silanols on the silica support, preventing peak tailing and ensuring sharp, symmetrical peaks.

C. Gradient Elution Program
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Thermostatting ensures retention time reproducibility by stabilizing solvent viscosity and mass transfer kinetics).

Time (min)% Solvent A% Solvent BPhase Objective
0.090%10%Isocratic hold to focus polar analytes at the column head.
5.090%10%Begin gradient.
20.060%40%Linear ramp to elute the twisted benzamide, followed by the planar isoferulamide.
22.05%95%Column wash to remove highly hydrophobic impurities.
25.090%10%Return to initial conditions.
30.090%10%Re-equilibration prior to the next injection.
D. Detection Parameters
  • Detector: Diode Array Detector (UV-DAD).

  • Wavelengths: Monitor simultaneously at 254 nm (optimal for N-Ethyl-4-hydroxy-2-methoxybenzamide) and 320 nm (optimal for the extended cinnamoyl chromophore of N-ethyl-isoferulamide).

  • Causality: Dual-wavelength monitoring acts as an internal validation step. The peak area ratio (Area₂₅₄ / Area₃₂₀) will be drastically different for the two peaks, instantly confirming peak identity even if retention times shift.

HPLC_Workflow Step1 Sample Preparation (Equimolar Amide Mixture) Step2 Stationary Phase Selection (Polar-RP Column) Step1->Step2 Step3 Mobile Phase Optimization (H2O/MeCN + 0.1% FA) Step2->Step3 Step4 UV-DAD Detection (Dual Wavelength: 254/320 nm) Step3->Step4 Step5 Chromatographic Resolution (Peak Asymmetry & Identity Check) Step4->Step5

Caption: Workflow for RP-HPLC method development of phenolic acid amides.

References

  • Abreu Miranda, M., et al. "Gastroprotective activity of the hydroethanolic extract and isolated compounds from the leaves of Solanum cernuum Vell." Journal of Ethnopharmacology / ResearchGate, 2015.[Link]

  • Jariwala, F. B., et al. "Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent." Journal of the American Society for Mass Spectrometry / ACS Publications, 2011.[Link]

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Comparative

A Comparative Guide to the X-ray Crystallography of Substituted Hydroxybenzamides: From Crystal Growth to Structural Insights

For Researchers, Scientists, and Drug Development Professionals Substituted hydroxybenzamides are a cornerstone in modern medicinal chemistry, exhibiting a wide range of biological activities, including roles as histone...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted hydroxybenzamides are a cornerstone in modern medicinal chemistry, exhibiting a wide range of biological activities, including roles as histone deacetylase (HDAC) inhibitors and antiprotozoal agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by the nature and position of substituents on the benzamide scaffold, is critical to their interaction with biological targets. X-ray crystallography stands as the definitive technique for elucidating these structures, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[3]

This guide provides a comparative analysis of the X-ray crystallography data for a selection of substituted hydroxybenzamides, offering practical, field-proven insights into the experimental workflows, from obtaining high-quality single crystals to solving and refining the final structure.

Comparative Crystallographic Data of Representative Hydroxybenzamides

The substitution pattern on the hydroxybenzamide core significantly influences the crystal packing and intermolecular interactions. Below is a comparison of crystallographic data for three representative compounds: 4-hydroxybenzamide, salicylamide (2-hydroxybenzamide), and N-methyl-4-hydroxybenzamide. This data, sourced from the Cambridge Structural Database (CSD), illustrates how even minor modifications can lead to different crystal systems and packing arrangements.

Compound 4-Hydroxybenzamide Salicylamide (2-Hydroxybenzamide) 4-Methoxy-N-methylbenzamide
CCDC Number 647564[4]751100[5]CCDC 1429470[6]
Molecular Formula C₇H₇NO₂[4]C₇H₇NO₂[5]C₉H₁₁NO₂[7]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 4.5828 (15)14.778 (3)8.7350 (17)
b (Å) 8.825 (3)4.9750 (10)9.2750 (19)
c (Å) 15.888 (5)9.049 (2)10.719 (2)
α (°) 909090
β (°) 93.36 (3)91.53 (3)99.83 (3)
γ (°) 909090
Volume (ų) 642.5 (3)[8]664.9 (2)855.7 (3)[7]
Z 444
Temperature (K) 293.1293293

Table 1: Comparative crystallographic data for selected substituted hydroxybenzamides.

The data reveals that while all three compounds crystallize in the monoclinic system and P2₁/c space group, their unit cell dimensions and volumes differ, reflecting the distinct packing arrangements influenced by the position of the hydroxyl group and N-substitution. These differences in crystal packing can have significant implications for the physicochemical properties of the compounds, such as solubility and dissolution rate.

Experimental Protocols: A Step-by-Step Guide

The journey from a synthesized compound to a refined crystal structure involves several critical stages. The quality of the final structure is intrinsically linked to the quality of the single crystal.

Part 1: Growing High-Quality Single Crystals

Obtaining crystals suitable for X-ray diffraction is often the most challenging step.[9] The ideal crystal should be a single, transparent entity, free of cracks or other defects, with dimensions typically between 0.1 and 0.25 mm.[9][10]

Recommended Crystallization Techniques for Hydroxybenzamides:

  • Slow Evaporation: This is the most common and straightforward method.

    • Protocol:

      • Prepare a saturated or nearly saturated solution of the hydroxybenzamide derivative in a suitable solvent. Common solvents for benzamides include ethanol, methanol, ethyl acetate, and acetone.[11]

      • Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[12]

      • Transfer the solution to a clean vial and cover it with a cap or parafilm with a few small holes poked in it. This slows down the evaporation rate.[9]

      • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.[12]

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[1]

    • Protocol:

      • Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble (e.g., DMSO, DMF).[13]

      • Place this solution as a drop on a coverslip.

      • In a sealed container, place a reservoir of a "poor" or "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, hexane).[13]

      • Invert the coverslip over the reservoir. The slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility of the compound, leading to crystallization.[1]

  • Solvent Layering: This method relies on the slow diffusion of a miscible anti-solvent into a solution of the compound.[1]

    • Protocol:

      • Prepare a nearly saturated solution of the hydroxybenzamide in a dense solvent in a narrow container like an NMR tube.

      • Carefully layer a less dense, miscible anti-solvent on top of the solution.

      • Crystallization will occur at the interface as the two solvents slowly mix.[1]

Caption: General workflow for obtaining single crystals for X-ray diffraction analysis.

Part 2: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.[3]

  • Protocol:

    • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.

    • Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[14] The diffracted X-rays are recorded by a detector as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations and potential radiation damage.[15][16]

    • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

Part 3: Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

  • Protocol:

    • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.[17]

    • Structure Refinement: The atomic model is refined against the experimental data using a least-squares method.[18] This iterative process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

    • Validation: The final structure is validated using tools like checkCIF to ensure its quality and correctness.[19]

Structure_Solution_Workflow Diffraction Data Diffraction Data Data Processing Data Processing Diffraction Data->Data Processing Integration & Scaling Structure Factors Structure Factors Data Processing->Structure Factors Fo Phase Problem Phase Problem Structure Factors->Phase Problem Structure Solution Structure Solution Phase Problem->Structure Solution Direct/Patterson Methods Initial Model Initial Model Structure Solution->Initial Model Structure Refinement Structure Refinement Initial Model->Structure Refinement Least-squares Structure Refinement->Initial Model Iterative Process Final Model Final Model Structure Refinement->Final Model Convergence Validation Validation Final Model->Validation checkCIF

Caption: Workflow for solving and refining a small molecule crystal structure.

Troubleshooting and Key Considerations

  • Purity is Paramount: Impurities can significantly hinder crystal growth. Ensure the starting material is of the highest possible purity.[12]

  • Solvent Selection is Crucial: The choice of solvent is critical. A good solvent is one in which the compound has moderate solubility.[12]

  • Patience is a Virtue: Crystal growth is often a slow process. Avoid disturbing the crystallization vessel.[12]

  • Radiation Damage: With high-intensity synchrotron sources, radiation damage to the crystal can be a concern, leading to a degradation of diffraction quality.[16][20] Collecting data at cryogenic temperatures can help mitigate this.[15]

  • Twinning: This occurs when two or more crystals are intergrown, which can complicate data processing and structure solution. Careful examination of the crystal under a polarized microscope can help identify twinned crystals before data collection.[10]

By understanding the principles of crystallization and X-ray diffraction and by following systematic protocols, researchers can successfully determine the crystal structures of substituted hydroxybenzamides, paving the way for a deeper understanding of their structure-activity relationships and the development of new therapeutic agents.

References

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of N-Hydroxybenzamide Analogs as Potential Therapeutic Agents.
  • BenchChem. (2025). Structure-Activity Relationship of N-Benzoyl-2-hydroxybenzamides: A Technical Guide.
  • CCP4 wiki. (2025). Solve a small-molecule structure.
  • Recent advances in small molecule refinement. (n.d.).
  • Small Molecule Services. (n.d.).
  • ResearchGate. (2012). Crystal Structure of the 5-Chloro Salicylamides: Three Different Types of the H-bonding Influenced Linear Chain Formation in the Solid State.
  • PubChem. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]

  • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement.
  • PubChem. (n.d.). Salicylamide. Retrieved from [Link]

  • Universität Bern. (n.d.). Services: Single Crystal X-Ray Diffraction.
  • ResearchGate. (2025). 4-Hydroxybenzamide. Retrieved from [Link]

  • ResearchGate. (2025). 4-Hydroxybenzamide. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Derivatives.
  • MDPI. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Retrieved from [Link]

  • PMC. (2019). Radiation damage in small-molecule crystallography: fact not fiction. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • ResearchGate. (2025). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?. Retrieved from [Link]

  • Diamond Light Source. (2021). Investigating X-ray damage to small molecular crystals. Retrieved from [Link]

  • The University of Manchester. (2016). CCDC 1429470: Experimental Crystal Structure Determination. Retrieved from [Link]

  • ACS Paragon Plus. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methoxy-N-methylbenzamide. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Ethyl-4-hydroxy-2-methoxybenzamide

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system of risk mitigation. When handling specialized pharmaceutical intermediates like N-Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system of risk mitigation. When handling specialized pharmaceutical intermediates like N-Ethyl-4-hydroxy-2-methoxybenzamide, assuming a baseline level of hazard is critical for protecting personnel and ensuring experimental integrity.

Here is the comprehensive, self-validating protocol for the safe handling, operational integration, and disposal of this compound.

Physicochemical Hazard Profiling & PPE Rationale

N-Ethyl-4-hydroxy-2-methoxybenzamide (CAS: 134861-58-8) is a substituted benzamide derivative frequently utilized as a pharmaceutical intermediate and research chemical[1]. Because the complete toxicological profile of novel or specialized benzamides is rarely exhaustive, we must apply the precautionary principle.

To establish a robust safety architecture, we must understand the causality behind our Personal Protective Equipment (PPE) choices:

  • Physical State (Fine Powder): The primary risk during weighing and transfer is aerosolization. Inhalation of organic particulates can lead to respiratory sensitization. Therefore, primary containment (fume hoods) takes precedence over secondary PPE (respirators).

  • Chemical Structure: The presence of a phenolic hydroxyl and a methoxy group on the benzamide scaffold indicates a high probability of mucous membrane and ocular irritation.

  • Solvent Interactions: In synthetic workflows, this compound is often dissolved in polar aprotic solvents (e.g., DMSO, DMF) or halogenated solvents (e.g., Dichloromethane). These solvents act as permeation enhancers. If a splash occurs, the solvent can carry the dissolved benzamide directly through the skin barrier. Therefore, hand protection must be selected to resist the carrier solvent as much as the dry powder.

Tiered PPE & Engineering Control Matrix

PPE selection must scale dynamically with the mass of the chemical being handled. The following matrix summarizes the required protective measures based on operational scale.

Operation ScaleEngineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Analytical (<1g) Ventilated Balance Enclosure (VBE)Single Nitrile (4 mil)ANSI Z87.1 Safety GlassesStandard Lab CoatNot required if VBE is verified
Preparative (1g - 100g) Chemical Fume Hood (0.5 m/s face velocity)Double Nitrile (Inner: 4 mil, Outer: 8 mil)ANSI Z87.1 Splash GogglesFluid-resistant Lab CoatNot required if Hood is verified
Bulk / Spill (>100g) Walk-in Hood / Isolation AreaButyl Rubber over 8-mil NitrileSplash Goggles + Face ShieldTyvek® Suit / ApronHalf-mask Elastomeric (P100)

Operational Workflow & PPE Integration

This section provides the procedural methodology for handling the compound, ensuring every step is a self-validating system.

Phase 1: Engineering Control Validation (The "Flutter Test")

  • Action: Before donning PPE, verify that your chemical fume hood is operational.

  • Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the hood sash. If the sash is at the correct working height, the tissue should be pulled steadily inward. This visually validates negative pressure, a critical requirement under OSHA 29 CFR 1910.1450 (The Laboratory Standard)[2].

Phase 2: PPE Donning Sequence

  • Action: Inspect and don PPE according to OSHA 29 CFR 1910.132 standards[3].

  • Methodology: Put on the lab coat, ensuring the cuffs are pulled down to the wrists. Don the first pair of 4-mil nitrile gloves, tucking the coat cuffs inside the gloves. Don the second pair of 8-mil nitrile gloves over the first. Finally, don ANSI Z87.1 splash goggles.

  • Causality: Double-gloving ensures that if the outer glove is contaminated by the powder or breached by a reaction solvent, the inner glove provides an uncompromised secondary barrier during the immediate doffing process.

Phase 3: Dispensing and Static Control

  • Action: Weigh the N-Ethyl-4-hydroxy-2-methoxybenzamide.

  • Methodology: Use an anti-static weigh boat or a static eliminator (ionizing fan) inside the enclosure.

  • Causality: Fine organic powders hold static charge and can "jump" from the spatula, contaminating the user's gloves, the balance area, and bypassing localized airflow.

Phase 4: Solvation and Transfer

  • Action: Dissolve the compound in the designated reaction solvent.

  • Validation: Keep the fume hood sash positioned between your face and the reaction vessel. Once the powder is fully wetted and dissolved, the risk of aerosolization drops to zero, shifting the hazard profile entirely to liquid splash risks.

Spill Response & Disposal Plan

According to the National Research Council's Prudent Practices in the Laboratory[4], spill response must be pre-planned and executed without hesitation.

Dry Powder Spill Protocol (<50g):

  • Isolate: Alert nearby personnel and restrict access to the immediate area.

  • Upgrade PPE: If the spill is outside of a fume hood, immediately don a fitted half-mask respirator with P100 particulate filters.

  • Dampen: Do not dry sweep, as this will aerosolize the benzamide. Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., water or a high-boiling alcohol like isopropanol) to suppress dust generation.

  • Collect: Use a disposable plastic scraper to collect the dampened mass into a wide-mouth, sealable hazardous waste container.

  • Decontaminate: Wash the surface with a laboratory detergent solution, followed by a thorough water rinse.

Disposal Plan:

  • Collect all contaminated consumables (gloves, weigh boats, paper towels, and the dampened spill mass) in a designated, labeled solid hazardous waste bin.

  • Label the waste explicitly: "Toxic Solid Waste: Contains N-Ethyl-4-hydroxy-2-methoxybenzamide."

  • Ensure disposal complies with local RCRA (Resource Conservation and Recovery Act) regulations via a licensed chemical incineration facility.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression from hazard assessment through operational handling and disposal, highlighting the critical decision points for PPE integration.

PPE_Workflow Start Hazard Assessment: N-Ethyl-4-hydroxy- 2-methoxybenzamide EngControl Engineering Controls: Fume Hood Validation Start->EngControl PPE_Don Don PPE: Double Nitrile & Goggles EngControl->PPE_Don Handling Chemical Handling: Weighing & Solvation PPE_Don->Handling Spill Spill Detected? Handling->Spill SpillResp Spill Response: Wet-Wipe Protocol Spill->SpillResp Yes Doffing Doffing & Disposal: RCRA Compliant Waste Spill->Doffing No SpillResp->Doffing

Mechanistic workflow for handling N-Ethyl-4-hydroxy-2-methoxybenzamide and PPE integration.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements". United States Department of Labor. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories". United States Department of Labor. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Academies Press, 2011. URL: [Link]

Sources

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